Maytansinol butyrate
Description
Properties
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHTIAFMSHJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66547-09-9 | |
| Record name | 2'-De(acetylmethylamino)-2'-methylmaytansine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ansamitocin P-3: Comprehensive Structure-Activity Relationship (SAR) and Payload Engineering Guide
Executive Summary
Ansamitocin P-3 (AP-3) is a highly potent macrocyclic antimitotic agent isolated from the actinomycete Actinosynnema pretiosum[1]. As a structural analog of the plant-derived maytansine, AP-3 exhibits exceptional cytotoxicity—often in the picomolar range—by binding to the vinca domain of β-tubulin[2]. This whitepaper provides an in-depth analysis of the AP-3 structure-activity relationship (SAR), elucidates its apoptotic signaling pathways, and details the robust experimental protocols required for its evaluation and semi-synthetic conversion into clinical antibody-drug conjugate (ADC) payloads such as DM1 and DM4[3].
Structural Architecture and SAR Analysis
The pharmacological potency of AP-3 is dictated by its complex ansamacrolide architecture[4]. SAR studies have systematically deconstructed the molecule to identify the pharmacophores responsible for tubulin binding and cytotoxicity[3].
-
The C9 Carbinolamide and C4-C5 Epoxide (The Binding Core): The C9 carbinolamide moiety and the C4-C5 epoxide are absolute requirements for optimal biological activity[3]. These functional groups facilitate critical hydrogen bonding and steric alignment within the vinca binding site of tubulin. Removal or alteration of the epoxide drastically reduces cytotoxicity[3].
-
C11 and C13 Double Bonds: The diene system maintains the rigid macrocyclic conformation necessary for docking into the tubulin pocket[3].
-
The C3 Ester Side Chain (The Modulator): The presence of an ester side chain at the C3 position is essential for activity[1]. AP-3 possesses an isobutyrate group at C3, whereas maytansine features an N-acetyl-N-methyl-L-alanyl group[5]. Cleavage of this ester yields maytansinol, which is significantly less potent. Because the C3 position tolerates structural variation without abolishing target affinity, it is the premier site for conjugating linker-payloads (e.g., introducing thiol or disulfide groups) in ADC development[3].
Table 1: Comparative SAR and Cytotoxicity Profiles of Maytansinoids
| Compound | C3 Substitution | Tubulin Binding ( | Cytotoxicity ( | Clinical Utility |
| Ansamitocin P-3 | Isobutyrate | ~1.3 µM[2] | 20 ± 3 pM[2] | Precursor / ADC Payload[] |
| Maytansine | N-acetyl-N-methyl-L-alanyl | ~1.0 µM | 10 - 100 pM[3] | Terminated (High Toxicity)[3] |
| Maytansinol | Hydroxyl (-OH) | Weak | Significantly Reduced[3] | Synthetic Intermediate[3] |
| DM1 | Thiol-bearing linker | ~1.0 µM | 10 - 100 pM[3] | Active ADC Payload[3] |
Mechanism of Action: Tubulin Depolymerization and Apoptosis
AP-3 binds to purified tubulin with a dissociation constant (
Figure 1: AP-3 mechanism of action: from tubulin binding to p53-mediated apoptosis.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate internal controls and orthogonal validation steps to establish causality rather than mere correlation.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Rationale: Measures the direct effect of AP-3 on microtubule assembly kinetics by monitoring light scattering[7].
-
Procedure:
-
Preparation: Purify bovine brain tubulin and resuspend to 1 mg/mL in cold MES buffer (pH 6.8) lacking GTP[7].
-
Compound Incubation: Add AP-3 (e.g., 5 µM to 80 µM) or vehicle (DMSO) to the tubulin solution and incubate at 0 °C for 10-15 minutes to establish a baseline[7].
-
Polymerization Induction: Transfer the mixture to a 37 °C water bath and add 1 mM GTP to initiate polymerization[7].
-
Measurement: Monitor the increase in turbidity continuously at 460 nm using a spectrophotometer for 30-60 minutes[7].
-
-
Validation: A successful assay will show a rapid, sigmoidal increase in absorbance in the vehicle control, while AP-3 treated samples will remain near baseline, confirming complete inhibition of polymerization[7].
Protocol 2: Cell Viability and Cell Cycle Analysis
-
Rationale: Correlates macroscopic cell death with cell cycle arrest in the G2/M phase[2].
-
Procedure:
-
Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates and allow adherence for 24 hours[5].
-
Treatment: Expose cells to a concentration gradient of AP-3 (1 pM to 1000 pM) for 72 hours[5].
-
Viability Readout: Utilize MTT or CellTiter-Glo to quantify metabolic activity. Calculate the
via non-linear regression (expected ~20 pM for MCF-7)[2]. -
Cell Cycle Validation: In parallel 6-well plates, harvest AP-3 treated cells, fix in 70% ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry[5].
-
-
Validation: The cytotoxicity
must directly correlate with a dose-dependent accumulation of cells in the G2/M phase (e.g., 70% of cells in G2/M at 100 pM AP-3 compared to 26% in controls)[5].
Protocol 3: Semi-Synthesis of ADC Payloads (AP-3 to DM1)
-
Rationale: Total synthesis of maytansinoids is cost-prohibitive due to numerous stereocenters[3]. Semi-synthesis from fermentation-derived AP-3 is the industry standard for generating ADC payloads[3].
-
Procedure:
-
Reductive Cleavage: Treat AP-3 with lithium trimethoxyaluminum hydride (
) in THF at -30 °C to -40 °C. This selectively cleaves the C3 isobutyrate ester without disrupting the essential C4-C5 epoxide, yielding maytansinol (approx. 81% yield)[1]. -
Esterification: React maytansinol with a disulfide-containing carboxylic acid using dicyclohexylcarbodiimide (DCC) and zinc chloride (
) to form a maytansinoid disulfide[1]. -
Disulfide Reduction: Cleave the disulfide bond using dithiothreitol (DTT) to generate the free thiol-bearing DM1 payload[3].
-
-
Validation: Monitor each step via LC-MS. The mass shift from AP-3 (635.1 g/mol )[4] to maytansinol confirms successful C3 cleavage, validating the preservation of the macrolactam ring.
Figure 2: Semi-synthetic workflow converting fermentation-derived AP-3 into DM1.
Conclusion
Ansamitocin P-3 remains a cornerstone in the development of targeted cancer therapeutics[]. Its unique structural features, specifically the C4-C5 epoxide and C9 carbinolamide, provide unparalleled tubulin-binding affinity, while the modifiable C3 ester serves as the gateway for modern ADC payload engineering[3]. By employing rigorous, self-validating analytical protocols, researchers can continue to exploit the AP-3 scaffold to design next-generation chemotherapeutics with optimized therapeutic windows.
References
- Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - nih.
- Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem - nih.
- The chemistry and biology of the maytansinoid antitumor agents - academie-sciences.
- Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - mdpi.
- Ansamitocin P-3 (Antibiotic C 15003P3) | Bacterial Inhibitor - medchemexpress.
- Ansamitocin p-3 (Maytansinol isobutyrate, NSC292222) - selleckchem.
- CAS 66584-72-3 (Ansamitocin P-3) - bocsci.
Sources
- 1. The chemistry and biology of the maytansinoid antitumor agents [comptes-rendus.academie-sciences.fr]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Unveiling the Potency Dynamics: A Comparative Analysis of Maytansinol Butyrate and Maytansine
Target Audience: Researchers, Application Scientists, and ADC Development Professionals Document Type: Technical Whitepaper
Executive Summary
Maytansinoids represent one of the most potent classes of microtubule-targeting agents utilized in modern oncology, particularly as payloads for Antibody-Drug Conjugates (ADCs). While Maytansine is the foundational parent molecule, its esterified derivatives—specifically Maytansinol butyrate (and its functional isomer, isobutyrate/Ansamitocin P-3)—exhibit profoundly different pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth structural, mechanistic, and empirical comparison of these two molecules, detailing the causality behind their potency differences and providing field-proven, self-validating protocols for their evaluation.
Structural Biology & The Causality of Potency
To understand the potency delta between maytansine and maytansinol butyrate, we must first analyze their structural foundations. Both compounds share the same benzoansamacrolide core, which is responsible for binding to the vinca domain of β-tubulin.
However, the C-3 ester side chain acts as the critical molecular anchor.
-
Maytansinol (the de-esterified core) is essentially biologically inert, exhibiting less than 1/10,000th the cytotoxic activity of its esterified counterparts[1].
-
Maytansine features a bulky N-acetyl-N-methyl-D-alanine ester at the C-3 position[2].
-
Maytansinol butyrate (Ansamitocin P-3') and its isomer Maytansinol isobutyrate (Ansamitocin P-3) feature a streamlined aliphatic butyrate ester[3].
The Mechanistic Causality: Why does the aliphatic butyrate ester outperform the complex amino acid ester of maytansine?4 reveal that the carbonyl oxygen of the C-3 ester and its tail group form strong intramolecular hydrogen bonds with the C-9 hydroxyl and the benzene ring of the macrolide core[4]. This internal tethering "locks" the molecule into a highly rigid, bioactive conformation. The streamlined butyrate tail achieves this pre-organization with minimal steric clash, drastically reducing the entropic penalty upon binding to tubulin compared to the bulkier maytansine side chain.
Mechanism of Action: Tubulin Binding Dynamics
Both compounds exert their cytotoxic effects by binding to the vinca alkaloid site at the longitudinal interface of β-tubulin[2]. At picomolar concentrations, this binding suppresses microtubule dynamics without necessarily depolymerizing the entire microtubule network. This suppression prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint, leading to prolonged G2/M cell cycle arrest, and ultimately, apoptosis[5].
Figure 1: Mechanism of action for maytansinoids inducing apoptosis via tubulin binding.
Comparative Potency & Cytotoxicity Data
The structural pre-organization of maytansinol butyrate translates to a massive empirical advantage in vitro. When tested against human solid tumor cell lines (such as the MCF-7 breast cancer line), 5 demonstrate that the butyrate/isobutyrate esters are roughly 35 times more potent than the parent maytansine[5].
Table 1: Quantitative Potency Comparison (MCF-7 Cell Line)
| Compound | C-3 Substituent | IC50 (MCF-7) | Mechanistic Note |
| Maytansinol | Hydroxyl (-OH) | > 10,000 nM | Lacks structural anchor for tubulin binding[1]. |
| Maytansine | N-acetyl-N-methyl-D-alanine | ~710 pM | Parent compound; standard baseline[5]. |
| Maytansinol Butyrate | Butyrate / Isobutyrate | ~20 pM | Optimal steric fit; ~35x more potent than Maytansine[5]. |
Note: Maytansinol butyrate (Ansamitocin P-3') and its isobutyrate isomer (Ansamitocin P-3) exhibit near-identical potency profiles and are often utilized interchangeably in payload synthesis literature.
Experimental Methodologies for Potency Validation
As a Senior Application Scientist, I emphasize that generating reliable sub-nanomolar IC50 data requires self-validating assay systems. The extreme potency of maytansinol butyrate means that minor pipetting errors or degradation can skew results by orders of magnitude.
Protocol 1: Orthogonal SRB Cytotoxicity Assay
Expertise & Experience: We utilize the Sulforhodamine B (SRB) assay rather than MTT. Because maytansinoids cause mitotic arrest rather than immediate lysis, metabolic assays (like MTT) can yield false viability signals from arrested, hyper-metabolic cells. SRB measures total cellular protein, providing a direct stoichiometric readout of proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation (Critical Step): Prepare a 10 mM stock of Maytansinol butyrate in 100% anhydrous DMSO. Perform serial dilutions in media to achieve a final concentration range of 1 pM to 1000 pM. Ensure final DMSO concentration never exceeds 0.1% to prevent solvent toxicity.
-
Treatment: Apply the drug to the cells and incubate for exactly 48 hours[5].
-
Fixation: Gently add cold Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.
-
Staining & Readout: Add 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye in 10 mM unbuffered Tris base and read absorbance at 515 nm.
-
Self-Validation Check: The assay is only valid if the vehicle control (0.1% DMSO) shows >95% viability compared to untreated cells, and a reference standard (e.g., Paclitaxel) yields its established IC50.
Protocol 2: In Vitro Tubulin Polymerization Assay
Trustworthiness: To prove that the cytotoxicity observed in Protocol 1 is mechanistically driven by tubulin binding, an isolated cell-free tubulin assay must be run in parallel.
-
Preparation: Keep highly purified porcine brain tubulin (>99% pure) strictly on ice. Tubulin is highly labile and will spontaneously degrade if warmed prematurely.
-
Reaction Mix: Combine tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 10 µM of the fluorescent reporter DAPI.
-
Compound Addition: Add Maytansine or Maytansinol butyrate at varying concentrations (10 pM to 1 µM).
-
Initiation: Transfer the plate to a pre-warmed 37°C microplate reader and immediately inject 1 mM GTP to initiate polymerization.
-
Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes to calculate the Vmax of polymerization inhibition.
Figure 2: Orthogonal experimental workflow for validating maytansinoid potency.
Conclusion & Implications for ADCs
The transition from Maytansine to Maytansinol butyrate (and its derivatives) represents a masterclass in rational drug optimization. By leveraging the C-3 ester to enforce a rigid, bioactive conformation, developers achieved a ~35-fold increase in potency. Because ADCs are limited by the number of payload molecules they can deliver per antibody (typically a Drug-to-Antibody Ratio of 3.5 to 4), payloads must possess sub-nanomolar to picomolar toxicity[2]. The ~20 pM IC50 of Maytansinol butyrate makes it an ideal, highly efficient warhead for next-generation targeted immunoconjugates.
References
-
Title: The chemistry and biology of the maytansinoid antitumor agents Source: academie-sciences.fr URL: [1]
-
Title: C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids Source: nih.gov URL: [4]
-
Title: CHAPTER 5: Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs) Source: rsc.org URL: [2]
-
Title: Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site Source: nih.gov URL: [5]
-
Title: Ansamitocin P-3 Source: interchim.fr URL: [3]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. books.rsc.org [books.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
The C3-Ester Pharmacophore: A Technical Guide to Maytansinoid Design and Activity in ADCs
Executive Summary
This technical guide analyzes the critical role of the C3-ester functionality in maytansinoids, a class of potent microtubule inhibitors widely used as payloads in Antibody-Drug Conjugates (ADCs). While the C3 position is often viewed merely as a conjugation handle, this guide demonstrates that the specific stereochemistry and lipophilicity of the C3-ester side chain are fundamental determinants of biological potency, metabolic stability, and the "bystander effect."
Structural Pharmacophore & SAR: The "Maytansinol Bowl"
The biological activity of maytansinoids hinges on the macrocyclic ring structure (the "bowl") and the C3-side chain (the "lid").
The Criticality of the C3-Ester
Native maytansine possesses an N-acetyl-N-methyl-L-alanine ester at the C3 position. Structure-Activity Relationship (SAR) studies confirm that this ester is not auxillary but essential.
-
Maytansinol (C3-OH): Hydrolysis of the ester to the free alcohol (maytansinol) results in a drastic loss of potency (typically 100- to 400-fold reduction in cytotoxicity).
-
Conformational Locking: The carbonyl oxygen of the C3-ester forms intramolecular hydrogen bonds (specifically with the C9-hydroxyl) that lock the macrocycle into the specific conformation required to bind the Vinca peptide site on
-tubulin. -
Stereochemical Gatekeeping: The chirality at the C2' position of the ester side chain is binary. The L-epimer is highly active; the D-epimer is virtually inactive.
The C3-Linker Interface (DM1 vs. DM4)
In ADC design, the native side chain is modified to include a thiol handle. The chemical nature of this modification dictates the drug's intracellular behavior.
| Feature | DM1 (Mertansine) | DM4 (Ravtansine) |
| Structure | Thioether linkage via N-methyl-L-alanine | Hindered disulfide via N-methyl-L-alanine |
| Linker Chemistry | Often non-cleavable (e.g., SMCC) | Cleavable (e.g., SPDB) |
| Primary Metabolite | Lys-SMCC-DM1 (Charged, polar) | S-methyl-DM4 (Neutral, lipophilic) |
| Membrane Permeability | Low (Trapped in target cell) | High (Diffuses to neighbors) |
| Bystander Effect | Negligible | Pronounced |
Mechanism of Action & Cellular Processing[5]
The efficacy of C3-ester maytansinoids is defined by their processing within the lysosome and subsequent interaction with tubulin.
Tubulin Binding Dynamics
Unlike taxanes (which stabilize microtubules), maytansinoids destabilize them. They bind to the Vinca site at the inter-dimer interface of
-
Low Concentration: Suppresses microtubule dynamic instability (treadmilling), leading to G2/M arrest.
-
High Concentration: Induces bulk depolymerization.
Pathway Visualization
The following diagram illustrates the differential processing of DM1 and DM4, emphasizing the role of the C3-metabolite in the bystander effect.
Figure 1: Intracellular processing of C3-ester maytansinoids. Note the divergence in metabolite lipophilicity between DM1 and DM4, which dictates bystander potency.[1]
Experimental Protocols
To validate C3-ester activity, researchers must employ self-validating protocols that distinguish between simple toxicity and specific microtubule disruption.
Protocol A: Turbidimetric Tubulin Polymerization Assay
This assay quantifies the ability of the C3-ester to inhibit the assembly of purified tubulin into microtubules.
-
Principle: Polymerized microtubules scatter light at 340 nm; free tubulin does not.
-
Controls:
-
Negative: DMSO (vehicle).
-
Positive (Stabilizer): Paclitaxel (increases OD).[2]
-
Positive (Destabilizer): Vinblastine or Nocodazole (decreases OD).
-
Step-by-Step Workflow:
-
Preparation: Thaw >99% pure bovine brain tubulin on ice. Dilute to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol).
-
Critical: Keep all components at 4°C until the start. Premature warming causes spontaneous polymerization.
-
-
Compound Addition: Add 10 µL of 10X test compound (C3-ester analog) to pre-warmed (37°C) 96-well half-area plate.
-
Initiation: Rapidly pipette 100 µL of cold tubulin solution into the wells.
-
Measurement: Immediately place in a spectrophotometer pre-heated to 37°C. Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Analysis: Calculate
(rate of polymerization) and Steady State Mass (final OD). Active C3-esters will show a flat line or significantly reduced slope compared to DMSO.
Protocol B: Co-Culture Bystander Effect Assay
This protocol determines if the C3-ester metabolite can cross membranes to kill antigen-negative (Ag-) cells.
Step-by-Step Workflow:
-
Cell Selection:
-
Seeding: Co-culture Ag+ and Ag- (GFP) cells at a 1:1 ratio in 96-well plates (Total density: 5,000 cells/well).
-
Treatment: Treat with the C3-ester ADC (e.g., T-DM1 vs. T-DM4) at varying concentrations.
-
Incubation: Incubate for 96 hours (Maytansinoids are slow-acting; 48h is insufficient).
-
Readout: Measure GFP fluorescence.
-
Interpretation: If GFP signal decreases significantly, the drug released from Ag+ cells has killed the Ag- cells (Positive Bystander Effect).
-
Data Presentation & Screening Workflow
Comparative Potency Data
The following table summarizes the impact of C3-modifications on biological activity (Data synthesized from standard SAR literature).
| Compound | C3-Substituent | Tubulin | Cell Viability | Bystander Activity |
| Maytansine | N-acetyl-N-methyl-L-alanine | 0.8 | 0.02 | Moderate |
| Maytansinol | -OH (Hydroxyl) | >50.0 | >10.0 | None |
| DM1-Metabolite | Lys-SMCC-Linker | 1.0 | 0.05 | Low |
| DM4-Metabolite | S-methyl-Linker | 0.9 | 0.03 | High |
Screening Workflow for New C3-Analogs
Use this logic flow to screen novel C3-ester derivatives.
Figure 2: Strategic workflow for evaluating novel C3-ester maytansinoids.
References
-
Lopus, M., et al. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules.[] Molecular Cancer Therapeutics.[]
-
Oroudjev, E., et al. (2010). Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability. Molecular Cancer Therapeutics.[]
-
Erickson, H. K., et al. (2006). Antibody-Maytansinoid Conjugates Are Activated in Targeted Cancer Cells by Lysosomal Degradation and Linker-Dependent Intracellular Processing. Cancer Research.[8]
-
Kovtun, Y. V., et al. (2006). Antibody-Drug Conjugates Designed to Eradicate Tumors with Homogeneous and Heterogeneous Expression of the Target Antigen. Cancer Research.[8]
-
Widdison, W. C., et al. (2006). Semisynthesis and Biological Evaluation of Maytansinoids and Their Cell Binding Agents. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Structural and Thermodynamic Basis of Maytansinol Butyrate Binding to the Tubulin Vinblastine Site
A Technical Whitepaper for Drug Development Professionals
As the therapeutic landscape of Antibody-Drug Conjugates (ADCs) matures, the selection and characterization of cytotoxic payloads require rigorous biophysical scrutiny. In my tenure developing microtubule-targeting agents (MTAs), few molecules have demonstrated the precise, sub-nanomolar efficacy of Maytansinol butyrate. Commonly known as Ansamitocin P-3 (AP-3), this ansamycin macrolide functions as a highly potent microtubule-depolymerizing agent[1].
This guide provides an in-depth analysis of the binding affinity, structural mechanics, and experimental validation of Maytansinol butyrate at the tubulin vinblastine site, offering actionable insights for scientists optimizing ADC payload interactions.
Structural Biology: Engaging the Vinca Domain
Unlike taxanes, which stabilize microtubule polymers, maytansinoids bind to the vinca domain located at the inter-heterodimer interface of β-tubulin[2]. By occupying this specific pocket, Maytansinol butyrate induces steric hindrance that prevents the addition of new tubulin dimers to the growing plus-end of the microtubule.
Recent structural resolutions reveal that maytansinoids interact intimately with the T5-loop of β-tubulin[3]. This loop is a critical secondary structure element responsible for guanosine nucleotide exchange and the formation of longitudinal tubulin contacts.
The Causality of Cytotoxicity: Why does binding at the T5-loop trigger such profound cellular consequences? The binding of Maytansinol butyrate physically distorts the T5-loop, preventing the hydrolysis of GTP to GDP. This structural perturbation shifts the thermodynamic equilibrium of the microtubule entirely toward depolymerization[]. The resulting dissolution of the mitotic spindle leaves kinetochores unattached, which directly activates the Spindle Assembly Checkpoint (SAC) surveillance proteins, specifically Mad2 and BubR1[1]. This cascade forces the cell into prolonged G2/M phase arrest, inevitably culminating in apoptosis.
Fig 1: Mechanistic pathway of Maytansinol butyrate inducing apoptosis via tubulin binding.
Thermodynamic & Kinetic Profile
To rationally design ADCs, one must understand the quantitative binding metrics of the payload. The following table consolidates the critical thermodynamic and pharmacological parameters of Maytansinol butyrate.
| Parameter | Value | Reference |
| Primary Target | β-Tubulin (Vinca Domain / Vinblastine Site) | [] |
| Dissociation Constant ( | 1.3 µM | [1] |
| Polymerization Inhibition ( | 3.4 µM | [5] |
| Cell Cycle Arrest Phase | G2/M Phase | [] |
| Checkpoint Protein Activation | Mad2, BubR1 | [1] |
| Molecular Weight | 635.15 g/mol | [6] |
Note: While the
Experimental Methodology: Competitive Radioligand Binding Assay
As an application scientist, I am frequently asked how to best measure the binding affinity of novel maytansinoid derivatives. Do not use direct Fluorescence Polarization (FP) for this class of molecules. Direct conjugation of a fluorophore to the compact ansamycin macrolide structure invariably alters its steric profile. Because the T5-loop of β-tubulin is a highly restricted binding pocket, introducing a bulky fluorescent tag artificially lowers the observed binding affinity.
Instead, a Competitive Radioligand Displacement Assay using
Step-by-Step Self-Validating Protocol
1. Protein Preparation & Quality Control Purify MAP-free (Microtubule-Associated Protein-free) porcine brain tubulin to >99% purity. Buffer exchange the protein into a strict PIPES-based polymerization buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA) supplemented with 1 mM GTP. Causality: EGTA is mandatory to chelate trace calcium, which naturally depolymerizes tubulin and would confound the binding kinetics.
2. Radioligand Equilibration
Incubate 10 µM of the purified tubulin with 50 nM
3. Competitor Titration Add unlabelled Maytansinol butyrate in a logarithmic concentration series ranging from 10 nM to 100 µM. Causality: A wide titration range is absolutely necessary. Maytansinoids exhibit complex binding kinetics—a small number of high-affinity sites at the microtubule ends and several hundred low-affinity sites along the polymer body[2]. A narrow range will fail to capture the biphasic nature of this displacement.
4. The Self-Validation Mechanism (Internal Controls) Include two critical control wells:
-
Total Binding (
): Vehicle only (DMSO matched to the highest titration concentration). -
Non-Specific Binding (NSB): 100 µM unlabelled ("cold") vinblastine. System Validation: The assay is only valid if the NSB signal is <10% of the
signal. If NSB exceeds 10%, it immediately flags protein aggregation, radioligand degradation, or buffer precipitation, preventing the calculation of a spurious .
5. Separation & Quantification Separate the bound ligand from the free ligand using rapid gel filtration (e.g., Sephadex G-50 spin columns) pre-equilibrated with the assay buffer. Measure the radioactivity of the macromolecular eluate using liquid scintillation counting.
6. Data Analysis
Calculate the
Fig 2: Self-validating competitive radioligand binding assay workflow for tubulin affinity.
References
- BOC Sciences. CAS 66584-72-3 (Ansamitocin P-3).
- Cayman Chemical. Ansamitocin P-3 (Antibiotic C-15003P3, Maytansinol butyrate, CAS Number: 66547-09-9).
- TargetMol Chemicals. Cas No.66584-72-3.
- Molecular Cancer Therapeutics - AACR Journals. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules.
- ResearchGate. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin's T5-loop.
- MedKoo Biosciences. Ansamitocin P-3' | CAS#66547-09-9 | microtubule inhibitor.
Sources
Technical Guide: The Discovery and Bioprocess Engineering of Ansamitocin P-3
Executive Technical Summary
Ansamitocin P-3 (AP-3) is a potent 19-membered macrocyclic lactam antibiotic belonging to the ansamycin family.[1] Produced by the actinomycete Actinosynnema pretiosum, it serves as the critical microbial precursor for DM1 (mertansine) , the cytotoxic payload in FDA-approved antibody-drug conjugates (ADCs) such as T-DM1 (Kadcyla®) .
This guide details the transition from plant-based extraction to bacterial fermentation, the molecular logic of the asm biosynthetic gene cluster, and the specific bioprocess engineering required to selectively produce AP-3 over its congeners (P-2, P-4).
The Historical Pivot: From Maytenus to Actinosynnema
The Supply Crisis (1972–1977)
In the early 1970s, the US National Cancer Institute (NCI) identified Maytansine , isolated from the Ethiopian shrub Maytenus serrata, as a compound with picomolar potency against leukemic cells. However, clinical development was halted due to an insurmountable supply bottleneck: the plant contained only trace amounts (0.2 mg per kg of dried plant), and total synthesis was commercially unviable.
The Bacterial Breakthrough (1977)
The paradigm shifted when Higashide et al. (Takeda Chemical Industries) discovered that a soil bacterium, Nocardia sp. strain C-15003 (later reclassified as Actinosynnema pretiosum), produced compounds structurally identical to the "eastern half" of maytansine. These were named Ansamitocins .
-
Key Insight: Unlike the plant source, the bacterial source was scalable via fermentation.
-
Structural Distinction: Ansamitocins differ from Maytansine primarily at the C-3 ester side chain.[2] Maytansine carries an N-acetyl-N-methyl-L-alanine residue, whereas Ansamitocins carry simple fatty acid esters (e.g., isobutyrate for P-3).
Biosynthetic Logic: The asm Gene Cluster[1]
The biosynthesis of AP-3 is governed by the asm gene cluster.[1] It follows a Type I Polyketide Synthase (PKS) logic but includes a unique starter unit that distinguishes it from other ansamycins like rifamycin.
Core Biosynthetic Modules
-
Starter Unit Synthesis (AHBA): Unlike most polyketides that start with Acetyl-CoA or Propionyl-CoA, AP-3 initiates with 3-amino-5-hydroxybenzoic acid (AHBA) .[1][3] This aromatic unit is synthesized from UDP-glucose via the amino-shikimate pathway (genes asm22-24, asm43-47).
-
Polyketide Assembly (PKS): The PKS machinery (asmA-D) extends the chain using:
-
3 Methylmalonyl-CoA units
-
3 Malonyl-CoA units
-
1 Methoxymalonyl-ACP unit (Unusual extender encoded by asm13-17)
-
-
Cyclization: The linear chain is released and cyclized via an amide bond formation between the carboxyl terminus and the amino group of the AHBA starter, forming Proansamitocin .[4]
Diagram: The asm Biosynthetic Pathway
The following diagram illustrates the flow from primary metabolites to the final Ansamitocin P-3 structure.
Caption: The flow from UDP-Glucose to Ansamitocin P-3, highlighting the critical AHBA starter unit and the isobutanol-dependent C-3 esterification step.
Bioprocess Engineering: Selective Fermentation Protocol
The native strain produces a mixture of Ansamitocins (P-0, P-1, P-2, P-3, P-4).[2] Ansamitocin P-3 (isobutyryl ester) is the most potent and the required precursor for ADCs.
Expert Insight: The specificity of the C-3 ester is dictated by the availability of the corresponding acyl-CoA precursor in the media. To force the production of P-3, one must create "selective pressure" by feeding isobutanol or isobutyric acid .
Protocol: Isobutanol-Fed Batch Fermentation
Objective: Maximize AP-3 titer while suppressing P-2 (propionyl) and P-4 (isovaleryl).
Phase 1: Seed Culture
-
Inoculation: Transfer a cryopreserved loop of A. pretiosum (ATCC 31565) into 50 mL Seed Medium.
-
Seed Medium Composition: Glucose (20 g/L), Soluble Starch (10 g/L), Yeast Extract (5 g/L), Tryptone (5 g/L), CaCO3 (2 g/L).
-
Incubation: 28°C, 220 RPM for 48–72 hours.
-
Self-Validation: Culture must be thick, opaque, and light orange. If clear, viability is low; discard.
-
Phase 2: Production Fermentation
-
Inoculation: Transfer 5% (v/v) seed culture to Production Medium.
-
Base Medium: Dextrin (50 g/L), Corn Steep Liquor (30 g/L), (NH4)2SO4 (2 g/L), MgSO4·7H2O (0.5 g/L), CoCl2 (trace).
-
The Critical Step (Precursor Feeding):
-
Timing: At 24 hours post-inoculation (onset of idiophase).
-
Feed: Add Isobutanol (0.5% v/v) or Isobutyric acid (neutralized).
-
Mechanism:[5][6][7][8][9][10][11][12] The acyltransferase (Asm19) is promiscuous. High intracellular levels of isobutyryl-CoA (derived from isobutanol) outcompete propionyl-CoA, shifting the product profile from a mixture to >90% AP-3.
-
-
Harvest: Day 6–7.
-
Self-Validation: Monitor pH. A rise from 6.8 to >7.5 often signals cell lysis and termination. Harvest before pH 7.8 to prevent hydrolysis of the C-3 ester.
-
Data: Impact of Precursor Feeding[14]
| Precursor Added | Major Product | Side Chain (C-3) | Relative Potency (Tubulin) |
| None (Control) | Mixture (P-2, P-3, P-4) | Mixed | High |
| Propanol | Ansamitocin P-2 | Propionyl | Moderate |
| Isobutanol | Ansamitocin P-3 | Isobutyryl | Highest |
| Isovaleric Acid | Ansamitocin P-4 | Isovaleryl | High |
Mechanism of Action & Clinical Translation
Molecular Mechanism
AP-3 acts as a microtubule destabilizing agent.[1][2][11] It binds to the Rhizoxin/Maytansine site on β-tubulin, which is distinct from the taxane site but overlaps with the vinblastine site.
-
Effect: It suppresses microtubule dynamic instability, leading to mitotic arrest at the G2/M checkpoint and subsequent apoptosis.
-
Potency: AP-3 exhibits IC50 values in the picomolar range (10–100 pM) against various cancer cell lines, making it 100–1000x more potent than standard chemotherapies like doxorubicin.
Conversion to ADC Payloads (DM1)
AP-3 is rarely used as a free drug due to toxicity. It is chemically processed to create DM1 :
-
Hydrolysis: AP-3 is reduced (using LiAlH4) to Maytansinol (removing the C-3 isobutyryl group).
-
Esterification: Maytansinol is re-esterified with an amino acid linker containing a thiol group (or a disulfide) to create DM1.
-
Conjugation: DM1 is linked to antibodies (e.g., Trastuzumab) to form T-DM1.
Diagram: From Fermentation to Drug
Caption: The industrial workflow converting the bacterial metabolite AP-3 into the clinical ADC payload DM1.
References
-
Higashide, E., et al. (1977).[2][12][13] Ansamitocins, maytansinoid antibiotics produced by Nocardia.[2][7][8][12] Nature, 270, 721–722. Link
-
Cassady, J. M., et al. (2004). Recent developments in the maytansinoid antitumor agents. Chemical and Pharmaceutical Bulletin, 52(1), 1–26. Link
-
Yu, T. W., et al. (2002).[2][13] The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum.[1] Proceedings of the National Academy of Sciences, 99(12), 7968–7973. Link
-
Hatano, K., et al. (1984). Selective accumulation of ansamitocins P-2, P-3 and P-4, and biosynthetic origins of their acyl moieties.[12] Agricultural and Biological Chemistry, 48(7), 1721-1729. Link
-
Prota, A. E., et al. (2014).[2][14] A new tubulin-binding site and pharmacophore for microtubule-destabilizing agents. Nature, 513, 129–130. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 9. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Accumulation of ansamitocins P-2, P-3 and P-4, and Biosynthetic Origins of Their Acyl Moieties [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of ansamitocin P-3 production in Actinosynnema pretiosum by a synergistic effect of glycerol and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Maytansinol Butyrate (Ansamitocin P-3')
Executive Summary
Maytansinol butyrate (CAS 66547-09-9), chemically distinct as Ansamitocin P-3' (P-3 prime), is a potent ansamycin antibiotic and a structural isomer of the widely known Ansamitocin P-3 (Maytansinol isobutyrate).[1][][3][4][5] While often conflated in commercial catalogs, the two compounds differ in the acyl side chain at the C-3 position: the n-butyryl group in Maytansinol butyrate versus the iso-butyryl group in Ansamitocin P-3.[1][][6]
This compound functions as a picomolar-potency microtubule destabilizer, binding to the rhizoxin/maytansine site on
Chemical Identity & Physicochemical Profile[1][3][4][6][7][8][9]
Critical Distinction: Researchers must verify the ester chain orientation. CAS 66547-09-9 refers specifically to the n-butyrate ester.[1][][6]
| Property | Specification |
| Chemical Name | Maytansinol 3-n-butyrate; Ansamitocin P-3' |
| CAS Number | 66547-09-9 |
| Molecular Formula | C |
| Molecular Weight | 635.15 g/mol |
| Structural Class | Benzoansamacrolide (19-membered macrocyclic lactam) |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO (>10 mg/mL), DMF, Ethanol, Chloroform; Insoluble in water |
| Stability | Hydrolytically sensitive at C-3 ester; stable at -20°C (solid) |
| Purity Standard |
Structural Verification (SMILES)
n-Butyrate (CAS 66547-09-9): CCCC(=O)O[C@H]1CC(=O)N(C)C2=CC(Cl)=C(OC)C=C2CC(C)OC(=O)C(C)C(O)C(OC)C=CC=C(C)C1 (Note: The linear CCCC(=O) moiety distinguishes it from the branched isobutyryl group of Ansamitocin P-3.)[1][][3][4]
Mechanism of Action: Microtubule Destabilization
Maytansinol butyrate exerts its cytotoxicity by suppressing microtubule dynamic instability.[1][4][6] Unlike taxanes (which stabilize microtubules), maytansinoids bind to the vinca alkaloid site (specifically the rhizoxin pocket) on
Pharmacodynamics[1][2][3][6]
-
Binding: High-affinity binding (
) to soluble tubulin dimers.[1][][3][4][6] -
Depolymerization: Induces conformational changes that prevent dimer addition to the microtubule plus-end.[1][][6]
-
Cell Cycle Arrest: Cells accumulate in the G2/M phase due to spindle formation failure.[1][6]
-
Apoptosis: Prolonged mitotic arrest triggers the spindle assembly checkpoint (SAC), activating Bax/Bak-mediated apoptosis.[1][][3][4][6]
Figure 1: Pharmacodynamic cascade of Maytansinol butyrate inducing apoptotic cell death via microtubule destabilization.[1][][3][4]
Synthesis & Production Workflows
Production of Maytansinol butyrate (P-3') is typically achieved via semi-synthesis from the parent alcohol (Maytansinol) or via precursor-directed fermentation, as the natural strain Actinosynnema pretiosum preferentially produces the isobutyrate (P-3).[1][][3][4]
Method A: Semi-Synthesis (Recommended for Purity)
This method ensures the specific formation of the n-butyrate ester without contamination from the isobutyrate isomer.[1][][3]
-
Hydrolysis: Natural Ansamitocins (mixture) are reduced (LiAlH
) to yield the core Maytansinol (P-0).[1][3][4] -
Esterification: Maytansinol is reacted with butyric anhydride or butyryl chloride in the presence of a base (e.g., Pyridine/DMAP).[3][4][6]
-
Purification: Silica gel chromatography to remove unreacted core and byproducts.[1][][4][6]
Method B: Precursor-Directed Fermentation
Feeding n-butyric acid to Actinosynnema pretiosum cultures can shift biosynthesis toward P-3', though P-3 (isobutyrate) often remains a major contaminant due to endogenous valine metabolism.[1][][3][4]
Figure 2: Semi-synthetic pathway for high-purity Maytansinol butyrate production.
Experimental Protocols
Solubility & Handling
Safety Warning: Maytansinol butyrate is a picomolar cytotoxin.[1][][4][6] All handling must occur in a Class II Biological Safety Cabinet (BSC).[][3][4]
-
Stock Solution: Dissolve 1 mg in 1.57 mL anhydrous DMSO to generate a 1 mM stock.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into serum-free media immediately prior to use.[1][][4][6] Maximum DMSO concentration in cell culture should not exceed 0.1%.[][4][6]
In Vitro Cytotoxicity Assay (Standard Protocol)
To verify potency against tumor cell lines (e.g., MCF-7, KB, SK-BR-3):
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Prepare serial dilutions of Maytansinol butyrate (Range: 0.1 pM to 100 nM). Add to wells.
-
Incubation: Incubate for 72–96 hours at 37°C, 5% CO
. -
Readout: Assess viability using CellTiter-Glo® (ATP) or MTT assay.[1][][3][4][6]
-
Validation: IC
should be in the range of 20–100 pM for sensitive lines.
Therapeutic Context & ADC Relevance
Maytansinol butyrate itself is rarely used as a free drug due to its narrow therapeutic index (systemic toxicity).[][3][4][6] Its primary relevance lies in the Antibody-Drug Conjugate (ADC) field.[1][][3][4]
-
Payload Class: Maytansinoids (DM1, DM4) are standard ADC payloads.[1][][3][4][6]
-
Structural Role: The C-3 ester position is the standard attachment point for linkers.[1][][6]
-
Note: Maytansinol butyrate is a "capped" analog.[1][][4][6] To make an ADC, the butyrate group is typically replaced by a linker containing a disulfide or thioether (e.g., N-succinimidyl 4-(2-pyridyldithio)butyrate).[1][][3][4]
-
Research Use: It serves as a non-cleavable control or a free-drug proxy to determine the maximum theoretical potency of a released payload in intracellular assays.[1][]
-
References
-
Cayman Chemical. (n.d.).[1][3][4][6] Ansamitocin P-3 Product Information. Retrieved from [1][][3][4]
-
Issell, B. F., & Crooke, S. T. (1978).[1][][3][4][6] Maytansine. Cancer Treatment Reviews, 5(4), 199-207.[1][][3][4][6]
-
Kupchan, S. M., et al. (1975).[1][][3][4][6] Maytansinoids, a new class of potent antileukemic ansa macrolides.[4][6] Journal of the American Chemical Society, 97(18), 5294-5295.[1][][3][4][6]
-
Ootsu, K., et al. (1980).[1][][3][4][6] Effects of new antimitotic antibiotics, ansamitocins, on the growth of murine tumors in vivo and on the assembly of microtubules in vitro.[6] Cancer Research, 40(5), 1707-1717.[1][][3][4][6]
-
Venghateri, J. B., et al. (2013).[1][][3][4][6] Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site.[6] PLoS One, 8(10), e75182.[1][][3][4][6] Retrieved from [1][][3][4]
-
MedKoo Biosciences. (n.d.).[1][3][4][6] Ansamitocin P-3' (Maytansinol butyrate) Product Data. Retrieved from [1][][3][4]
Sources
- 1. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PubChemLite - Maytansinol butyrate (C32H43ClN2O9) [pubchemlite.lcsb.uni.lu]
- 5. ANSAMITOCIN P-3 66547-09-9, China ANSAMITOCIN P-3 66547-09-9 Manufacturers, China ANSAMITOCIN P-3 66547-09-9 Suppliers - capotchem [chemnet.com]
- 6. Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacodynamics of Ansamitocin Derivatives in Tumor Models: A Technical Guide
Executive Summary
This guide provides a rigorous technical framework for evaluating the pharmacodynamics (PD) of ansamitocin derivatives (maytansinoids) in preclinical tumor models. It addresses the specific challenges of these microtubule-depolymerizing agents, particularly when delivered as Antibody-Drug Conjugate (ADC) payloads (e.g., DM1, DM4). The content focuses on mechanism-based experimental design, quantifying the "bystander effect," and validated protocols for assessing mitotic arrest in vivo.
Introduction: The Maytansinoid Payload Class
Ansamitocins (e.g., Ansamitocin P-3) are potent antitumor antibiotics that function as microtubule inhibitors.[1] Due to narrow therapeutic indices as free drugs, they are primarily utilized as payloads in ADCs. The most common derivatives, DM1 (mertansine) and DM4 (ravtansine) , are designed with thiol-reactive handles for conjugation.
Their efficacy relies on a precise sequence: Internalization
Pharmacodynamic Mechanism of Action
Ansamitocins bind to the vinblastine site on
Pathway Visualization
The following diagram illustrates the intracellular pharmacodynamics of an ansamitocin-based ADC, highlighting the critical divergence between cleavable and non-cleavable linkers.
Caption: Intracellular processing of Ansamitocin ADCs. Note the critical difference in membrane permeability between Lys-SMCC-DM1 (charged) and S-methyl-DM4 (neutral), driving the bystander effect.
The Bystander Effect
A critical PD parameter for ansamitocin derivatives is the ability to kill neighboring antigen-negative tumor cells.
-
DM1 (via SMCC linker): Releases Lys-SMCC-DM1. This metabolite is charged and membrane-impermeable. Result: Low bystander effect; efficacy is strictly antigen-dependent.
-
DM4 (via SPDB linker): Releases S-methyl-DM4.[2][3] This metabolite is lipophilic and membrane-permeable. Result: High bystander effect; effective in heterogeneous tumors.
Preclinical Tumor Models & Dosing Strategy[4]
Model Selection Criteria
| Model Type | Application | Key Limitation |
| Cell-Derived Xenograft (CDX) | Initial efficacy screening (e.g., MCF-7, COLO 205). | Homogeneous antigen expression may overestimate efficacy. |
| Patient-Derived Xenograft (PDX) | Translatability; heterogeneous antigen expression. | High variability; requires larger cohorts (n=8-10). |
| Syngeneic Models | Assessing immunogenic cell death (ICD). | Requires murine-reactive antibody or surrogate ADC. |
Dosing for PD Assessment
Unlike efficacy studies (which measure tumor volume over weeks), PD studies require terminal sampling at peak effect .
-
Dose: Typically single bolus at MTD (Maximum Tolerated Dose) or efficacious dose (e.g., 5–10 mg/kg for ADCs).
-
Timepoints:
-
24–48 hours: Peak mitotic arrest (pHH3).
-
72–96 hours: Peak apoptosis (Cleaved Caspase-3) and tumor regression onset.
-
Experimental Protocols
Protocol A: In Vivo Efficacy & Tumor Growth Inhibition (TGI)
Objective: Quantify the therapeutic index and tumor regression kinetics.
Workflow:
-
Inoculation: Inject
cells (suspended in 50% Matrigel) subcutaneously into the flank of athymic nude mice. -
Staging: Allow tumors to reach 150–200 mm³. Crucial: Do not start treatment on tumors <100 mm³ as spontaneous regression can confound results.
-
Randomization: Group mice (n=8/group) to ensure equal mean tumor volume (
10%) across groups. -
Treatment: Administer vehicle (PBS) or Ansamitocin derivative (IV tail vein).
-
Monitoring: Measure tumor volume (TV) twice weekly using digital calipers.
-
Endpoint: Euthanize when TV > 1500 mm³ or body weight loss > 20%.
Data Analysis (TGI Calculation):
Protocol B: Ex Vivo PD Assessment (Phospho-Histone H3)
Objective: Confirm mechanism of action (G2/M arrest) in tumor tissue.
Reagents:
-
Primary Ab: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling #9701).
-
Fixative: 10% Neutral Buffered Formalin (NBF).
Step-by-Step Methodology:
-
Harvest: At 24–48h post-dose, harvest tumor. Cut into 3mm slices.
-
Fixation: Fix in 10% NBF for exactly 24 hours at room temperature. Over-fixation masks antigens; under-fixation ruins morphology.
-
Processing: Dehydrate and embed in paraffin. Section at 4–5
m. -
Staining (IHC):
-
Antigen Retrieval: Citrate buffer (pH 6.0), 95°C for 20 min.
-
Blocking: 5% Goat Serum for 1h.
-
Primary Ab: Incubate anti-pHH3 (1:200) overnight at 4°C.
-
Detection: HRP-conjugated secondary polymer + DAB chromogen.
-
-
Quantification:
-
Scan slides (20x magnification).
-
Count pHH3+ nuclei per mm² of viable tumor tissue (exclude necrotic core).
-
Experimental Workflow Visualization
Caption: Dual-arm study design separating longitudinal efficacy monitoring from terminal pharmacodynamic sampling.
Critical Quality Attributes & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| No TGI but high pHH3 | Drug is hitting target but repopulation is fast. | Increase dosing frequency or evaluate combination with DNA damagers. |
| High TGI but low pHH3 | Sampling timepoint missed. | Perform a time-course study (12, 24, 48, 72h) to find peak arrest. |
| Toxicity (>20% BW loss) | Off-target release of payload. | Check linker stability in plasma; reduce dose. |
| No Bystander Killing | Wrong payload/linker selection. | Switch from non-cleavable (SMCC-DM1) to cleavable (SPDB-DM4). |
References
-
Mechanism of Ansamitocin P-3: Venghateri, J. B., et al. "Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site."[4][5] PLoS One, 2013.
-
ADC Pharmacokinetics: Poon, K. A., et al. "Preclinical pharmacokinetic considerations for the development of antibody drug conjugates." Clin Pharmacokinet, 2013.
-
Bystander Effect: Kovtun, Y. V., et al. "Antibody-maytansinoid conjugates designed to bypass multidrug resistance." Cancer Res, 2010.
-
T-DM1 Development: Lewis Phillips, G. D., et al. "Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate." Cancer Res, 2008.
-
Tumor Growth Inhibition Modeling: Simeoni, M., et al. "Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents." Cancer Res, 2004.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Weight and Lipophilicity Profile of Maytansinol Butyrate
The following technical guide details the molecular weight and lipophilicity profile of Maytansinol Butyrate , a potent ansamycin antibiotic and microtubule inhibitor.
Technical Guide for Drug Development & Conjugation Strategies
Executive Summary
Maytansinol butyrate (often referred to in literature as Ansamitocin P-3' or the n-butyryl ester of maytansinol) is a structural analog of the potent microtubule inhibitor Ansamitocin P-3.[1][2] While the naturally occurring Ansamitocin P-3 possesses an isobutyryl side chain, the n-butyrate variant represents a critical tool for Structure-Activity Relationship (SAR) studies, particularly in optimizing the hydrophobicity of antibody-drug conjugate (ADC) payloads.[1][2]
This guide provides a definitive breakdown of the compound’s physicochemical properties, focusing on its Molecular Weight (635.15 Da) and Lipophilicity (Predicted LogP ~2.9).[1][2] These metrics are pivotal for predicting membrane permeability, solubility in conjugation solvents, and the "bystander effect" potential in solid tumors.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Structural Definition
Maytansinol butyrate is the C-3 ester derivative of the ansamycin alcohol, maytansinol.[1][2] The distinction between the n-butyrate and the iso-butyrate (Ansamitocin P-3) is subtle but affects metabolic stability and lipophilic packing.[1][2]
-
IUPAC Name: [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1^10,14.0^3,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] butanoate[1][2][3]
-
Common Name: Maytansinol butyrate; Ansamitocin P-3'[1][2][4][5][6]
-
CAS Number: 66547-09-9 (Generic for Ansamitocin P-3 series; specific isomer distinction required in procurement).[1][2][4]
Quantitative Data Table
The following data aggregates calculated and experimental values for the C32H43ClN2O9 scaffold.
| Parameter | Value | Unit | Source/Method |
| Molecular Formula | C₃₂H₄₃ClN₂O₅ | - | Stoichiometry |
| Molecular Weight (Avg) | 635.15 | g/mol | Calculated (Std.[1][2] Atomic Wts) |
| Monoisotopic Mass | 634.2657 | Da | High-Res MS |
| LogP (Predicted) | 2.9 ± 0.2 | - | XLogP3 / Consensus |
| Topological Polar Surface Area | 136 | Ų | TPSA Calculation |
| H-Bond Donors | 1 | - | (C-9 OH) |
| H-Bond Acceptors | 9 | - | Ether/Ester/Amide oxygens |
| Rotatable Bonds | 6 | - | C-3 Ester chain flexibility |
| Solubility (DMSO) | > 10 | mg/mL | Experimental Extrapolation |
Analyst Note: The LogP of 2.9 places Maytansinol butyrate in the "sweet spot" for ADC payloads.[1] It is hydrophobic enough to cross membranes (bystander killing) but sufficiently polar to remain soluble in organic cosolvents (DMA/DMF) used during bioconjugation.[1][2]
Structural Analysis & Lipophilicity Mechanism[1][2]
The lipophilicity of Maytansinol butyrate is primarily governed by the C-3 ester side chain.[2] The n-butyryl group adds a hydrophobic tail to the macrocyclic core.[1][2]
The C-3 Ester "Switch"[1][2]
-
Maytansinol (Parent): LogP ~1.2. Hydrophilic, poor membrane permeability.[1][2]
-
Maytansinol Butyrate (C4 Ester): LogP ~2.[1][2]9. High permeability.[1][2]
-
Mechanism: The esterification masks the C-3 hydroxyl group, reducing polarity.[1][2] The butyl chain increases the partition coefficient into the lipid bilayer, facilitating passive diffusion.[1][2]
Biological Implication: The Bystander Effect
In ADC design, after the antibody is internalized and degraded in the lysosome, the free payload (Maytansinol butyrate) must diffuse out of the target cell to kill neighboring heterogeneous tumor cells.[1][2]
-
Optimal LogP (2–3): Diffuses to neighbors (Effective bystander effect).
-
High LogP (>4): Aggregates or gets trapped in membranes (Reduced efficacy/Clearance issues).[1][2]
Visualization: Lipophilicity & Bystander Pathway[1][2]
Figure 1: The role of Maytansinol butyrate's lipophilicity in mediating the bystander effect.[1][2] The LogP of 2.9 allows the metabolite to escape the primary target cell and exert cytotoxicity on antigen-negative neighbors.[1][2]
Experimental Workflows
Protocol: Semisynthesis of Maytansinol Butyrate
Objective: Esterification of Maytansinol at the C-3 position using butyric anhydride.[1][2] Causality: Direct acylation is preferred over acid chloride methods to preserve the sensitive epoxide and macrocyclic lactam functionalities.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg (0.017 mmol) of Maytansinol in 0.5 mL of anhydrous pyridine under an argon atmosphere.
-
Catalysis: Add a catalytic amount of DMAP (0.5 mg).
-
Acylation: Add Butyric Anhydride (50 µL, excess) dropwise.
-
Incubation: Stir at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (SiO2, CH2Cl2/MeOH 95:5).[1][2]
-
Quenching: Add 1 mL of saturated NaHCO3 solution to neutralize excess anhydride/acid.
-
Extraction: Extract with Ethyl Acetate (3 x 2 mL). Wash combined organics with brine.[1][2]
-
Purification: Dry over Na2SO4, concentrate, and purify via preparative TLC or Flash Chromatography (Silica gel).
-
Validation: Confirm structure via 1H-NMR (look for triplet at ~0.9 ppm for terminal methyl and multiplet at ~2.3 ppm for
-methylene of butyrate).[1][2]
Protocol: Lipophilicity Determination (Shake-Flask Method)
Objective: Experimentally verify the LogP value.
-
Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa. Allow to equilibrate for 24 hours.
-
Solubilization: Dissolve 1 mg Maytansinol butyrate in 1 mL of the saturated Octanol phase.
-
Partitioning: Add 1 mL of saturated PBS to the Octanol solution.
-
Equilibration: Vortex for 30 minutes; Centrifuge at 2000g for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
[1][2]
Synthesis Pathway Visualization[1][2]
Figure 2: Semisynthetic pathway for generating Maytansinol butyrate from the parent alcohol Maytansinol.[1][2]
References
-
PubChem. (2023).[1][2] Ansamitocin P-3 (Maytansinol isobutyrate) Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Issell, B. F., & Crooke, S. T. (1978).[1][2] Maytansine. Cancer Treatment Reviews, 5(4), 199-207.[1][2] (Foundational review of Maytansinoid properties).
-
Widdison, W. C., et al. (2006).[1][2] Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer. Journal of Medicinal Chemistry, 49(14), 4392–4408.[1][2] [Link]
-
Ootsu, K., et al. (1980).[1][2] Effects of new antimitotic antibiotics, ansamitocins, on the growth of murine tumors in vivo and on the assembly of microtubules in vitro. Cancer Research, 40(5), 1707-1717.[1][2] (Primary source for Ansamitocin P-3 activity).[1][2][4][6][7]
Sources
- 1. PubChemLite - Maytansinol butyrate (C32H43ClN2O9) [pubchemlite.lcsb.uni.lu]
- 2. caymanchem.com [caymanchem.com]
- 3. Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 66547-09-9 | Ansamitocin P-3'| AP-3'; Ansamitocin P3'; Maytansinol butyrate, Maytansinoid AP-3'. Antibiotic C 15003P3'; iso-Ansamitocin P-3|BioChemPartner [biochempartner.com]
- 5. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Precision Semisynthesis of Maytansinol Butyrate: Kinetic Control and Purification Strategies
Executive Summary & Strategic Context
Maytansinoids are a class of ansamycin antibiotics exhibiting picomolar cytotoxicity, making them premier "warheads" for Antibody-Drug Conjugates (ADCs) such as Trastuzumab emtansine (T-DM1). The core scaffold, Maytansinol , possesses a secondary hydroxyl group at the C-3 position.[1] The esterification of this C-3 hydroxyl is the critical gateway for synthesizing potent analogs, including Maytansinol butyrate (n-butyryl ester) and its structural isomer Ansamitocin P-3 (isobutyryl ester).
This guide details the semisynthesis of Maytansinol butyrate from Maytansinol. Unlike simple esterifications, the C-3 position of Maytansinol is sterically hindered and sensitive to epimerization and elimination (dehydration) at the C-9/C-10 positions. This protocol utilizes a nucleophilic catalysis strategy employing butyric anhydride and 4-dimethylaminopyridine (DMAP) to ensure kinetic control, high conversion, and retention of the C-3 stereochemistry.
Key Technical Challenges Solved
-
Steric Hindrance: The C-3 OH is nestled within the macrocycle; standard Fischer esterification fails.
-
Epimerization Risk: Aggressive bases can invert the C-3 chiral center, rendering the payload biologically inactive.
-
Cytotoxicity: Handling requires BSL-2/3 containment protocols due to the compound's extreme potency (
).
Safety & Containment (Critical)
WARNING: HIGH POTENCY COMPOUND. Maytansinoids are potent microtubule inhibitors. Exposure can cause severe neurotoxicity and bone marrow suppression.
-
Containment: All weighing and reaction manipulations must occur within a Class III Biological Safety Cabinet (BSC) or a negative-pressure glovebox.
-
PPE: Double nitrile gloves (tested for permeation), Tyvek lab coat with wrist seals, and full-face respirator if working outside an isolator.
-
Inactivation: All glassware and waste must be treated with 5% Sodium Hypochlorite (Bleach) and 0.1M NaOH for 24 hours before disposal to cleave the macrocycle.
Reaction Mechanism & Logic
The synthesis relies on the activation of butyric anhydride by DMAP to form a highly electrophilic N-acylpyridinium ion. This intermediate is sufficiently reactive to acylate the hindered secondary alcohol of Maytansinol under mild conditions, avoiding the elimination side reactions common with acid chlorides.
Reaction Scheme Logic (Graphviz)
Figure 1: Mechanistic pathway for the DMAP-catalyzed esterification of Maytansinol. The N-acylpyridinium species overcomes the steric barrier at C-3.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role | Purity/Grade |
| Maytansinol | 1.0 | Substrate | >98% (HPLC) |
| Butyric Anhydride | 6.0 | Acyl Donor | Anhydrous, 99% |
| Pyridine | Solvent | Base/Solvent | Anhydrous, <50 ppm H2O |
| DMAP | 2.0 | Nucleophilic Catalyst | 99% |
| Dichloromethane (DCM) | Solvent | Co-solvent (Optional) | Anhydrous |
Note: For Ansamitocin P-3 synthesis, substitute Butyric Anhydride with Isobutyric Anhydride .
Synthetic Procedure[1][4][5][6]
Step 1: Preparation (In Glovebox)
-
Dry Maytansinol (100 mg, 0.177 mmol) under high vacuum (0.1 mbar) for 4 hours to remove trace moisture.
-
Dissolve Maytansinol in anhydrous Pyridine (3.0 mL).
-
Insight: Pyridine acts as both solvent and proton scavenger. For larger scales (>1g), a DCM/Pyridine (3:1) mixture is preferred to simplify workup.
-
Step 2: Activation & Reaction
-
Add 4-Dimethylaminopyridine (DMAP) (43 mg, 0.354 mmol, 2.0 equiv) to the solution. Stir until dissolved.
-
Cool the reaction vessel to 0°C using an ice/water bath (if outside glovebox) or a chilled block.
-
Dropwise add Butyric Anhydride (174 µL, 1.06 mmol, 6.0 equiv) over 5 minutes.
-
Allow the mixture to warm to Room Temperature (20-25°C) and stir under inert atmosphere (
or Ar).
Step 3: Kinetic Monitoring
-
Timepoint: Check at 4 hours and 16 hours.
-
Method: TLC (Silica, 10% MeOH in DCM) or HPLC.
-
Target: >95% consumption of Maytansinol (
) and appearance of Maytansinol Butyrate ( ). -
Validation: If conversion is <80% at 16h, add an additional 2.0 equiv of Butyric Anhydride.
Step 4: Quench & Workup
-
Cool mixture to 0°C. Add Methanol (0.5 mL) and stir for 20 mins to quench excess anhydride (forms methyl butyrate).
-
Dilute with Ethyl Acetate (EtOAc, 20 mL).
-
Wash Sequence (Critical for removing Pyridine):
-
Wash 2x with 10 mL 1M HCl (converts Pyridine/DMAP to water-soluble salts).
-
Wash 1x with 10 mL Saturated
(neutralizes acid). -
Wash 1x with 10 mL Brine .
-
-
Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification & Isolation[1][7][8][9][10][11]
Crude Maytansinoids often contain trace hydrolysis products. A two-stage purification is required for pharmaceutical grade (>98%) material.
Flash Chromatography (Primary Purification)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient elution.[1][2][5][6][7]
-
Start: DCM/MeOH (99:1)
-
End: DCM/MeOH (95:5)[8]
-
-
Observation: Maytansinol Butyrate elutes before unreacted Maytansinol due to the capping of the polar hydroxyl group.
Preparative HPLC (Polishing)
For ADC conjugation, purity is paramount.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 80% B over 30 mins.
-
Detection: UV at 254 nm (Maytansinoid aromatic chromophore) and 280 nm.
Purification Workflow (Graphviz)
Figure 2: Downstream processing workflow ensuring removal of cytotoxic contaminants and synthesis byproducts.
Analytical Validation (QC)
To certify the identity of the synthesized Maytansinol Butyrate, compare against the following expected parameters.
| Technique | Parameter | Expected Result | Interpretation |
| HPLC | Retention Time (RT) | Shifted +2-3 min vs Maytansinol | Esterification increases hydrophobicity. |
| 1H-NMR | C-3 Proton (H-3) | Shift from | Diagnostic downfield shift confirming acylation. |
| 1H-NMR | Side Chain | Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Triplet (~2.3 ppm) | Presence of n-butyryl chain protons. |
| HRMS | m/z | Confirms molecular formula addition of |
Note on Stereochemistry:
If the C-3 proton signal appears as a broad multiplet rather than a distinct doublet/dd, suspect epimerization. The coupling constant
References
-
Kupchan, S. M., et al. (1978).[1][9][8] "Structural requirements for antileukemic activity among the naturally occurring and semisynthetic maytansinoids." Journal of Medicinal Chemistry, 21(1), 31-37.[1][9][8] Link
-
Marzullo, P., et al. (2021).[7] "Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders." Chemistry – A European Journal, 27(1), 1-11. Link
-
Widdison, W. C., & Chari, R. V. (2007).[8] "Method for the preparation of maytansinoid esters." U.S. Patent No.[9][10][11] 7,301,019.[9] Washington, DC: U.S. Patent and Trademark Office. Link
-
Oishi, T., et al. (2010). "Synthesis of Maytansinoids." Natural Product Reports, 27, 1322-1349. Link
Sources
- 1. WO2020180709A1 - Preparation of maytansinol - Google Patents [patents.google.com]
- 2. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1913002B1 - Method of acylating maytansinol with chiral amino acids - Google Patents [patents.google.com]
- 4. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 5. air.unimi.it [air.unimi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. METHOD FOR THE PREPARATION OF MAYTANSINOID ESTERS - Patent 1838715 [data.epo.org]
- 9. US20060167245A1 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 10. US7411063B2 - Process for preparation of maytansinol - Google Patents [patents.google.com]
- 11. US7301019B2 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
Preparation of Maytansinol butyrate stock solutions in DMSO and DMF
Application Note: Preparation, Handling, and Storage of Maytansinol Butyrate (Ansamitocin P-3) Stock Solutions
Abstract & Introduction
Maytansinol butyrate, pharmacologically known as Ansamitocin P-3 (CAS: 66547-09-9), is a potent ansa macrolide and microtubule depolymerizing agent.[1][2] Structurally, it is the C-3 ester derivative of maytansinol.[3] Due to its picomolar cytotoxicity, it serves as a critical payload in the development of Antibody-Drug Conjugates (ADCs) and as a tool compound for studying mitotic arrest.[1]
This guide provides a rigorous technical protocol for solubilizing Maytansinol butyrate in organic solvents (DMSO and DMF). Unlike standard reagents, the handling of this compound requires specific attention to hygroscopic instability (ester hydrolysis) and cytotoxic containment .
Critical Safety & Containment (HSE)
WARNING: HIGHLY CYTOTOXIC. Maytansinoids are potent anti-mitotic agents.[1][2] Exposure can cause severe respiratory, ocular, and dermal toxicity.
-
Engineering Controls: All weighing and solubilization must be performed inside a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC).[1][2]
-
PPE: Double nitrile gloves (0.11 mm min), lab coat with elastic cuffs, and safety goggles.[1][2]
-
Static Control: Use an anti-static gun on the weighing vessel. Maytansinoid powders are often electrostatic and can disperse easily if not neutralized.
Physicochemical Properties
| Property | Specification |
| Common Name | Ansamitocin P-3 (Maytansinol butyrate) |
| Molecular Weight | 635.15 g/mol |
| Appearance | White to off-white powder |
| Solubility (DMSO) | |
| Solubility (DMF) | |
| Solubility (Water) | Negligible (< 0.1 mg/mL) |
| 232 nm, 252 nm |
Solvent Selection Strategy: DMSO vs. DMF
The choice of solvent dictates the stability of the stock and its downstream compatibility.
| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |
| Primary Use | Cell-based assays ( | Chemical conjugation (ADC synthesis). |
| Freezing Point | 19°C (Solidifies in fridge).[1][2] | -61°C (Remains liquid in fridge). |
| Volatility | Low (Hard to remove).[1][2] | High (Easier to evaporate).[1][2] |
| Hygroscopicity | High. Absorbs water from air, risking ester hydrolysis. | Moderate. |
| Toxicity | Low (permeable to skin).[1][2] | Hepatotoxic. |
Recommendation: Use Anhydrous DMSO for biological stocks stored at -20°C. Use Anhydrous DMF only for immediate chemical conjugation steps where DMSO interference (e.g., in specific amine-reactive chemistries) is a concern.[1][2]
Protocol: Preparation of Stock Solutions
Materials Required
-
Solvent: Anhydrous DMSO (Grade
99.9%, water < 50 ppm) OR Anhydrous DMF.[1][2] -
Vessel: Amber glass vial with PTFE-lined screw cap (Avoid polypropylene for long-term storage to prevent leaching).
-
Gas: Argon or Nitrogen stream.
Step-by-Step Procedure
Step 1: Gravimetric Calculation
Do not rely on the mass printed on the vendor's label. Always weigh the specific amount used.
Step 2: Solubilization
-
Equilibrate the vial to room temperature before opening to prevent water condensation.
-
Weigh the powder into an amber glass vial.
-
Add the calculated volume of Anhydrous DMSO (or DMF) to the center of the vial.
-
Vortex gently for 30 seconds.
-
Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 10 seconds (Max temp < 30°C).
Step 3: Aliquoting and Storage
-
Divide the master stock into small aliquots (e.g., 20–50
L) to avoid freeze-thaw cycles.[1][2] -
Overlay with Argon/Nitrogen: Gently blow inert gas into the headspace of the vial before capping. This is critical to prevent moisture uptake.
-
Seal caps with Parafilm.
-
Store at -20°C (stable for 3 months) or -80°C (stable for 6–12 months).
Quality Control (QC)
Verify the concentration using UV-Vis spectroscopy.[4]
-
Diluent: Methanol or Ethanol (do not blank with water as the compound may precipitate).
-
Wavelength: Measure Absorbance at 232 nm or 252 nm .
-
Calculation: Use Beer-Lambert Law (
).[1][2]
Visualized Workflows
Figure 1: Preparation Logic Flow
This diagram outlines the decision-making process for solvent selection and storage.
Caption: Decision matrix for solvent selection based on downstream experimental requirements.
Figure 2: Stability & Degradation Risks
Understanding the failure modes of the stock solution.
Caption: Critical degradation pathways. Moisture ingress is the primary cause of stock failure for ester-based maytansinoids.
References
-
PubChem. Compound Summary for Ansamitocin P-3 (CID 5282049). [Link][1][2][5]
-
National Institutes of Health (NIH). Safe Handling of Cytotoxic Agents in Research Laboratories. [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Maytansinol | CAS 57103-68-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
Advanced In Vitro Cytotoxicity Assessment of Maytansinol Butyrate (Ansamitocin P-3)
[1][2][3]
Abstract
Maytansinol butyrate (syn.[1][2][3] Ansamitocin P-3) is a potent ansamycin antibiotic and a key structural analogue in the development of antibody-drug conjugate (ADC) payloads.[1][][2] Unlike standard chemotherapeutics, its picomolar potency requires rigorous experimental design to avoid artifacts and ensure reproducibility.[2] This guide outlines optimized protocols for handling, cytotoxicity profiling, and mechanistic validation of Maytansinol butyrate, bridging the gap between fundamental microtubule biology and preclinical drug development.[2]
Introduction & Mechanism of Action
Maytansinol butyrate (CAS: 66547-09-9) functions as a high-affinity microtubule-destabilizing agent.[1][][2] It binds to the vinblastine site on the
Core Mechanism:
-
Binding: The compound binds to the vinca domain of tubulin.[5]
-
Depolymerization: It prevents the polymerization of tubulin dimers into microtubules and induces the depolymerization of existing structures.
-
Arrest: This disruption triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.
-
Death: Prolonged arrest leads to mitotic catastrophe and subsequent apoptosis.
Visualization: Mechanism of Action
Figure 1: Pharmacodynamic cascade of Maytansinol butyrate inducing cell death via microtubule disruption.[1][][2]
Material Preparation & Safety
Critical Safety Warning: Maytansinol butyrate is cytotoxic at picomolar concentrations. Handle only in a Class II Biological Safety Cabinet (BSC).[1][2] Double-glove and use distinct waste streams for sharps/liquids.
Reconstitution[1][2][3]
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Note: Avoid aqueous buffers for stock storage as ester hydrolysis may occur over time.[2]
-
-
Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Stable for 1 year.
-
Working Solutions: Dilute immediately before use.[2] Ensure final DMSO concentration in cell culture is <0.5% (optimally <0.1%) to prevent solvent toxicity masking the drug effect.[1]
Protocol 1: High-Sensitivity Luminescent Cytotoxicity Assay[1][2][3]
While MTT assays are traditional, ATP-based luminescent assays (e.g., CellTiter-Glo®) are recommended for Maytansinoids due to their higher sensitivity and wider dynamic range, essential for detecting picomolar IC50 shifts.[1][][2]
Experimental Design
-
Cell Lines: HeLa, MCF-7, or SK-BR-3 (Standard models for microtubule agents).[1][][2]
-
Seeding Density: 3,000–5,000 cells/well (optimized for 72h growth without over-confluence).[1][2]
-
Replicates: Triplicate or Quadruplicate.
Workflow Diagram
Figure 2: Step-by-step workflow for high-sensitivity cytotoxicity profiling.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells and resuspend in complete media.[6]
-
Dispense 90 µL of cell suspension into white-walled 96-well plates.
-
Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
-
-
Compound Dilution (Serial Dilution is Critical):
-
Treatment:
-
Readout:
Protocol 2: Mechanistic Validation (Cell Cycle Analysis)
To confirm the cytotoxicity is due to the specific MOA (G2/M arrest) and not general necrosis.
Procedure
-
Treatment: Treat cells (6-well plate, 50% confluence) with Maytansinol butyrate at 5x IC50 concentration for 24 hours.[1][][2]
-
Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells (critical: do not lose the floating mitotic fraction).[1][2]
-
Fixation: Wash in PBS.[2] Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining:
-
Flow Cytometry: Analyze >10,000 events.[2] Look for the accumulation of the 4N (G2/M) peak compared to the untreated control (2N/G1 peak).[1]
Data Analysis & Interpretation
Quantitative Analysis
Normalize RLU values to the Vehicle Control (set as 100% viability). Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model :
12Expected Results Reference Table
| Cell Line | Tissue Origin | Expected IC50 Range | Notes |
| MCF-7 | Breast Cancer | 20 – 100 pM | Highly sensitive; p53 wild-type.[1][][2] |
| HeLa | Cervical Cancer | 50 – 150 pM | Robust G2/M arrest response.[2] |
| SK-BR-3 | Breast (HER2+) | 30 – 120 pM | Common model for ADC payloads.[1][][2] |
| MDR Lines | P-gp Overexpressing | > 10 nM | Maytansinoids are P-gp substrates; resistance expected.[1][][2] |
Troubleshooting & Expert Tips
-
Edge Effects: In 96-well plates, evaporation in outer wells can skew data.[1][][2] Fill edge wells with PBS and use only inner 60 wells for the assay.
-
Solubility Crash: If IC50 curves plateau unexpectedly, ensure the compound hasn't precipitated. Do not exceed 0.5% DMSO.[2]
-
Static Cytostasis: If viability drops to 50% and holds, the drug may be cytostatic rather than cytotoxic at that timepoint. Extend incubation to 96h or perform a washout experiment to test reversibility.
References
-
Issell, B. F., & Crooke, S. T. (1978).[1][2] Maytansine. Cancer Treatment Reviews, 5(4), 199-207.[1][][2] Link
-
Lopus, M., et al. (2010).[1][2][7] Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules.[8] Molecular Cancer Therapeutics, 9(10), 2700-2713.[1][][2] Link
-
Oroudjev, E., et al. (2010).[1][2][9] Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability.[1][2][6][8] Molecular Cancer Therapeutics, 9(10), 2700–2713.[1][2][9] Link
-
Remillard, S., et al. (1975).[1][2] Antimitotic activity of the potent tumor inhibitor maytansine.[6][10][11] Science, 189(4207), 1002-1005.[1][][2] Link[1][2]
-
Cayman Chemical. (2025).[1][2][9][12] Ansamitocin P-3 Product Information. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PubChemLite - Maytansinol butyrate (C32H43ClN2O9) [pubchemlite.lcsb.uni.lu]
- 3. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Optimization of Ansamitocin P-3 Concentration Ranges for High-Fidelity IC50 Determination
Abstract & Objective
Ansamitocin P-3 (AP-3) is a potent maytansinoid antibiotic and a structural analog of maytansine.[1][2][3] Due to its picomolar (pM) potency and use as a payload in Antibody-Drug Conjugates (ADCs), standard cytotoxic screening ranges (e.g., 10 µM – 100 µM) often result in "flatline" dose-response curves where 100% cell death occurs at the lowest tested concentration.[]
This guide provides a validated protocol for determining the IC50 of Ansamitocin P-3.[5] It focuses specifically on ultra-low concentration handling , serial dilution strategies to minimize pipetting error, and concentration window optimization for common tumor cell lines.[]
Mechanism of Action
Understanding the mechanism is vital for selecting the correct incubation time. AP-3 binds to the vinblastine site of tubulin, suppressing microtubule dynamic instability.[] This prevents mitotic spindle formation, triggering the Spindle Assembly Checkpoint (SAC), leading to G2/M arrest and subsequent apoptosis.[]
Because this mechanism relies on cell division, short incubation times (<24h) will underestimate potency. A minimum of 72 hours (covering ~2-3 cell cycles) is required for accurate IC50 generation.[]
Figure 1: Ansamitocin P-3 Mechanism of Action[1][2][5][7][8]
Caption: AP-3 disrupts microtubule dynamics, triggering a cascade leading to mitotic arrest and cell death.[][6]
Experimental Design & Preparation
Solubility and Storage[10]
-
Solvent: DMSO (Dimethyl sulfoxide).[][7]
-
Stock Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Maytansinoids are light-sensitive; perform dilutions in low light and store stocks in amber vials.[]
The "Cascading Dilution" Strategy
Directly diluting a 10 mM stock to picomolar levels requires massive dilution factors (e.g., 1:10,000,000).[] Doing this in one step is impossible to execute accurately. You must use Intermediate Stocks .[]
Protocol:
-
Master Stock: 10 mM (in DMSO).
-
Intermediate A: 10 µL Master Stock + 990 µL Medium = 100 µM .
-
Intermediate B: 10 µL Intermediate A + 990 µL Medium = 1 µM (1000 nM) .[]
-
Working Stock: 10 µL Intermediate B + 990 µL Medium = 10 nM .[]
Use the 10 nM Working Stock to generate your final plate concentrations.
Figure 2: High-Precision Dilution Workflow
Caption: Step-wise dilution is critical to bridge the gap from mM storage to pM activity without pipetting errors.
Recommended Concentration Ranges
The most common error with AP-3 is testing too high.[] The IC50 for sensitive lines is often 20–50 pM . If your lowest concentration is 1 nM (1000 pM), you will miss the curve entirely.[]
Table 1: Reference IC50 Values (Literature & Validation)
| Cell Line | Tissue Origin | Reported IC50 (pM) | Sensitivity Level |
| MCF-7 | Breast | 20 ± 3 | Ultra-High |
| HeLa | Cervical | 50 ± 0.5 | High |
| KB | Oral / Epidermoid | 30 - 60 | High |
| EMT-6/AR1 | Mouse Mammary | 140 ± 17 | Moderate |
| MDA-MB-231 | Breast (Triple Neg) | 150 ± 1.1 | Moderate |
| A-549 | Lung | ~400 | Moderate |
Table 2: Recommended Assay Concentrations
Based on a 10 nM top concentration with 1:3 serial dilutions (8-point).
| Point | Concentration (nM) | Concentration (pM) | Purpose |
| 1 (Top) | 10.0 | 10,000 | Max Kill (Plateau) |
| 2 | 3.33 | 3,330 | Max Kill |
| 3 | 1.11 | 1,110 | Upper Slope |
| 4 | 0.37 | 370 | IC50 Zone (Resistant) |
| 5 | 0.12 | 120 | IC50 Zone (Sensitive) |
| 6 | 0.04 | 41 | IC50 Zone (Ultra-Sensitive) |
| 7 | 0.013 | 13 | Lower Slope |
| 8 (Low) | 0.004 | 4 | No Effect (Baseline) |
| Vehicle | 0 | 0 | 100% Viability Control |
Detailed Protocol (96-Well Format)
Step 1: Cell Seeding (Day 0)[1]
-
Harvest cells during the logarithmic growth phase (70-80% confluency).[]
-
Count cells using Trypan Blue exclusion to ensure >95% viability.[]
-
Dilute cells to 3,000 – 5,000 cells/well in 100 µL complete medium.
-
Note: Lower density is preferred for 72h assays to prevent contact inhibition in control wells.
-
-
Seed into white-walled plates (for luminescence) or clear plates (for colorimetric).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Compound Preparation & Treatment (Day 1)[1]
-
Prepare the 10 nM Working Stock as described in Section 3.2.
-
In a separate sterile V-bottom 96-well plate (the "Dilution Plate"), add 200 µL of medium to columns 2–12.
-
Add 300 µL of 10 nM Working Stock to column 1.
-
Transfer 100 µL from column 1 to column 2, mix by pipetting up/down 5 times.
-
Repeat serial transfer across the plate to generate the gradient.
-
Transfer: Remove 100 µL of old media from the Cell Plate (or add 2x concentrated drug if not removing media) and add 100 µL of the drug-containing medium from the Dilution Plate.
-
Final DMSO concentration should be < 0.1%.[]
-
Step 3: Incubation (Days 1–4)[1]
-
Incubate for 72 hours .
-
Why 72h? AP-3 is a mitotic poison. Cells must attempt to divide to be killed. 72h allows for ~3 doubling times, maximizing the differential between arrested/dead cells and cycling controls.
Step 4: Readout (Day 4)
Recommended Assay: CellTiter-Glo (Promega) or CCK-8.[]
-
Equilibrate the plate to room temperature (20 mins).
-
Add assay reagent according to manufacturer instructions.[]
-
Shake on an orbital shaker for 2 minutes (lysis).
-
Read Luminescence (for CTG) or Absorbance at 450nm (for CCK-8).[]
Data Analysis & Troubleshooting
Calculation
-
Normalize data:
[] -
Fit using a 4-Parameter Logistic (4PL) Regression (Sigmoidal dose-response with variable slope).[]
Troubleshooting Guide
-
Issue: Flatline (All Dead).
-
Cause: Top concentration too high.[]
-
Fix: Shift range down.[] Start at 1 nM instead of 10 nM.
-
-
Issue: High Variability (High Error Bars).
-
Cause: Pipetting error during the massive dilution from 10 mM stock.
-
Fix: Use the intermediate stock method (Section 3.2) strictly.[] Do not attempt single-step large dilutions.[]
-
-
Issue: Right-Shifted IC50 (Lower Potency than expected).
-
Cause: Drug adsorption to plastic or short incubation.
-
Fix: Ensure 72h incubation. Use low-binding plasticware for the intermediate dilution steps if possible, though AP-3 is generally lipophilic enough to cross membranes easily.[]
-
References
-
Venghateri, J. B., et al. (2013). "Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site."[8][2][3] PLOS ONE, 8(10): e75182.[][3]
-
Osuji, C., et al. (2013). "Ansamitocin P3 derivatives: synthesis and structure-activity relationships."[] MedChemComm, 4, 1363-1367. (Context on derivatives and potency).
-
Liu, Q. (2018). "The Estimation of Absolute IC50 and Its 95% Confidence Interval." American Statistical Association.[] []
-
BenchChem Application Note. "Determining the Dose-Response Curve of Ansamitocin P-3." (General handling and solubility data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
Semi-synthesis of Maytansinol butyrate using isovaleric anhydride
Application Note: Semi-Synthesis of Maytansinol Isovalerate (Ansamitocin P-4) via Isovaleric Anhydride
Executive Summary & Chemical Clarification
Objective: To provide a robust protocol for the semi-synthesis of C-3 esterified maytansinoids, specifically targeting the reaction between Maytansinol (Ansamitocin P-0) and Isovaleric Anhydride .
Critical Nomenclature Correction: While the request references "Maytansinol butyrate," the reaction of Maytansinol with Isovaleric Anhydride chemically yields Maytansinol Isovalerate , also known as Ansamitocin P-4 .
-
Ansamitocin P-3: Maytansinol isobutyrate (C4 branched).
-
Ansamitocin P-3': Maytansinol butyrate (C4 linear).
-
Ansamitocin P-4: Maytansinol isovalerate (C5 branched).
This guide details the synthesis of Ansamitocin P-4 to align with the specific reagent (Isovaleric Anhydride) requested.
Significance: Maytansinoids are potent microtubule inhibitors.[1] The C-3 ester moiety is critical for biological activity. While natural fermentation yields mixtures (P-3, P-4, P-1), semi-synthesis from the hydrolyzed core (Maytansinol) allows for the production of pure, specific analogues essential for structure-activity relationship (SAR) studies and the development of Antibody-Drug Conjugate (ADC) payloads (e.g., DM1, DM4 precursors).
Chemical Basis & Mechanism
The C-3 hydroxyl group of Maytansinol is a secondary alcohol situated within a hindered macrocyclic ring (19-membered ansamycin core). Standard esterification (Fischer) is often ineffective due to steric hindrance and the sensitivity of the epoxide and amide functionalities elsewhere in the molecule.
Reaction Pathway:
-
Activation: The nucleophilicity of the C-3 hydroxyl is enhanced using a base (DMAP/Pyridine or stronger metallo-bases like ZnHMDS).
-
Acylation: The activated alkoxide attacks the carbonyl carbon of Isovaleric Anhydride.
-
Elimination: Isovaleric acid is eliminated, forming the ester bond.
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the conversion of Maytansinol to Ansamitocin P-4 via anhydride acylation.
Experimental Protocol
Two methods are provided. Method A is the standard laboratory approach. Method B is the high-yield industrial approach (patent-grounded) for hindered substrates.
Materials & Reagents
| Reagent | Role | Grade/Purity |
| Maytansinol | Substrate | >95% (HPLC), Anhydrous |
| Isovaleric Anhydride | Acyl Donor | 98%, Distilled |
| DMAP (Method A) | Catalyst | 99% |
| Pyridine (Method A) | Solvent/Base | Anhydrous (<50 ppm H2O) |
| ZnHMDS (Method B)[2][3] | Base | 1.0 M in THF |
| Dichloromethane (DCM) | Solvent | Anhydrous |
Method A: Pyridine/DMAP (Standard Bench Protocol)
Best for small-scale, initial screening.
-
Preparation: Dissolve Maytansinol (50 mg, 0.088 mmol) in anhydrous Dichloromethane (DCM) (2.0 mL) and Pyridine (0.5 mL) under an argon atmosphere.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (22 mg, 0.18 mmol, 2.0 eq). Stir for 10 minutes at Room Temperature (RT).
-
Acylation: Add Isovaleric Anhydride (53 µL, 0.26 mmol, 3.0 eq) dropwise via syringe.
-
Reaction: Stir at RT for 12–24 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Note: If conversion is slow (<50% after 12h), add additional DMAP (1 eq) and Anhydride (1 eq) and heat to 35°C.
-
-
Quench: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove isovaleric acid, followed by 1M HCl (rapid wash) to remove pyridine, then Brine.
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Method B: Zinc Hexamethyldisilazide (ZnHMDS) (High-Efficiency)
Recommended for high yield and difficult, hindered esters (Grounding: US Patent 7,301,019).
-
Drying: Ensure Maytansinol is azeotropically dried with toluene. Dissolve Maytansinol (50 mg) in anhydrous THF (3 mL). Cool to -30°C .
-
Deprotonation: Add ZnHMDS (1.0 M in THF, 3.0 eq) dropwise. Stir at -30°C for 30 minutes.
-
Acylation: Add Isovaleric Anhydride (4.0 eq) dissolved in THF (0.5 mL).
-
Warm-up: Allow the mixture to warm to 0°C over 2 hours, then to RT for 1 hour.
-
Quench: Quench with saturated NH₄Cl solution (2 mL).
-
Workup: Extract with EtOAc. Wash with water and brine.[7]
Purification & Validation Strategy
Purification Protocol:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient elution.[7][8][9][10] Start 100% DCM → 2% MeOH/DCM → 5% MeOH/DCM.
-
Target Fraction: Ansamitocin P-4 typically elutes slightly faster (higher Rf) than Maytansinol due to the capping of the polar -OH group.
Analytical Validation (Self-Correcting Checks):
| Analytic Method | Expected Result for Ansamitocin P-4 | Interpretation |
| HPLC (C18) | RT shift: +2 to +4 min vs Maytansinol | Increased hydrophobicity from isovaleryl chain. |
| HR-MS (ESI+) | [M+Na]+ = ~657.2 (calc.) | Mass shift of +84 Da (Isovaleryl - H) compared to Maytansinol. |
| 1H-NMR (CDCl3) | H-3 proton shift: ~3.5 ppm → ~4.8 ppm | Definitive Proof: The H-3 proton shifts downfield significantly upon esterification. |
| 1H-NMR (Side Chain) | Doublet at ~0.9-1.0 ppm (6H) | Characteristic gem-dimethyl signal of the isovaleryl group. |
Diagram 2: Workflow & Decision Logic
Caption: Decision tree for the synthesis and purification of Ansamitocin P-4.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Steric hindrance at C-3 or wet reagents.
-
Solution: Switch to Method B (ZnHMDS) . The zinc alkoxide is significantly more nucleophilic than the neutral alcohol.
-
-
Issue: Epimerization.
-
Cause: High temperatures or prolonged exposure to strong bases can affect the C-3 stereocenter or the C-9/C-10 epoxide.
-
Control: Keep Method B strictly at -30°C during base addition.
-
-
Issue: Byproduct Formation.
-
Observation: N-acylation (if N-demethylated impurities are present) or reaction at C-9 (if epoxide opens).
-
Control: Ensure starting Maytansinol purity. Use stoichiometric control of the anhydride.
-
References
-
Kupchan, S. M., et al. (1978).[6][7][11][12] "Structural requirements for antileukemic activity among the naturally occurring and semisynthetic maytansinoids." Journal of Medicinal Chemistry, 21(1), 31-37.[7][12] Link
-
Widdison, W. C., et al. (2006).[7][11] "Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer." Journal of Medicinal Chemistry, 49(14), 4392–4408.[7][11] Link
-
Chari, R. V. J., et al. (2007). "Method for the preparation of maytansinoid esters." U.S. Patent 7,301,019. (Describes the ZnHMDS/Anion method). Link
-
Kirschning, A., et al. (2008).[1] "The chemistry and biology of the maytansinoid antitumor agents." Comptes Rendus Chimie, 11(11-12), 1523-1543. Link
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. US20060167245A1 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 3. US7301019B2 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 4. US4137230A - Method for the production of maytansinoids - Google Patents [patents.google.com]
- 5. Combinatorial Biosynthesis of 3- O-Carbamoylmaytansinol by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7368565B2 - Methods for preparation of cytotoxic conjugates of maytansinoids and cell binding agents - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. METHOD OF ACYLATING MAYTANSINOL WITH CHIRAL AMINO ACIDS - Patent 1913002 [data.epo.org]
- 10. air.unimi.it [air.unimi.it]
- 11. WO2020180709A1 - Preparation of maytansinol - Google Patents [patents.google.com]
- 12. CN105793268A - Anticancer maytansinoids with two fused macrocycles - Google Patents [patents.google.com]
Application Note: Advanced Methodologies for the Quantification of Intracellular Maytansinoid Accumulation
Context & Pharmacological Significance
Antibody-drug conjugates (ADCs) utilizing maytansinoid payloads (e.g., DM1, DM4) represent a cornerstone of targeted oncology, exemplified by the clinical success of ado-trastuzumab emtansine (T-DM1). The therapeutic index of these molecules relies heavily on successful receptor-mediated internalization and subsequent lysosomal degradation[1].
Unlike ADCs with cleavable linkers, the non-cleavable thioether linker in T-DM1 necessitates complete proteolytic degradation of the antibody backbone within the lysosome. This process yields the primary active catabolite, Lys-MCC-DM1, alongside MCC-DM1 and free DM1[2]. Because Lys-MCC-DM1 retains an amino acid adduct, it is highly polar and membrane-impermeable. It strictly relies on the lysosomal membrane transporter SLC46A3 to escape into the cytosol, where it binds tubulin to induce cell cycle arrest[3]. Accurately quantifying these intracellular species is critical for evaluating ADC delivery efficiency, elucidating resistance mechanisms (such as SLC46A3 downregulation), and optimizing next-generation constructs.
Intracellular catabolism of maytansinoid ADCs and lysosomal escape via SLC46A3.
Mechanistic Causality in Method Design
As a Senior Application Scientist, I emphasize that robust bioanalysis cannot rely on rote procedural steps; it requires understanding the chemical environment of the analyte. The quantification of intracellular maytansinoids presents three distinct analytical challenges:
-
Ex Vivo Artifact Generation: Lysosomal proteases remain active upon standard cell lysis. If not immediately quenched, intact ADC in the lysate will continue to degrade, artificially inflating the measured intracellular catabolite concentration[2].
-
Thiol Reactivity: Free DM1 contains a highly reactive sulfhydryl group. In complex biological matrices, it can rapidly form disulfides with cellular proteins or dimerize, leading to severe under-quantification unless the matrix is rapidly denatured.
-
Extreme Polarity Differences: The analytical method must simultaneously capture the highly hydrophilic Lys-MCC-DM1 and the lipophilic free DM1, requiring carefully optimized chromatographic retention strategies[2].
Experimental Workflow & Protocol
Step-by-step sample preparation and LC-MS/MS workflow for intracellular maytansinoids.
Step-by-Step Methodology
Step 1: In Vitro Dosing Seed target cells (e.g., HER2+ SK-BR-3 or BT-474) in 6-well plates and culture to 80% confluence. Treat with the maytansinoid ADC (e.g., 1–10 µg/mL T-DM1) for the desired time course (typically 12–72 hours)[1].
Step 2: Trafficking Arrest & Washing Remove media and immediately wash the monolayer three times with ice-cold PBS . Causality: Endocytosis and lysosomal efflux are highly temperature-dependent. Dropping the temperature to 4°C instantly halts membrane dynamics, preventing the artificial loss of cytosolic catabolites during the wash phase.
Step 3: Cell Lysis Add 500 µL of lysis buffer (0.1% Triton X-100 in 0.3 N NaOH) per well. Scrape the cells and transfer to a microcentrifuge tube. Causality: This specific alkaline detergent mixture ensures complete solubilization of both the plasma and lysosomal membranes, releasing trapped Lys-MCC-DM1 without degrading the payload[3]. Remove a 20 µL aliquot at this stage for total protein quantification (e.g., BCA Assay) to normalize your final data.
Step 4: Quenching and Extraction Immediately add 3 volumes (1.5 mL) of ice-cold Acetonitrile containing 0.1% Formic Acid and an Internal Standard (IS) (e.g., heavy-isotope labeled DM1). Causality: Acetonitrile serves a dual purpose: it quantitatively precipitates cellular proteins to clean up the matrix for LC-MS/MS, and it instantly denatures active lysosomal proteases, preventing ex vivo generation of catabolites[2].
Step 5: Centrifugation Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial and evaporate to dryness under nitrogen, reconstituting in 100 µL of mobile phase A (Water + 0.1% Formic Acid).
Step 6: LC-MS/MS Analysis Inject 10 µL onto a Phenomenex Kinetex C18 column (100 × 2.1 mm, 2.6 µm) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode[2]. Causality: The C18 stationary phase provides the necessary hydrophobic retention to separate the highly polar Lys-MCC-DM1 from the more lipophilic free DM1, enabling simultaneous multiplexed quantification.
Quantitative Data Summary
Data must be acquired in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the validated parameters for the simultaneous detection of T-DM1 catabolites[2]:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (nM) | Linear Range (nM) |
| DM1 | 738.4 | 547.2 | 1.0 | 1.0 – 100 |
| MCC-DM1 | 954.4 | 547.2 | 1.0 | 1.0 – 100 |
| Lys-MCC-DM1 | 1103.5 | 547.2 | 1.0 | 1.0 – 100 |
Note: Final intracellular concentrations should be normalized and reported as fmol of catabolite per mg of total cellular protein to account for variations in cell proliferation and lysis efficiency.
Assay Self-Validation & Quality Control
A trustworthy protocol must be a self-validating system. To ensure the integrity of the data, the following orthogonal controls must be integrated into every analytical run:
-
Temperature-Gated Endocytosis Control: Run a parallel cell cohort incubated with the ADC at 0°C for 2 hours. At 0°C, receptor binding occurs but endocytosis is halted. The absence of Lys-MCC-DM1 in this cohort validates that the catabolites detected in the 37°C cohort are strictly derived from true intracellular processing, not extracellular degradation or assay artifacts.
-
Lysosomal Acidification Blockade: Pre-treat a control well with Bafilomycin A1 (a V-ATPase inhibitor) prior to ADC dosing. This prevents lysosomal acidification and subsequent protease activity. A >90% reduction in Lys-MCC-DM1 confirms the integrity of the lysosomal dependency pathway and proves the assay is measuring biologically relevant catabolism.
-
Matrix Spike-In Recovery: Spike known concentrations of synthetic Lys-MCC-DM1 (e.g., 10 nM and 50 nM) into untreated cell lysate prior to the acetonitrile extraction step. Recovery must fall between 85–115%. This validates that the lysis buffer and cellular matrix are not causing ion suppression during MS analysis.
References
- Title: LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1)
- Source: nih.
- Source: oup.
Sources
- 1. Improving Receptor-Mediated Intracellular Access and Accumulation of Antibody Therapeutics—The Tale of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Stability of Maytansinol Butyrate
Target Compound: Maytansinol Butyrate (Synonyms: Ansamitocin P-3, Antibiotic C-15003P3) CAS: 66547-09-9 Content ID: TS-MB-001 Last Updated: February 28, 2026[1][2]
Executive Summary & Chemical Profile
Maytansinol butyrate (Ansamitocin P-3) is a potent ansa macrolide and microtubule inhibitor.[1][2] Like its parent compound Maytansine, it exhibits high lipophilicity and poor aqueous solubility. This "brick dust" behavior in aqueous media leads to rapid precipitation ("crashing out") upon dilution from organic stocks, a primary failure point in biological assays.[1][2]
This guide provides validated protocols to transition Maytansinol butyrate from organic storage solvents into stable aqueous systems suitable for in vitro (cell culture) and in vivo applications.[1][2]
Key Physicochemical Parameters
| Parameter | Value | Implication |
| Molecular Weight | 635.14 g/mol | Moderate size; diffusion is not the limiting factor.[1][2] |
| Solubility (Water) | < 0.01 mg/mL | Practically insoluble; requires solubilizers.[1][2] |
| Solubility (DMSO) | ~10 mg/mL | Good for stock solutions.[1][2] |
| Solubility (DMF) | ~20 mg/mL | Preferred for high-concentration stocks.[1][2] |
| Stability (pH) | pH 4.0 – 6.0 (Optimal) | Ester bond is labile. Rapid hydrolysis at pH > 7.[1][2]5. |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."
Diagnosis: This is the "Solvent Shock" effect. Adding a hydrophobic stock directly to a static aqueous volume creates local zones of high concentration that exceed the saturation limit before mixing can occur. Solution:
-
Dynamic Mixing: Never add the stock to a static tube. Vortex the aqueous buffer while slowly injecting the DMSO stock tip submerged below the surface.
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution using a compatible intermediate solvent (e.g., PEG-300 or Ethanol) or a "step-down" method.[1][2]
-
Carrier Usage: If the final concentration required is >1 µM, simple co-solvents will fail. Switch to the Cyclodextrin Protocol (Section 3.2) .
Issue 2: "The solution turns cloudy after 2 hours at 37°C."
Diagnosis: Ostwald Ripening. Small, invisible micro-aggregates formed during initial mixing are coalescing into visible particles over time. Solution:
-
Immediate Use: Prepare solutions immediately before application.
-
Surfactant Stabilization: Add Tween-80 (0.05% - 0.1%) to your assay buffer before adding the drug.[1][2] This stabilizes the micro-suspension and prevents coalescence.
Issue 3: "I am seeing loss of potency in long-term incubations (>24 hours)."
Diagnosis: Hydrolytic degradation.[1][2][3] The C-3 ester linkage in Maytansinol butyrate is susceptible to base-catalyzed hydrolysis at physiological pH (7.4).[1][2] Solution:
-
Acidify Stock: Ensure your DMSO stock is anhydrous.[2]
-
Buffer Choice: If the assay permits, use a buffer at pH 6.5 (e.g., MES or Bis-Tris) instead of pH 7.4.
-
Refresh Media: For multi-day assays, replace the drug-containing media every 12–24 hours to maintain constant exposure levels.
Issue 4: "I need a high concentration (>1 mg/mL) for animal studies."
Diagnosis: Aqueous buffers alone cannot support this load. Solution: Use the "Golden Triangle" Formulation (10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline).[1][2] See Protocol 3.3.
Validated Experimental Protocols
Standard Preparation for In Vitro Assays (Low Concentration)
Target: < 10 µM in aqueous buffer.[1][2] Mechanism: Kinetic solubilization using organic co-solvent.[2]
-
Stock Prep: Dissolve 1 mg Maytansinol butyrate in 100 µL anhydrous DMSO (Conc: 10 mg/mL or ~15.7 mM).
-
Aliquot: Store in single-use aliquots at -20°C. Do not freeze-thaw more than twice.
-
Dilution (The "Submerged Injection" Technique):
The Cyclodextrin Complexation (High Stability)
Target: > 0.1 mg/mL for stable aqueous storage. Mechanism: Host-guest encapsulation shielding the hydrophobic core.
-
Vehicle Prep: Prepare 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile water or saline.[1][2] Stir until clear.
-
Stock Addition: Dilute the DMSO stock (10 mg/mL) into the SBE-β-CD vehicle.
-
Equilibration: Vortex for 1 minute, then sonicate in a water bath for 5 minutes at room temperature.
-
Result: This typically yields a clear solution up to ~1–2 mg/mL that is stable for 24 hours at 4°C.[1][2]
High-Load Formulation for In Vivo Injection
Target: 2.5 mg/mL (Saturation Limit). Mechanism: Cosolvent system reducing the dielectric constant of the media.
Order of Addition (Critical):
-
Step 1: Dissolve drug in DMSO (10% of final volume).
-
Step 2: Add PEG-300 (40% of final volume).[1][2][4][5] Mix well.
-
Step 3: Add Tween-80 (5% of final volume). Mix well.
-
Step 4: Slowly add warm Saline (45% of final volume) while vortexing.
Note: If precipitation occurs at Step 4, heat the solution to 37°C and sonicate until clear.
Decision Logic & Workflows
Solubilization Strategy Decision Tree
Use this logic flow to select the correct protocol based on your required concentration.
Caption: Decision matrix for selecting the optimal solubilization method based on concentration and application.
Hydrolysis Pathway Awareness
Understanding the degradation mechanism is vital for data interpretation.
Caption: The C-3 ester hydrolysis pathway. Higher pH accelerates the conversion to the less active parent alcohol.
Quantitative Data Summary
Table 1: Solubility Limits in Common Solvent Systems
| Solvent System | Solubility Limit (approx.) | Suitability |
|---|---|---|
| Pure DMSO | 10 – 20 mg/mL | Stock Solution Only |
| Pure DMF | 20 – 25 mg/mL | Stock Solution Only |
| PBS (pH 7.2) | < 0.01 mg/mL | Unsuitable without modification |
| PBS + 0.1% DMSO | ~10 µM (~0.006 mg/mL) | Cell Culture (Low Dose) |
| 20% SBE-β-CD | 2.0 – 2.5 mg/mL | Recommended for High Conc.[1][2] |
| PEG300/Tween/Saline | > 2.5 mg/mL | Animal Studies (IP/IV) |[1][2]
References
-
Widdison, W. C., et al. (2006).[1][2] "Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer." Journal of Medicinal Chemistry, 49(14), 4392–4408.[1][2][6] Available at: [Link][1][2]
-
Ootsu, K., et al. (1980).[1][2] "Effects of new antimitotic antibiotics, ansamitocins, on the growth of murine tumors in vivo." Cancer Research, 40(5), 1707-1717.[1][2] Available at: [Link]
-
Liu, Y., et al. (2012).[1][2] "Use of Cyclodextrins in the Formulation of Hydrophobic Drugs." Drug Development and Industrial Pharmacy. (General reference for SBE-β-CD mechanism).
Sources
Minimizing aggregation of Ansamitocin P-3 ADCs during conjugation
Topic: Minimizing Aggregation During Ansamitocin P-3 Conjugation
Status: Operational | Tier: Level 3 (Senior Application Scientist)[1][2]
Welcome to the ADC Process Development Hub.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your Ansamitocin P-3 (AP-3) antibody-drug conjugate (ADC) is precipitating out of solution or showing high aggregate peaks on your SEC-HPLC.
The Root Cause: Ansamitocin P-3 is an ansamycin antibiotic with extreme hydrophobicity (lipophilicity).[1] Unlike hydrophilic payloads, AP-3 acts as a "grease spot" on the surface of your antibody. When you attach multiple copies (High DAR), you create hydrophobic patches that drive thermodynamically favorable self-association (aggregation) to minimize water exposure.[1][2]
Below is your troubleshooting guide, structured to isolate and eliminate aggregation at every critical process step.
Module 1: The "Solvent Shock" (Conjugation Reaction)
User Query: "As soon as I add the Ansamitocin P-3-linker stock to my antibody, the solution turns cloudy. How do I prevent this immediate precipitation?"
Diagnosis: You are experiencing "Solvent Shock."[1][2] The local concentration of the hydrophobic drug exceeds its solubility limit before it can disperse, or the organic solvent (DMSO/DMA) is denaturing the antibody at the injection site.
Troubleshooting Protocol
-
Switch Solvents: If using DMSO, switch to DMA (Dimethylacetamide) .[1][2] DMA often solvates ansamitocins better and is less prone to inducing immediate protein unfolding at the interface than DMSO for certain IgG subclasses.
-
The "Dropwise" Rule: Never bolus add the drug. Use a syringe pump to add the drug-linker solution at a rate of <5% of total volume per minute .
-
Turbulence Control: Ensure the antibody solution is under vigorous (but non-foaming) magnetic stirring. The goal is to disperse the organic droplet faster than the drug can precipitate.
-
Co-Solvent Ceiling: Keep the final organic solvent concentration below 15% (v/v) . If your drug requires 20% to stay soluble, your system is unstable.[2]
Visualizing the Mechanism
The following diagram illustrates the thermodynamic drive for aggregation during solvent addition and how to mitigate it.
Module 2: Stoichiometry & Reaction Conditions
User Query: "My reaction stays clear, but post-purification SEC shows 20% High Molecular Weight (HMW) species. Why?"
Diagnosis: You likely have a Drug-to-Antibody Ratio (DAR) distribution issue .[1][2] While your target might be DAR 4, you are generating a sub-population of DAR 6-8 species.[1][2] These highly loaded species are exponentially more prone to aggregation.[2]
Optimization Protocol
-
Limit the DAR: Ansamitocin P-3 is potent.[2] Do not aim for DAR 8. Target DAR 3.5 - 4.0 .
-
Stoichiometry Tuning: Do not use a massive excess of drug. If using an NHS-ester linker (e.g., SMCC), start with 4.5 - 5.0 equivalents of drug per antibody.[1][2]
-
Chaotropic Additives: Add Propylene Glycol (10-20%) or Trehalose to the reaction buffer.[1] These act as "chemical chaperones," stabilizing the antibody structure during the conjugation event without interfering with the chemistry.
Recommended Reaction Matrix
| Parameter | Standard Condition (Risky) | Optimized Condition (Safe) | Rationale |
| Buffer pH | pH 7.2 - 7.5 | pH 6.5 - 7.0 | Lower pH slows NHS hydrolysis, allowing lower drug equivalents.[1][2] |
| Drug Equivalents | 8x - 10x | 4x - 6x | Prevents formation of "super-hydrophobic" DAR >6 species.[1][2] |
| Organic Solvent | 10-15% DMSO | 10% DMA + 10% Propylene Glycol | Propylene glycol masks hydrophobic patches.[1][2] |
| Temperature | 25°C (RT) | 15°C - 20°C | Lower temp reduces hydrophobic interaction kinetics.[1][2] |
Module 3: Downstream Processing (TFF & Purification)
User Query: "The reaction looked good, but after Tangential Flow Filtration (TFF), the solution is cloudy. Did the filter ruin my ADC?"
Diagnosis: Shear stress induced aggregation.[1][2][3] ADCs are less stable than naked mAbs.[2] The combination of shear force in the TFF lines and the removal of the organic solvent (which was helping solubilize the payload) caused the ADC to crash out.
Troubleshooting Protocol
-
The "Step-Down" Exchange: Do not jump immediately to 100% aqueous buffer. Perform an intermediate diafiltration step into a buffer containing 5% Trehalose or Arginine .[2]
-
HIC Polishing: Use Hydrophobic Interaction Chromatography (HIC) in Flow-Through Mode .[1][2][4]
-
Concept: Use a resin (e.g., Butyl Sepharose) and salt conditions where the Monomer flows through, but the Aggregates (which are more hydrophobic) bind to the column.
-
Benefit: This physically removes the aggregates rather than just trying to solubilize them.
-
Process Workflow Diagram
Module 4: Analytical Validation
User Query: "How do I confirm my mitigation strategies worked?"
Protocol:
-
HIC-HPLC: This will resolve your DAR species.[1][2] You want to see a Gaussian distribution centered on DAR 3-4. A "tail" or heavy peaks at late retention times indicate high-DAR species that are precursors to aggregation.[1][2]
References
-
Adelmann, H., et al. (2025).[1][2] Purification of ADCs by Hydrophobic Interaction Chromatography. ResearchGate. Link
-
Buecheler, J. W., et al. (2018).[1][2] Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(7), 2656-2664.[1][2] Link
-
Thermo Fisher Scientific. (2024).[1] Efficient removal of aggregates from monoclonal antibodies by hydrophobic interaction chromatography in flow-through mode. Link[1][2]
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Link[1][2]
-
PubChem. (2025).[1][2] Ansamitocin P-3 Compound Summary. National Library of Medicine. Link[1][2]
Sources
Technical Support Center: Troubleshooting Maytansinol Acylation Yields
Executive Summary: The C-3 Acylation Challenge
The acylation of Maytansinol (Structure 1 ) at the C-3 hydroxyl position is the bottleneck step in the synthesis of antibody-drug conjugate (ADC) payloads like DM1 and DM4. This secondary alcohol is sterically hindered and prone to side reactions, including C-9 ether elimination and C-2' epimerization.
Low yields in this step are rarely due to a single factor. They typically result from a triad of competing forces: Steric Hindrance , Water Sensitivity , and Base-Induced Epimerization . This guide provides a root-cause analysis framework to isolate and resolve these issues, moving beyond standard "add more reagent" approaches to mechanistic control.
Diagnostic Workflow
Before altering parameters, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for isolating yield-limiting factors in Maytansinol acylation.
Technical Support: FAQ & Troubleshooting
Issue 1: Incomplete Conversion (Stalled Reaction)
Q: I am using 5 equivalents of anhydride/acid, but the reaction stalls at 60% conversion. Adding more reagent doesn't help. Why?
A: This is a classic symptom of reagent hydrolysis or catalyst deactivation , not insufficient stoichiometry.
-
Mechanism: The C-3 hydroxyl is buried within the macrocycle. If your solvent (DCM/DMF) has even trace water (>100 ppm), the activated acylating agent (e.g., N-carboxyanhydride or isocyanate) will hydrolyze faster than it reacts with the hindered alcohol.
-
The "Zinc Effect": Standard DMAP catalysis is often insufficient for Maytansinol. Zinc salts (ZnCl₂ or Zn(OTf)₂) coordinate with the carbonyl of the acylating agent and the Maytansinol oxygen, creating a template effect that accelerates the specific reaction.
-
Corrective Action:
-
Drying: Add activated 3Å or 4Å molecular sieves directly to the reaction vessel. This has been shown to increase yield by preventing reagent hydrolysis [1].
-
Catalyst Switch: If using DMAP, switch to Zinc Triflate (Zn(OTf)₂) . It is water-tolerant and highly Lewis acidic, driving the reaction without the basicity that causes side reactions [2].
-
Issue 2: Epimerization (Formation of D-Isomer)
Q: My target is the L-isomer (e.g., for DM1), but HPLC shows 10-15% of the D-isomer. How do I prevent this?
A: Epimerization occurs at the
-
Mechanism: High concentrations of organic bases (TEA, DIPEA) or strong nucleophilic catalysts (DMAP) can deprotonate the
-proton of the activated ester/NCA, leading to racemization. -
Corrective Action:
-
Reduce Base: Use the minimum amount of base required (e.g., 1.1 eq DIPEA).
-
Lower Temperature: Conduct the acylation at -10°C to 0°C.
-
Avoid DMAP: DMAP is notorious for inducing racemization in chiral amino acid couplings. Use 1-hydroxybenzotriazole (HOBt) or Zn-based catalysis to maintain chiral integrity [3].
-
Issue 3: Elimination Side Products
Q: I see a new lipophilic spot on TLC and mass spec indicates [M-H₂O]. What is happening?
A: You are likely triggering C-9 ether elimination .
-
Mechanism: The C-9 carbinolamide ether is sensitive. Under strongly acidic conditions (excess Lewis acid) or high temperatures, it can eliminate to form a conjugated diene or the Ansamitocin P-3 elimination product.
-
Corrective Action:
-
Quench Gently: Do not use strong acids for workup. Use a saturated
wash or a pH 6 phosphate buffer. -
Control Lewis Acid: If using ZnCl₂, do not exceed 2-3 equivalents, and keep the reaction cool (<20°C).
-
Optimized Protocol: Zinc-Catalyzed Acylation
This protocol utilizes Zinc Triflate to minimize epimerization and maximize conversion, superior to standard DCC/DMAP methods.
Reagents:
-
Maytansinol (1.0 eq)[1]
-
N-methyl-L-alanine derivative (NCA or activated ester) (3.0 - 5.0 eq)
-
Catalyst: Zinc Triflate (
) (1.0 - 2.0 eq) -
Base: DIPEA (2.0 eq)
-
Solvent: Anhydrous THF or DMF (KF < 50 ppm)
-
Additive: 4Å Molecular Sieves (Activated)
Step-by-Step Methodology:
-
Preparation: Flame-dry the reaction flask and cool under Argon. Add activated 4Å molecular sieves (approx. 50 wt% of solvent mass).
-
Dissolution: Dissolve Maytansinol in anhydrous THF/DMF.
-
Catalyst Addition: Add
. Stir for 15 minutes at room temperature to allow coordination. -
Reagent Addition: Cool the mixture to 0°C . Add the N-methyl-L-alanine activated derivative (e.g., NCA).[2][3]
-
Base Addition: Add DIPEA dropwise over 10 minutes. Note: Slow addition prevents localized heating and racemization.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to 20°C. Monitor by HPLC.
-
Target: >90% conversion, <2% D-isomer.
-
-
Workup: Dilute with EtOAc. Quench with saturated
.[1] Wash organic layer with Brine.[4] Dry over .[1][3][4]
Comparative Data: Catalyst & Additive Impact[3]
The following table summarizes the impact of reaction conditions on the yield of the acylated product (e.g., N-methyl-L-alanine ester of Maytansinol).
| Reaction Condition | Catalyst | Additive | Typical Yield | D-Isomer % | Notes |
| Standard Steglich | DCC / DMAP | None | 40 - 50% | 10 - 15% | High racemization; difficult DCU removal. |
| Lewis Acid (Basic) | None | 60 - 70% | 2 - 5% | Better selectivity than DMAP. | |
| Lewis Acid (Dry) | Mol. Sieves | 75 - 85% | 2 - 5% | Sieves prevent reagent hydrolysis [1]. | |
| Optimized Green | Mol. Sieves | 85 - 95% | < 1% | Highest yield; lowest epimerization [2]. |
References
-
Widdison, W. C., et al. (2014). Improved methods for the acylation of maytansinol. WO2014052537A1. Google Patents. Link
-
Passarella, D., et al. (2022). Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders. Chemistry – A European Journal. Link
-
Chari, R. V., et al. (2007). Method of acylating maytansinol with chiral amino acids. US Patent 7,301,019.[2] Google Patents. Link
-
Kupchan, S. M., et al. (1978).[5][6] Maytansinoids.[1][3][4][5][6][7][8][9][][11][12] Synthesis of esters of maytansinol. Journal of Medicinal Chemistry, 21(1), 31-37.[5] Link
Sources
- 1. METHOD OF ACYLATING MAYTANSINOL WITH CHIRAL AMINO ACIDS - Patent 1913002 [data.epo.org]
- 2. WO2014052537A1 - Improved methods for the acylation of maytansinol - Google Patents [patents.google.com]
- 3. US4137230A - Method for the production of maytansinoids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. METHOD FOR THE PREPARATION OF MAYTANSINOID ESTERS - Patent 1838715 [data.epo.org]
- 6. US7411063B2 - Process for preparation of maytansinol - Google Patents [patents.google.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Stability for Maytansinol Butyrate Payload Release
Welcome to the technical support center dedicated to enhancing the stability and performance of your Maytansinol butyrate-based Antibody-Drug Conjugates (ADCs). The intricate balance between linker stability in systemic circulation and efficient payload release within the target tumor cell is paramount to achieving a wide therapeutic window.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of linker chemistry and optimize your ADC's performance.
The Pivotal Role of the Linker in ADC Design
The linker is not merely a bridge; it is a critical component that dictates the efficacy, safety, and pharmacokinetic profile of an ADC.[1][2][] An ideal linker must be sufficiently stable to prevent premature release of the highly potent Maytansinol butyrate payload in the bloodstream, which could lead to systemic toxicity and a reduction in the amount of drug reaching the tumor.[3][5] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic agent.[6][7] This guide will explore the nuances of achieving this delicate equilibrium.
Understanding Linker Technologies for Maytansinol Butyrate
Maytansinoid payloads, like Maytansinol butyrate, have been successfully conjugated using both cleavable and non-cleavable linkers.[8][9] The choice of linker technology is a pivotal decision in the design of an ADC and is influenced by the payload's mechanism of action and the biological characteristics of the target cell.[8][]
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Common Examples |
| Cleavable | ||||
| Disulfide | Reduction by intracellular glutathione.[7] | Good for targeting the reductive intracellular environment.[] | Susceptible to thiol-disulfide exchange in plasma, potentially leading to premature release.[11] | SPDB, sulfo-SPDB[] |
| Peptide | Cleavage by lysosomal proteases (e.g., Cathepsin B).[7][] | High stability in plasma; specific release in the lysosome.[1][] | Efficacy can be dependent on the level of protease expression in the tumor. | Valine-Citrulline (Val-Cit)[1] |
| Hydrazone | Hydrolysis in the acidic environment of endosomes/lysosomes (pH 4.5-5.5).[7][] | Exploits the pH differential between plasma and intracellular compartments.[][] | Can exhibit instability in plasma, leading to premature payload release.[2][][15] | |
| Non-Cleavable | Proteolytic degradation of the antibody backbone within the lysosome.[8][16] | High plasma stability, reducing the risk of off-target toxicity.[8][17] | Slower payload release; the released payload is appended with the linker and an amino acid, which must retain cytotoxic activity.[8][17] | SMCC[][18] |
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the development and testing of Maytansinol butyrate ADCs.
Issue 1: Premature Payload Release in Plasma
Q: Our in vitro plasma stability assay shows significant release of Maytansinol butyrate within 24 hours. What are the likely causes and how can we address this?
A: Premature payload release is a critical issue that can lead to increased systemic toxicity and reduced therapeutic efficacy.[3][19] The primary culprits are often the linker's susceptibility to chemical or enzymatic degradation in plasma.
Potential Causes & Troubleshooting Steps:
-
Linker Chemistry:
-
Hydrazone Linkers: These are known for their sensitivity to acidic conditions but can also be prone to hydrolysis at physiological pH (~7.4), leading to instability.[2][][] Consider re-evaluating the necessity of a pH-sensitive linker for your target.
-
Disulfide Linkers: These can undergo thiol-disulfide exchange with plasma proteins like albumin.[11] To mitigate this, consider engineering steric hindrance around the disulfide bond to make it less accessible.[11][20]
-
Enzymatic Cleavage: Some peptide linkers can be susceptible to cleavage by plasma proteases.[21] While linkers like Val-Cit are generally stable, it's crucial to confirm this in your specific construct.[1]
-
-
Conjugation Strategy:
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can be more prone to aggregation and instability.[11][21] This can alter the ADC's pharmacokinetic properties and potentially expose the linker to degradative elements.[] Aim for a more homogeneous ADC with a controlled DAR, possibly through site-specific conjugation techniques.[6][23][24]
-
Hydrophobicity: Maytansinoids are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[11] Incorporating hydrophilic components, such as polyethylene glycol (PEG), into the linker can improve solubility and stability.[7][]
-
Caption: Workflow for investigating insufficient payload release.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is fundamental for evaluating the stability of your ADC in the circulatory system and predicting the potential for premature payload release. [5][21] Objective: To quantify the release of Maytansinol butyrate from an ADC in plasma from various species over time. [25] Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.
-
Prepare your ADC stock solution in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Sample Analysis:
-
At each time point, collect an aliquot of the plasma/ADC mixture.
-
Analyze the samples to quantify the amount of intact ADC and the concentration of released Maytansinol butyrate.
-
Analytical Techniques:
-
ELISA: Can be used to measure the concentration of total antibody and antibody-conjugated drug. A decrease in the conjugated drug concentration over time indicates payload release.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to directly measure the concentration of the free payload in the plasma. [25][26]It can also be used to identify and quantify different ADC species.
-
-
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This assay is crucial for ADCs with peptide linkers to confirm that the linker is susceptible to cleavage by lysosomal proteases. [27] Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer with a pH of 5.0-6.0 to mimic the lysosomal environment (e.g., 50 mM sodium acetate, 2 mM DTT). [28] * Cathepsin B Activation: Activate purified human Cathepsin B according to the manufacturer's instructions.
-
ADC Solution: Prepare the ADC at a known concentration in the assay buffer.
-
-
Reaction Setup:
-
In a microplate or microcentrifuge tubes, combine the activated Cathepsin B with the ADC solution.
-
Include a no-enzyme control (ADC in assay buffer only) to assess the linker's stability at acidic pH. [27] * Include an inhibitor control by pre-incubating the enzyme with a known Cathepsin B inhibitor to confirm the specificity of the cleavage. [27][28]
-
-
Incubation and Analysis:
Protocol 3: In Vitro Cytotoxicity Assay
This assay is the ultimate test of your ADC's functionality, measuring its ability to kill target cancer cells. [29][30] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC on a target antigen-expressing cell line. [30] Methodology:
-
Cell Seeding:
-
Seed the target cells (antigen-positive) and a control cell line (antigen-negative) in 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight at 37°C with 5% CO₂. [29]
-
-
ADC Treatment:
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve. [30] By systematically applying these troubleshooting strategies and experimental protocols, researchers can gain a deeper understanding of their ADC's behavior and make informed decisions to optimize linker stability and payload release, ultimately leading to the development of safer and more effective cancer therapeutics.
-
References
-
Precision for Medicine. (2024, May 7). Overcoming Challenges in the Development of Antibody Drug Conjugates. [Link]
-
Creative Biolabs. Noncleavable Linkers. [Link]
-
Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]
-
Creative Biolabs. Determination of ADC Cytotoxicity. [Link]
-
Technology Networks. ADC Linker - Development and Challenges. [Link]
-
Veranova. Antibody-drug conjugate development: challenges and opportunities – with Dr. Kishore Hotha. [Link]
-
Piramal Pharma Solutions. (2025, September 22). ADC Manufacturing Challenges & How CDMOs Help. [Link]
-
Su, Z., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Le, K. N., et al. (2018). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry. [Link]
-
Precise PEG. Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. [Link]
-
Lee, S., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics. [Link]
-
Bar-Zeev, M., et al. (2026, January 3). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceuticals. [Link]
-
Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]
-
Wang, L., et al. (2015, September 10). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry. [Link]
-
Technology Networks. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. [Link]
-
Bogdan, N. J., et al. (2015, August 1). Abstract 645: Stability and efficacy comparison of site-specific and lysine-linked maytansinoid antibody-drug conjugates. Cancer Research. [Link]
-
Pyxis Oncology. Extracellular proteolytic cleavage of peptide-linked antibody-drug conjugates promotes bystander killing of cancer cells. [Link]
-
Creative Biolabs. (2026, February 13). Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs. [Link]
-
Dal-Corso, A., et al. (2021). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2 negative cell line) and (b) BT-474 (HER2 positive cell line). ResearchGate. [Link]
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
-
BioSpace. (2025, July 19). Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. [Link]
-
Royal Society of Chemistry. (2021, December 22). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. [Link]
-
Creative Biolabs. ADC Chemical Stability Analysis Service. [Link]
-
Kovtun, Y., et al. (2018). Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed to Provide Improved Bystander Killing. Bioconjugate Chemistry. [Link]
-
Rinnerthaler, G., et al. (2019). (A) General structure of noncleavable antibody maytansinoid conjugate. (B) Mechanism of ADC activity, where. ResearchGate. [Link]
-
Medicilon. Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. [Link]
-
Debiopharm. A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. [Link]
-
Arvinas. (2024, July 8). Antibody-Drug Conjugates (ADCs): Concepts and Challenges. [Link]
-
Almac Group. Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets. [Link]
-
BioSpace. (2023, November 20). Next-Generation ADCs Strive to Overcome Toxicities, Payload Problems. [Link]
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 9. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. books.rsc.org [books.rsc.org]
- 18. almacgroup.com [almacgroup.com]
- 19. biospace.com [biospace.com]
- 20. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pyxisoncology.com [pyxisoncology.com]
- 29. creative-biolabs.com [creative-biolabs.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. debiopharm.com [debiopharm.com]
- 32. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Toxicity of Ansamitocin P-3 Derivatives in ADC Development
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the critical challenges of off-target toxicity associated with Ansamitocin P-3 (AP-3) derivatives (e.g., DM1, DM3, DM4). These maytansinoids are highly potent microtubule-depolymerizing agents. While their potency makes them excellent payloads for Antibody-Drug Conjugates (ADCs), it also introduces severe risks of systemic toxicity, peripheral neuropathy, and hepatotoxicity if not properly managed.
Below, you will find field-proven insights, causal explanations for toxicity mechanisms, and self-validating experimental protocols to optimize your ADC workflows.
Section 1: Core FAQs on AP-3 Derivative Toxicity Mechanisms
Q1: Why do AP-3 derivatives exhibit high off-target toxicity, and how does conjugation alter this profile? A: Unconjugated AP-3 and its derivatives (DM1, DM4) bind competitively to the vinblastine site on tubulin, inhibiting microtubule assembly with an IC50 in the picomolar range, as detailed in 1[1]. Because tubulin is ubiquitous in all dividing cells, systemic administration of free maytansinoids causes severe gastrointestinal and neurological toxicity, noted in 2[2]. Conjugating these derivatives to a monoclonal antibody (mAb) creates a prodrug system that sequesters the payload in circulation. However, off-target toxicity still occurs through three primary mechanisms:
-
Premature Linker Cleavage: Instability of the linker in plasma releases free payload before reaching the tumor, a common cause of failure as explained in 3[3].
-
Bystander Effect: Cleavable linkers release uncharged, membrane-permeable maytansinoids that diffuse out of the target cell and kill adjacent healthy tissue[4].
-
Non-Specific Uptake: Highly hydrophobic payloads increase the overall hydrophobicity of the ADC, triggering Fc-mediated clearance by liver macrophages or pinocytosis by healthy cells, discussed in 5[5].
Section 2: Troubleshooting Guide - Linker Chemistry & Bystander Toxicity
Q2: We are observing severe bystander toxicity in healthy tissues adjacent to the tumor xenograft. How can we modify our linker strategy to prevent this? A: The causality of your bystander toxicity lies in the membrane permeability of the released payload. If you are using a cleavable linker (e.g., SPP or SPDB), the intracellular cleavage (e.g., via glutathione or lysosomal proteases) releases free DM1 or DM4. These uncharged metabolites easily cross the lipid bilayer and enter neighboring cells, a phenomenon outlined in 4[4].
Troubleshooting Step: Switch to a non-cleavable thioether linker (e.g., SMCC). Mechanism: Non-cleavable linkers require complete lysosomal degradation of the antibody backbone to release the payload. The resulting metabolite (e.g., Lys-SMCC-DM1) retains a charged amino acid residue. This charge renders the metabolite membrane-impermeable, effectively trapping the toxic payload within the target cell and eliminating the bystander effect[4][5].
Impact of linker chemistry on AP-3 derivative membrane permeability and bystander toxicity.
Table 1: Quantitative Comparison of Linker Strategies for AP-3 Derivatives
| Linker Type | Example | Cleavage Mechanism | Released Metabolite | Bystander Effect | Relative Hydrophobicity |
| Cleavable (Disulfide) | SPP, SPDB | Glutathione reduction | Free DM1 / DM4 | High | High |
| Cleavable (Peptide) | Val-Cit | Lysosomal proteases | Free Payload | High | Moderate |
| Non-Cleavable | SMCC | mAb degradation | Lys-SMCC-DM1 | Low (Trapped) | High |
| Hydrophilic Non-Cleavable | Mal-PEG4-NHS | mAb degradation | Lys-PEG4-DM1 | Low (Trapped) | Low |
Section 3: Troubleshooting Guide - Pharmacokinetics & DAR Optimization
Q3: Our DM1-conjugated ADC shows rapid systemic clearance and significant hepatotoxicity. How do we optimize the payload conjugation to improve the therapeutic index? A: Rapid clearance and hepatotoxicity are classic symptoms of an overly high Drug-to-Antibody Ratio (DAR). When DAR exceeds 4, the cumulative hydrophobicity of the AP-3 derivatives causes the ADC to aggregate or be recognized by hepatic reticuloendothelial systems, leading to rapid clearance and off-target liver damage[4].
Troubleshooting Step: Optimize conjugation conditions to achieve a strict DAR of 3.5 to 4.0. This is the clinically validated "sweet spot" that balances cytotoxic payload delivery with pharmacokinetic stability, as supported by 2[2].
Protocol: Self-Validating Workflow for DAR Optimization of Maytansinoid ADCs
-
Antibody Preparation: Buffer exchange the mAb into conjugation buffer (50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).
-
Linker-Payload Preparation: Dissolve SMCC-DM1 in anhydrous DMA (Dimethylacetamide). Ensure the final organic solvent concentration in the reaction does not exceed 10% to prevent mAb denaturation.
-
Controlled Conjugation: Add SMCC-DM1 to the mAb at varying molar equivalents (e.g., 4x, 5x, 6x). Incubate at 20°C for 2 hours under gentle agitation. Causality note: Titrating the molar excess allows you to empirically determine the exact ratio needed for your specific mAb's lysine accessibility.
-
Purification: Remove unreacted SMCC-DM1 using a Sephadex G-25 desalting column or Tangential Flow Filtration (TFF). Validation Check: The absence of a small-molecule peak in the Size Exclusion Chromatography (SEC) chromatogram validates the complete removal of the free toxic payload.
-
DAR Characterization (HIC): Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC). The chromatogram will resolve distinct peaks for DAR 0, 1, 2, 3, 4, etc. Calculate the weighted average. Validation Check: If DAR > 4.0, reduce the molar equivalent in Step 3 and repeat.
Iterative experimental workflow for optimizing Drug-to-Antibody Ratio (DAR).
Section 4: Troubleshooting Guide - Hydrophobicity and Non-Specific Uptake
Q4: Even with an optimized DAR of 3.5, we are seeing non-specific tissue distribution and dose-limiting toxicities like thrombocytopenia. What is the next logical step? A: If DAR is optimized but off-target toxicity persists, the inherent hydrophobicity of the maytansinoid payload is likely driving non-specific pinocytosis by healthy cells, including megakaryocytes (leading to thrombocytopenia)[4].
Troubleshooting Step: Introduce hydrophilic elements into the linker architecture. Mechanism: By incorporating Polyethylene Glycol (PEG) chains, sulfonate groups, or phosphate groups into the linker, you mask the hydrophobicity of the AP-3 derivative. This modification significantly reduces the non-specific tissue distribution of the ADC, prolongs serum half-life, and mitigates off-target uptake by healthy cells, as demonstrated in5[5]. For example, switching from a standard SMCC linker to a Mal-PEG4-NHS linker increases the overall solubility of the ADC, directly reducing off-target toxicity while maintaining on-target efficacy[5].
References
-
Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. PMC - NIH. Available at:[Link]
-
Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site. PMC - NIH. Available at:[Link]
-
ADME of Antibody–Maytansinoid Conjugates. PMC - NIH. Available at:[Link]
-
Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. Available at:[Link]
Sources
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preventing hydrolysis of C3-ester in Maytansinol butyrate during storage
Introduction: The C3-Ester Vulnerability
Welcome to the technical support hub for Maytansinoid handling. You are likely here because you are working with Maytansinol butyrate (or related C3-ester derivatives like DM1/DM4) and are concerned about stability.
The Core Issue: The biological potency of maytansinoids relies heavily on the macrocyclic ring structure and the specific ester linkage at the C-3 position .[1] In Maytansinol butyrate, this is a butyric acid ester. This linkage is chemically labile; it is susceptible to hydrolysis , where water molecules attack the ester bond, cleaving the butyrate side chain and reverting the molecule to Maytansinol (the parent alcohol).
Why this matters: Maytansinol is significantly less potent than its esterified analogues in targeted delivery contexts (like ADCs) because the ester side chain often dictates the binding affinity to tubulin or the linker chemistry for conjugation. Preventing this hydrolysis is not just about purity; it is about preserving therapeutic efficacy.[2]
Module 1: The Chemistry of Degradation (Root Cause)
FAQ: Why is the C3-ester so unstable?
The C3-ester is an electrophilic center. In the presence of water (even trace moisture) and a catalyst (like a proton
-
Acidic Hydrolysis: Reversible, but slow at moderate pH.
-
Basic Hydrolysis (Saponification): Irreversible and rapid.[2][3] Hydroxide ions (
) are strong nucleophiles that attack the C3 carbonyl, permanently cleaving the butyrate group.
Visualizing the Pathway
The following diagram illustrates the degradation mechanism you are trying to prevent.
Figure 1: Mechanism of C3-ester hydrolysis.[2] The reaction is accelerated by high pH and moisture, leading to the cleavage of the active drug into its alcohol precursor.
Module 2: Prevention Protocols (Formulation & Storage)
To prevent hydrolysis, you must control three variables: Water Activity (
Protocol A: The "Goldilocks" pH Zone
Guideline: Store and formulate Maytansinol butyrate in a slightly acidic buffer.
-
Optimal pH: 5.0 – 6.0
-
Danger Zone: pH > 7.0 (Rapid hydrolysis) or pH < 3.0 (Acid-catalyzed degradation).[2]
Recommended Buffers:
| Buffer System | pKa (approx) | Target pH | Notes |
|---|---|---|---|
| Succinate | 4.2 / 5.6 | 5.0 - 5.5 | Excellent buffering capacity in the stable range.[2] |
| Histidine | 6.0 | 5.5 - 6.0 | Common in ADCs; generally safe for biologics.[2] |
| Acetate | 4.76 | 5.0 | Good, but volatile if lyophilized without care. |
Protocol B: Moisture Management (Lyophilization)
Hydrolysis requires water.[2][4] The most effective stabilization method is removing water through lyophilization (freeze-drying).[2]
Critical Steps for Lyo-Cycle:
-
Excipient Selection: Use a non-reducing sugar (Sucrose or Trehalose) as a cryoprotectant/bulking agent.[2] Ratio 60:1 (Excipient:Drug) is a common starting point.[2]
-
Residual Moisture: Must be < 1.0% (preferably < 0.5%).[2]
-
Stopper: Use Teflon-coated stoppers to prevent moisture ingress or leaching of nucleophiles from rubber.[2]
Protocol C: Storage Workflow
Follow this decision tree to determine the correct storage condition for your sample state.
Figure 2: Decision matrix for storage conditions based on physical state and solvent composition.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at RRT 0.85 in my HPLC chromatogram. Is this hydrolysis? A: Likely, yes. Maytansinol (the hydrolysis product) is more polar than Maytansinol butyrate.[2] In Reverse Phase (RP-HPLC), it will elute earlier (lower retention time).[2]
-
Action: Check the mass spectrum. Maytansinol butyrate MW is ~635 Da (Cl-containing).[2] Maytansinol is ~565 Da.[2][5] A loss of ~70 Da corresponds to the butyryl group (
).
Q2: Can I use Phosphate Buffered Saline (PBS) at pH 7.4? A: Avoid if possible. At pH 7.4, the half-life of the C3-ester is significantly reduced compared to pH 6.0. If you must use physiological pH for an experiment, prepare the solution immediately before use and keep it on ice (4°C).[2] Do not store it overnight.
Q3: My stock solution in DMSO turned yellow/cloudy. A: DMSO is hygroscopic (absorbs water from air).[2] If the DMSO absorbed water, hydrolysis may have occurred, or the compound may have precipitated (Maytansinoids have poor water solubility).
-
Correction: Use anhydrous DMSO (stored over molecular sieves) and single-use aliquots to prevent moisture entry during repeated opening.[2]
Q4: Does light affect the C3-ester? A: While the ester itself is not primarily photolabile, the ansamitocin/maytansinoid macrocycle contains conjugated dienes and a chloro-benzene moiety that can be sensitive to UV light. Always store in amber vials as a precaution, though hydrolysis (moisture/pH) is the dominant degradation pathway.[2]
Module 4: Analytical Validation
To verify your storage method works, establish a stability-indicating HPLC method.[2]
Suggested Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: 30% B to 90% B over 20 minutes.
-
Detection: UV at 252 nm (characteristic absorption of the maytansinoid core).[2]
-
Success Criteria: The "Maytansinol" peak (hydrolysis product) should remain < 1.0% over the storage period.
References
-
Kupchan, S. M., et al. (1978).[2] Structural requirements for antileukemic activity among the naturally occurring and semisynthetic maytansinoids. Journal of Medicinal Chemistry, 21(1), 31-37.[2]
-
Widdison, W. C., et al. (2006).[2] Semisynthetic maytansine analogues for the targeted treatment of cancer.[6] Journal of Medicinal Chemistry, 49(14), 4392-4408.[2]
-
Wakankar, A. A., et al. (2011).[2] Physicochemical stability of the antibody-drug conjugate Trastuzumab-DM1: Changes in linker and payload.[7][] Bioconjugate Chemistry, 22(9), 1838-1849.[2]
-
PubChem. (n.d.).[2] Maytansinol - Compound Summary. National Library of Medicine.
-
BOC Sciences. (2025).[2] Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
Sources
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Maytansinol | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
Technical Support Center: Overcoming Multidrug Resistance (MDR) using Maytansinol Butyrate ADCs
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting MDR Evasion & Cytotoxicity Optimization Reference ID: TS-MDR-MAYT-01
Executive Summary: The MDR Paradox
Welcome to the technical support hub. You are likely here because your Maytansinol butyrate ADC is showing potent activity in parental cell lines but failing to achieve expected IC50 shifts in multidrug-resistant (MDR) models (e.g., P-gp/ABCB1 overexpressing lines like KB-V1 or MCF-7/ADR).
The Core Issue: While Antibody-Drug Conjugates (ADCs) are designed to bypass membrane efflux pumps via receptor-mediated endocytosis, the intracellular fate of the payload dictates efficacy. Maytansinol butyrate (an ester at the C-3 position, structurally analogous to Ansamitocin P-3) is highly lipophilic. Unlike the hydrophilic metabolite of T-DM1 (Lys-MCC-DM1), the butyrate metabolite is a prime substrate for P-glycoprotein (P-gp). Even if you deliver it into the cell, P-gp can pump it out of the cytoplasm before it engages tubulin.
This guide provides the diagnostic workflows to distinguish between delivery failure (ADC binding/internalization) and retention failure (metabolite efflux).
Module 1: Mechanism of Action & Resistance Pathways
To troubleshoot, we must visualize the failure point. The diagram below illustrates the "Efflux Trap" specific to lipophilic payloads like Maytansinol butyrate.
Visualizing the Efflux Trap
Figure 1: The "Efflux Trap." While the ADC enters via endocytosis (bypassing surface P-gp), the lipophilic Maytansinol butyrate metabolite released from the lysosome is susceptible to intracellular P-gp pumping it back out before it can arrest mitosis.
Module 2: Troubleshooting Guide (Q&A Format)
Category A: Conjugation & Stability[1][2]
Q1: My ADC aggregates rapidly after conjugation. Could this be causing the loss of potency in MDR cells?
-
Diagnosis: Yes. Maytansinol butyrate is highly hydrophobic. If your Drug-Antibody Ratio (DAR) is too high (>4), the hydrophobicity can cause the ADC to form soluble aggregates.
-
Impact: Aggregates are often internalized by non-specific mechanisms (macropinocytosis) or cleared rapidly by the liver in vivo, but in vitro, they may fail to trigger the specific receptor-mediated endocytosis required to saturate the lysosomal pathway.
-
Action:
-
Check Hydrodynamic Radius via SEC-HPLC or DLS. Monomeric peak should be >95%.
-
Protocol Adjustment: Lower your target DAR to 2.0–3.0.
-
Linker Switch: If using a standard linker, switch to a PEGylated linker (e.g., PEG4-Mal) to mask the hydrophobicity of the butyrate payload [1].
-
Q2: Is the butyrate ester stable in plasma?
-
Diagnosis: The C-3 ester in Maytansinoids is generally stable, but the linker attachment site matters.
-
Action: Incubate your ADC in human plasma for 96 hours at 37°C. Analyze free payload release via LC-MS/MS. If >5% free drug is released within 24 hours, you have a "premature release" problem, not an MDR problem. The free drug is being pumped out by P-gp at the cell surface.
Category B: In Vitro Efficacy (The "MDR Gap")
Q3: My ADC kills parental cells (IC50 = 0.5 nM) but is weak in MDR+ cells (IC50 > 50 nM). Is the antigen downregulated?
-
Diagnosis: This is the classic "Resistance Gap." It could be antigen loss, but with Maytansinol butyrate, it is more likely metabolite efflux .
-
Validation Protocol (The "Pump Block" Test):
-
Treat MDR+ cells (e.g., KB-V1) with your ADC.
-
Co-treat with Verapamil (10 µM) or Cyclosporin A (5 µM) (P-gp inhibitors).
-
Result Interpretation:
-
IC50 drops significantly (e.g., back to 1 nM): Your payload is being pumped out. The ADC works, but the metabolite is failing.
-
IC50 remains high: The issue is likely antigen downregulation or lysosomal processing defects (e.g., elevated lysosomal pH in MDR cells).
-
-
Q4: How do I confirm if the issue is the "Bystander Effect" working against me?
-
Context: Lipophilic payloads like Maytansinol butyrate can cross membranes easily. This causes a "bystander effect" (killing neighbors), but it also means the drug diffuses out of the target cell easily.
-
Action: Compare efficacy against a Charged Metabolite Control .
-
Synthesize/Acquire an ADC with T-DM1's linker (SMCC-DM1). The metabolite (Lys-MCC-DM1) is charged and cannot cross membranes; it is retained inside the cell.
-
If T-DM1 (targeting the same antigen) retains potency in MDR cells while your Butyrate ADC loses it, your payload is too lipophilic [2].
-
Module 3: Experimental Protocols
Protocol 1: Differential Cytotoxicity Assay (MDR Assessment)
Objective: Quantify the Resistance Ratio (RR) and verify P-gp involvement.
| Reagent | Concentration | Purpose |
| Parental Line | 2,000 cells/well | Baseline sensitivity control. |
| MDR+ Line | 2,000 cells/well | P-gp overexpressing target. |
| ADC Sample | Serial Dilution (0.01 - 100 nM) | Test Article. |
| Verapamil | 10 µM (Constant) | P-gp Inhibitor (Reversal Agent). |
| Free Payload | Serial Dilution | Control for free drug efflux. |
Step-by-Step:
-
Seeding: Plate Parental and MDR+ cells in 96-well opaque plates. Incubate 24h.
-
Blockade: Add Verapamil to half the MDR+ wells 1 hour prior to ADC addition.
-
Treatment: Add ADC serial dilutions. Incubate for 96 hours (Maytansinoids are slow-acting; 72h may be insufficient).
-
Readout: Use CellTiter-Glo (ATP) or AlamarBlue. Avoid MTT if possible (MDR cells sometimes metabolize MTT differently).
-
Calculation:
-
If
and Verapamil reduces it to , your payload is a P-gp substrate.
-
Protocol 2: Flow Cytometry Internalization Assay
Objective: Ensure the ADC is actually entering the MDR cells (rule out surface downregulation).
-
Labeling: Label your ADC with a pH-sensitive dye (e.g., pHrodo Red) or a fluorophore that quenches extracellularly.
-
Incubation: Incubate MDR+ cells with labeled ADC at 4°C (binding only) and 37°C (internalization) for 2 hours.
-
Analysis:
-
Run Flow Cytometry.[1]
-
Success Criteria: 37°C signal should be >5x the 4°C signal.
-
Failure: If 37°C signal is low, the MDR cells may have downregulated the antigen or altered endocytic recycling pathways.
-
Module 4: Decision Matrix (Visualized)
Use this logic flow to determine your next chemical modification step.
Figure 2: Troubleshooting Decision Tree. This workflow isolates whether the resistance is biological (antigen/lysosome) or chemical (payload efflux).
References
-
Kovtun, Y. V., et al. (2010). Antibody-Maytansinoid Conjugates Designed to Bypass Multidrug Resistance.[2] Cancer Research, 70(6), 2528–2537.[2] [Link]
-
Erickson, H. K., et al. (2006). Antibody-Maytansinoid Conjugates Are Activated in Targeted Cancer Cells by Lysosomal Degradation and Linker-Dependent Intracellular Processing. Cancer Research, 66(8), 4426–4433. [Link]
-
Chari, R. V. J., et al. (2014). Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy. Angewandte Chemie International Edition, 53(15), 3796–3827. [Link]
-
Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48, 4361-4374. [Link]
Sources
Strategies to enhance bystander killing effect of Ansamitocin P-3
Technical Support Center: Optimizing the Bystander Killing Effect of Ansamitocin P-3 (AP-3) Derived ADCs
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists working with Antibody-Drug Conjugates (ADCs) utilizing Ansamitocin P-3 (AP-3) and its semi-synthetic maytansinoid derivatives.
A critical challenge in solid tumor oncology is heterogeneous antigen expression. Overcoming this requires a robust "bystander effect"—the ability of the released cytotoxic payload to diffuse from antigen-positive (Ag+) target cells and eradicate adjacent antigen-negative (Ag-) cells[1][2]. Below, we provide mechanistic troubleshooting, validated experimental workflows, and structural strategies to enhance the bystander efficacy of your AP-3 based ADCs.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My AP-3 derived ADC (using an SMCC linker) shows excellent potency on Ag+ cells but zero bystander killing. What is the mechanistic failure? The Causality: The failure lies in the linker chemistry and the resulting charge of the cleaved metabolite. When utilizing a non-cleavable thioether linker like SMCC (commonly used in early-generation ADCs), the ADC must be fully degraded by lysosomal proteases[1][2]. This degradation leaves the maytansinoid payload permanently attached to a lysine residue (e.g., Lys-SMCC-DM1). This lysine adduct is zwitterionic (highly charged) and hydrophilic, rendering it physically incapable of crossing the lipophilic cell membrane to reach neighboring cells[1]. The Solution: Transition to a cleavable linker system. Reducible disulfides (e.g., SPP, SPDB) or protease-cleavable peptide linkers (e.g., Val-Cit) release uncharged, membrane-permeable metabolites that readily diffuse into the tumor microenvironment[2].
Q2: How can we chemically modify the AP-3 payload to maximize membrane diffusion without losing target potency? The Causality: AP-3 is a potent natural macrolide, but for ADC conjugation, it is semi-synthetically converted into thiol-bearing maytansinoid derivatives (DM1, DM3, DM4)[2][3]. To enhance diffusion, you must increase the lipophilicity of the released payload. The Solution: Shift your payload from DM1 to DM4. DM4 possesses two additional methyl groups adjacent to the disulfide linkage. Upon intracellular cleavage and subsequent S-methylation by cellular methyltransferases, the resulting metabolite (S-methyl-DM4) is significantly more hydrophobic than S-methyl-DM1[2][4]. This increased hydrophobicity directly correlates with superior membrane permeability and a vastly enhanced bystander effect[4]. Alternatively, consider synthesizing anilino-maytansinoids (AaMCs), which release a highly uncharged aniline-bearing maytansinoid upon peptide cleavage, exhibiting exceptional bystander toxicity[5].
Q3: We switched to a cleavable disulfide linker, but in vivo efficacy is still limited by off-target toxicity. How do we balance bystander killing with systemic stability? The Causality: Standard reducible disulfide linkers (like SPP) can suffer from premature cleavage in systemic circulation due to interactions with plasma thiols, leading to systemic payload release and off-target toxicity[1][2]. The Solution: Introduce steric hindrance adjacent to the disulfide bond. Utilizing a linker like SPDB combined with the DM4 payload creates a highly sterically hindered disulfide bond. This specific geometry resists premature reduction in the bloodstream but is efficiently cleaved in the highly reductive, glutathione-rich environment of the tumor cell cytoplasm[2][4]. Additionally, utilizing self-immolative peptide linkers (e.g., L-Ala-L-Ala) provides high plasma stability while ensuring rapid lysosomal release of the diffusible payload[5][6].
Section 2: Linker-Payload Chemistry & Bystander Efficacy
To aid in your construct design, the following table synthesizes the causal relationship between ADC chemistry, metabolite charge, and bystander potential.
| Payload Derivative | Linker Chemistry | Cleavage Mechanism | Primary Released Metabolite | Metabolite Charge | Bystander Effect |
| DM1 (from AP-3) | SMCC (Non-cleavable) | Lysosomal degradation | Lys-SMCC-DM1 | Zwitterionic (Charged) | None / Low |
| DM1 (from AP-3) | SPP (Cleavable) | Disulfide reduction | S-methyl-DM1 | Uncharged (Moderate lipophilicity) | Moderate |
| DM4 (from AP-3) | SPDB (Cleavable) | Disulfide reduction | S-methyl-DM4 | Uncharged (High lipophilicity) | High |
| PA-May (Anilino) | Peptide (L-Ala-L-Ala) | Protease cleavage | PA-May (Aniline-bearing) | Uncharged (Highly lipophilic) | Very High |
| DM4 (from AP-3) | Sulfo-SPDB (Cleavable) | Disulfide reduction | S-methyl-DM4-SO3 | Negatively Charged | Low |
Section 3: Visualizing the Mechanism
Mechanistic pathway of AP-3 ADC internalization, payload cleavage, and bystander diffusion.
Section 4: Experimental Protocols
Protocol: Self-Validating In Vitro Co-Culture Bystander Killing Assay To accurately quantify the bystander effect, you must establish a self-validating system that definitively proves Ag- cell death is caused by payload diffusion, not direct ADC binding.
Step 1: Cell Line Preparation & Fluorescent Labeling
-
Harvest Ag+ target cells and Ag- bystander cells. Ensure the Ag- line has been validated via flow cytometry to have zero expression of the target antigen.
-
Label Ag+ cells with CFSE (Carboxyfluorescein succinimidyl ester) dye (Ex/Em: 492/517 nm).
-
Label Ag- cells with CellTrace™ Violet dye (Ex/Em: 405/450 nm). Causality Check: Distinct spectral profiles ensure no signal overlap during final quantification.
Step 2: Co-Culture Plating
-
Seed the labeled Ag+ and Ag- cells into a 96-well ultra-low attachment plate to form 3D spheroids (which better mimic tumor solid architecture and cell-to-cell junctions than 2D monolayers).
-
Plate at a 1:1 or 1:2 (Ag+ : Ag-) ratio, maintaining a total density of 5,000 cells per well. Incubate overnight at 37°C, 5% CO2.
Step 3: ADC Treatment
-
Prepare serial dilutions of your AP-3 derived ADC (e.g., 0.01 pM to 100 nM).
-
Add treatments to the co-culture wells. Include a non-binding isotype control ADC to rule out non-specific Fc-mediated uptake.
Step 4: Incubation & Flow Cytometry Analysis
-
Incubate for 96 to 120 hours. Extended incubation is critical to allow time for internalization, lysosomal cleavage, payload diffusion, and subsequent mitotic arrest in the bystander cells.
-
Dissociate spheroids into single-cell suspensions using Accutase.
-
Stain with a viability dye (e.g., DRAQ7 or Propidium Iodide).
-
Analyze via flow cytometry: Gate first on the CellTrace™ Violet positive population (Ag- cells). Within this gate, quantify the percentage of DRAQ7-positive (dead) cells. A dose-dependent increase in Ag- cell death confirms a successful bystander effect.
Self-validating experimental workflow for in vitro co-culture bystander killing assay.
References
1.[1] Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC | Source: nih.gov | URL: 2.[6] Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC | Source: nih.gov | URL: 3.[5] Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing | Source: acs.org | URL: 4.[2] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC | Source: nih.gov | URL: 5.[3] Bispecific Antibodies and Antibody–Drug Conjugates for Cancer Therapy: Technological Considerations | Source: mdpi.com | URL: 6.[4] Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance | Source: researchgate.net | URL:
Sources
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in LC-MS analysis of maytansinoids
Topic: Resolving Peak Tailing in LC-MS Analysis of Maytansinoids (DM1, DM4) Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 28, 2026[1]
Introduction: The "Sticky" Nature of Maytansinoids
Welcome to the technical support hub for Antibody-Drug Conjugate (ADC) payload analysis. If you are analyzing free maytansinoids (e.g., DM1, DM4) or their catabolites in plasma/tumor homogenates, you likely face a common triad of chromatographic failures: peak tailing, broadness, or splitting .
Maytansinoids are macrocyclic compounds containing amide bonds, an ester side chain, and often a reactive thiol group. Tailing in this context is rarely a simple "old column" issue. It is usually a symptom of three specific mechanisms:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the macrocycle interacting with acidic silanols on the silica support.
-
Thiol Reactivity: On-column dimerization or oxidation of free thiols (if underivatized).[1]
-
Solvent Mismatch: Strong solvent effects from DMSO/ACN stock solutions.
This guide provides self-validating protocols to isolate and resolve these issues.
Module 1: Mobile Phase Chemistry
Question: I am using a standard 0.1% Formic Acid gradient. Why do my DM1 peaks still tail (As > 1.5)?
Answer:
Formic acid alone is often insufficient to mask the secondary interactions between the maytansinoid's basic moieties and the column's residual silanols. Protons (
The Causality:
Silanols (
The Protocol: Ammonium Buffering Switch from simple acidification to a buffered mobile phase to improve ionic strength and mask silanols.
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Function |
| Base Solvent | LC-MS Grade Water | LC-MS Grade Acetonitrile | Elution strength |
| Modifier | 10 mM Ammonium Formate | 10 mM Ammonium Formate | Ionic Shielding: Competes with analyte for silanol sites.[1] |
| Acid | 0.1% Formic Acid | 0.1% Formic Acid | pH Control: Maintains pH ~3.5 to ensure ionization for ESI+. |
Validation Step:
Prepare the buffer. Inject a standard. Calculate the USP Tailing Factor (
-
Target:
-
If
, increase Ammonium Formate to 20 mM (watch for MS source fouling).
Critical Note: Avoid Trifluoroacetic Acid (TFA) for LC-MS if possible.[1] While TFA eliminates tailing effectively via ion-pairing, it causes severe signal suppression (up to 90%) in the MS source [1].[1]
Module 2: The Thiol Factor (Sample Prep)
Question: My peaks are broad and sometimes show a "shoulder." Is this a column void?
Answer: If you are analyzing free DM1 or DM4 (which contain free thiols), you are likely observing on-column oxidation or dimerization.[1] The "shoulder" is often the dimer forming or dissociating during the run.
The Causality: The thiol group (-SH) on DM1/DM4 is highly reactive.[1] In the absence of a capping agent, it reacts with itself (dimerization) or other matrix components. This creates a mixture of species eluting at slightly different times, manifesting as peak broadening or tailing.[2][3]
The Protocol: NEM Derivatization You must "cap" the thiol before injection. N-ethylmaleimide (NEM) is the industry standard for this [2].[1]
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to the sample to reduce any existing disulfides.
-
Concentration: 5–10 mM final.
-
-
Derivatization: Add NEM (excess) to the reduced sample.
-
Reaction: Incubate at 37°C for 15–30 mins.
-
Mechanism:[4][] NEM forms a stable thioether bond with the free thiol.
-
-
Quench: (Optional) Add glutathione to quench excess NEM if it interferes with the MS source.
Validation Step: Monitor the transition for the NEM-derivatized species, not the free drug.
-
DM1 Mass: 737.3 Da[1]
-
DM1-NEM Mass: ~862.4 Da (Shift of +125 Da).
-
Result: Sharp, symmetrical peak with no shoulder.
Module 3: Injection Solvent Physics
Question: My early eluting metabolites look terrible (fronting/tailing mix), but late eluters are fine. Why?
Answer: This is a Strong Solvent Effect .[6] You are likely injecting the sample dissolved in a high percentage of organic solvent (e.g., 100% Acetonitrile or DMSO) onto a column equilibrated at low organic (e.g., 5% B).
The Causality: When the sample plug enters the column, the analyte molecules dissolved in the strong solvent (DMSO/ACN) travel faster than the mobile phase. They "smear" down the column before the gradient can focus them. This causes peak distortion that looks like tailing or fronting.[3][4][6]
The Protocol: On-Column Focusing You must match the injection solvent strength to the initial mobile phase conditions.
-
Evaporation/Reconstitution: If extracting in ACN, evaporate to dryness and reconstitute in 10-20% ACN / 80-90% Water (with 0.1% FA).
-
Dilution: If using a DMSO stock, dilute at least 1:10 with water before injection.
-
Sandwich Injection: If solubility is poor in water, use a "sandwich" injection (Water plug / Sample plug / Water plug) – though reconstitution is preferred.
Visualizing the Solvent Effect:
Caption: Comparison of analyte behavior when injected in strong solvent (red) vs. matched solvent (green). Strong solvents prevent the analyte from "sticking" to the head of the column, causing dispersion.
Summary: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific tailing issue.
Caption: Diagnostic logic for identifying the root cause of peak tailing based on peak population and severity.
References
-
Advanced Materials Technology. (2016). Mobile Phase Additive Selection for LC-MS. HALO Columns Technical Report. Link
-
Heudi, O., et al. (2016). Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 120, 322-332. Link
-
Waters Corporation. (2025). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Link
-
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Link
Sources
Optimization of fermentation conditions for Ansamitocin P-3 production
Ansamitocin P-3 (AP-3) is a potent anti-tumor agent with significant therapeutic potential, particularly as the cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Produced via fermentation by the actinomycete Actinosynnema pretiosum, optimizing its yield is a critical challenge for researchers and drug developers.[3] Low production titers have historically been a bottleneck, driving extensive research into enhancing fermentation efficiency.[1]
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of Ansamitocin P-3 production.
Section 1: Foundational Knowledge - FAQs
This section covers the fundamental concepts essential for understanding the fermentation process.
Q1: What is Ansamitocin P-3 and why is its production challenging?
Ansamitocin P-3 (AP-3) is a maytansinoid, a class of 19-membered macrocyclic lactams that act as powerful mitotic inhibitors by disrupting microtubule assembly.[1] It is the most abundant and biologically active ansamitocin derivative produced by Actinosynnema pretiosum.[1][2] Its primary application is as the "warhead" in ADCs, such as Trastuzumab emtansine, used in targeted cancer therapies.[2][4]
The primary challenge in its production is the low fermentation yield, which increases manufacturing costs.[5] This is due to the complexity of its biosynthetic pathway and the intricate regulatory networks that control its production in A. pretiosum.[2][6]
Q2: What is the biosynthetic pathway for Ansamitocin P-3?
The biosynthesis of AP-3 is a complex, multi-stage process governed by a set of genes organized in the asm biosynthetic gene cluster.[1][7] It can be broadly divided into three phases:
-
Initiation : The process begins with the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), from precursors derived from primary metabolism, such as UDP-glucose.[2][8]
-
Elongation : A Type I polyketide synthase (PKS) then sequentially adds three propionate units, three acetate units, and an unusual glycolate unit to the AHBA starter.[7][9]
-
Termination and Post-PKS Modifications : The fully formed polyketide chain undergoes cyclization to form a macrocyclic lactam called proansamitocin.[7] This intermediate then goes through several modification steps, including the incorporation of an isobutyryl group, to become the final active product, Ansamitocin P-3.[10]
Caption: Ansamitocin P-3 Biosynthetic Pathway.
Section 2: Media Optimization - Troubleshooting & FAQs
The composition of the fermentation medium is a critical factor influencing both cell growth and AP-3 production.
Q3: My A. pretiosum culture is growing well, but the AP-3 yield is very low. What's the likely cause?
This is a classic case of uncoupling growth from production. High biomass does not always correlate with high secondary metabolite yield. The most common causes are:
-
Carbon Source Repression : Glucose, while excellent for growth, can repress the genes involved in secondary metabolism.[6] Switching to or supplementing with alternative carbon sources like fructose has been shown to alleviate this repression and significantly boost AP-3 yield.[6][11]
-
Inappropriate Nitrogen Source : High concentrations of readily available nitrogen (like ammonium) can suppress AP-3 production.[10] Studies have shown that a relatively low concentration of organic nitrogen can significantly improve the yield by upregulating the transcription of biosynthetic genes.[10]
-
Precursor Limitation : The biosynthesis of AP-3 requires specific precursors like AHBA, malonyl-CoA, and methylmalonyl-CoA.[2][12] Even with good growth, a bottleneck in one of these precursor pathways will limit the final product titer.
Q4: Which carbon sources are best for AP-3 production?
While glucose supports robust growth, it is often not optimal for production.[11] Research has demonstrated that:
-
Fructose : Using fructose as the major carbon source can relieve glucose repression, leading to a rearrangement of metabolic fluxes that favors precursor supply and stimulates secondary metabolism.[6][13] Yields have been reported to be up to fourfold higher with fructose compared to glucose.[11]
-
Glycerol : Glycerol often acts synergistically with other carbon sources.[9] A combination of glucose and glycerol, or cane molasses and glycerol, has been shown to dramatically enhance AP-3 production.[9] Glycerol may serve as a delayed carbon source, providing nutrients in the later stages of fermentation.[14]
-
Economical Substrates : For cost-effective production, low-cost substrates like cane molasses and soybean oil have been successfully used.[5]
| Carbon Source Strategy | Reported AP-3 Yield | Key Rationale | Reference |
| Glucose-based Medium (unoptimized) | ~5-10 mg/L | Good for biomass, but causes catabolite repression. | [9][15] |
| Fructose, Glycerol, Soluble Starch | 144 mg/L | Fructose relieves glucose repression, enhancing precursor supply. | [6] |
| Cane Molasses, Glycerol, Soybean Powder | 111.9 mg/L | Utilizes low-cost substrates for economical production. | [5] |
| Glucose and Glycerol Combination | ~3x higher than glucose alone | Synergistic effect; glycerol may increase PGM enzyme activity. | [9] |
Q5: How does the nitrogen source affect fermentation?
Nitrogen availability is a key regulatory factor. A study found that low organic nitrogen availability had a significant positive impact on central carbon and amino acid metabolic pathways, which is beneficial for precursor supply and ansamitocin biosynthesis.[10] Conversely, high levels of ammonium can depress production.[10] Therefore, using complex nitrogen sources like yeast extract, polypeptone, or soybean powder at optimized concentrations is crucial.[15]
Section 3: Physical Parameters - Troubleshooting & FAQs
Controlling the physical environment of the fermenter is just as critical as the media composition.
Q6: The AP-3 production rate drops sharply in the later stages of fermentation. What should I investigate?
A common culprit for this issue is dissolved oxygen (DO) limitation . As the A. pretiosum mycelial biomass increases, the viscosity of the fermentation broth rises, which severely impedes oxygen transfer.[14] Since AP-3 synthesis is an aerobic process, a drop in DO below a critical level will halt production.[14][16]
Troubleshooting Steps:
-
Monitor DO Levels : Ensure you have a reliable DO probe and are monitoring levels continuously.
-
Increase Agitation/Aeration : Gradually increase the agitation speed or airflow rate. Be cautious, as excessive shear force can damage the mycelia.[14]
-
Use Oxygen Vectors : Consider adding an oxygen vector like soybean oil. These immiscible liquids can increase the oxygen transfer rate and have been shown to boost AP-3 yield by nearly 50%.[17]
Caption: Troubleshooting Workflow for Low AP-3 Yield.
Q7: What is the optimal temperature and pH for AP-3 production?
Most studies conduct the fermentation at a temperature of 28 °C .[18] The optimal initial pH is typically around 7.4-7.5 .[10][18] It's important to monitor and control the pH throughout the fermentation, as metabolic activity can cause it to drift.
Section 4: Advanced Yield Enhancement Strategies - FAQs
Beyond basic media and physical parameter optimization, several advanced techniques can be employed.
Q8: What is precursor feeding and how can it improve AP-3 yield?
Precursor feeding involves adding compounds to the fermentation that are direct building blocks for the AP-3 molecule. This strategy can bypass potential bottlenecks in the native precursor supply pathways.
-
Isobutanol : Adding isobutanol has been shown to enhance AP-3 production.[2] Isobutanol is a precursor to isobutyryl-CoA, the donor for the ester side chain at the C-3 position of the ansamitocin molecule.[10]
-
Metabolic Engineering : A more advanced approach involves genetically engineering A. pretiosum to overexpress genes responsible for precursor synthesis. For example, overexpressing the asmUdpg gene to increase the supply of the AHBA starter unit led to a titer of 680.5 mg/L in shake flasks.[19]
Q9: Can mineral ions affect AP-3 production?
Yes, certain divalent metal ions can significantly impact yield. The addition of Mg²⁺ was found to be particularly effective, resulting in a 3.0-fold increase in the maximal AP-3 production titer to 85 mg/L.[12] Mg²⁺ enhances the activities of key enzymes in the precursor supply pathway, such as methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).[12]
Section 5: Key Experimental Protocols
Here are standardized protocols for key experimental workflows in AP-3 fermentation optimization.
Protocol 1: Standard Batch Fermentation of A. pretiosum
This protocol provides a baseline for conducting a typical lab-scale fermentation.
-
Seed Culture Preparation :
-
Inoculate a single colony of A. pretiosum into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 28 °C, 220 rpm for 48 hours.
-
Transfer 1% (v/v) of this pre-culture into fresh seed medium and incubate for another 24 hours.
-
-
Fermentation :
-
Inoculate the main fermentation medium with the seed culture at a 1-5% (v/v) ratio.
-
Run the fermentation in baffled flasks (e.g., 50 mL medium in a 250 mL flask) or a controlled bioreactor.
-
Maintain conditions at 28 °C, 220 rpm for 7-8 days.[18]
-
-
Sampling and Analysis :
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Analyze for Dry Cell Weight (DCW) and AP-3 concentration.
-
Protocol 2: AP-3 Extraction and HPLC Quantification
Accurate quantification is essential for optimization studies.
-
Extraction :
-
Sample Preparation :
-
Dissolve the dried residue in a known volume (e.g., 1 mL) of methanol.
-
Filter the sample through a 0.45 µm filter before injection.[4]
-
-
HPLC Analysis :
Caption: Experimental Workflow for Fermentation Optimization.
Section 6: Downstream Processing - FAQs
Q10: What are the main challenges in purifying Ansamitocin P-3?
Isolating high-purity AP-3 from the complex fermentation broth is a significant challenge.[20] Key difficulties include:
-
Complex Mixture : The broth contains numerous other metabolites and cellular components, some of which are structurally similar to AP-3.[20]
-
Toxicity : Ansamitocins are highly cytotoxic, requiring careful handling and contained processing steps for operator safety.[21]
-
Purity Requirements : For use in ADCs, AP-3 must meet stringent purity specifications (>95%), as even trace impurities can compromise biological activity or interfere with conjugation.[4][20]
A typical purification workflow involves multiple sequential steps, including solvent extraction, macroporous resin adsorption, silica gel column chromatography, and a final polishing step like preparative HPLC or crystallization.[4][22]
References
- Benchchem. (n.d.). Ansamitocin P-3 Biosynthesis in Actinosynnema pretiosum: A Technical Guide. Benchchem.
- Frontiers. (n.d.). The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum. Frontiers.
- Liu, T., Chen, J., Hua, Q., & Yang, L. (2019). Development of an economical fermentation platform for enhanced ansamitocin P-3 production in Actinosynnema pretiosum. Bioresources and Bioprocessing, 6(1).
- Yu, T. W., Bai, L., Clade, D., Hoffmann, D., Toelzer, S., Trinh, K. Q., ... & Floss, H. G. (2002). The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum. Proceedings of the National Academy of Sciences, 99(12), 7968-7973.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Complex Synthesis and Purification of Ansamitocin P-3: A High-Value Pharmaceutical Intermediate.
- Fan, Y., Liu, T., Nambou, K., Wei, L., & Hua, Q. (2014). Process optimization with alternative carbon sources and modulation of secondary metabolism for enhanced ansamitocin P-3 production in Actinosynnema pretiosum. Applied Biochemistry and Biotechnology, 175(2), 998-1010.
- ResearchGate. (n.d.). a Biosynthetic pathway of ansamitocin P-3 (AP-3) and metabolic.... ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Ansamitocin P3 from Fermentation Broth. Benchchem.
- ResearchGate. (n.d.). Key steps for ansamitocin P-3 (AP-3) biosynthesis. ResearchGate.
- ResearchGate. (n.d.). (PDF) Development of an economical fermentation platform for enhanced ansamitocin P-3 production in Actinosynnema pretiosum. ResearchGate.
- Zhao, Q., He, Y., Fan, Y., Yuan, C., Wang, Y., Wei, L., & Hua, Q. (2018). Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum. Biotechnology and Bioengineering, 115(10), 2542-2552.
- Park, Y. I., Kim, Y. B., Lee, J. H., Lee, J. S., & Kim, C. J. (2003). Statistical approach to development of culture medium for ansamitocin P-3 production with Actinosynnema pretiosum ATCC 31565. Journal of Bioscience and Bioengineering, 96(5), 445-450.
- Google Patents. (2024). CN117597450A - Purification method of anthyricin P-3.
- Yuan, C., Fan, Y., Wang, Y., Wei, L., & Hua, Q. (2018). Genome-Scale Metabolic Model of Actinosynnema pretiosum ATCC 31280 and Its Application for Ansamitocin P-3 Production Improvement. Metabolites, 8(4), 74.
- Google Patents. (n.d.). WO2004015119A2 - Methods for the isolation and purification of ansamitocins.
- Fan, Y., Nambou, K., Liu, T., Wei, L., & Hua, Q. (2014). Enhancement of ansamitocin P-3 production in Actinosynnema pretiosum by a synergistic effect of glycerol and glucose. Journal of Industrial Microbiology & Biotechnology, 41(1), 145-153.
- Zhu, X., Zhang, Y., Wang, Y., & Li, Y. (2022). Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis. Evidence-Based Complementary and Alternative Medicine, 2022.
- Zhu, X., Zhang, Y., Wang, Y., & Li, Y. (2022). Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis. Evidence-Based Complementary and Alternative Medicine, 2022, 3564185.
- Li, T., Fan, Y., Nambou, K., Hu, F., Imanaka, T., Wei, L., & Hua, Q. (2015). Improvement of ansamitocin P-3 production by Actinosynnema mirum with fructose as the sole carbon source. Applied Biochemistry and Biotechnology, 175(6), 2845-2856.
- Wang, Y., Liu, Y., Zhang, Y., & Li, Y. (2018). Optimal process of solid-state fermentation for ansamitocin P-3 production by Actinosynnema pretiosum. CIESC Journal, 69(1), 356-363.
- ResearchGate. (2020, July 30). (PDF) Improvement of Ansamitocin P-3 Production by Actinosynnema mirum with Fructose as the Sole Carbon Source. ResearchGate.
- Salse Guiu, L., Rosich Bosch, B., Puig Laborda, V., Sedó Molina, G., & Estrada Duran, M. (2018). Design and Engineering of Trastuzumab Emtansine production plant. Part III: Upstream, Bioreactions and Fermentation of the antitumorigenic agent Ansamitocin P3. DDD UAB.
- Google Patents. (n.d.). WO2005020883A2 - Methods for the production of ansamitocins.
- Fan, Y., Liu, T., Wei, L., & Hua, Q. (2011). Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum. Bioresource Technology, 102(22), 10745-10748.
- Wang, Y., He, Y., Fan, Y., Yuan, C., Zhao, Q., Wei, L., & Hua, Q. (2023). Biosynthesis of ansamitocin P-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets. Nature Communications, 14(1), 5024.
- Bodizs, L., Srinivasan, B., & Bonvin, D. (n.d.). Dissolved oxygen control in fermentation. EPFL.
- LABOAO. (2024, May 11). Dissolved Oxygen Function And Control Of Fermentation Tanks.
- Meckey. (2024, May 28). Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 3. Genome-Scale Metabolic Model of Actinosynnema pretiosum ATCC 31280 and Its Application for Ansamitocin P-3 Production Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Process optimization with alternative carbon sources and modulation of secondary metabolism for enhanced ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of ansamitocin P-3 production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures | Meckey [meckey.com]
- 17. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hgjz.cip.com.cn [hgjz.cip.com.cn]
- 19. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. WO2005020883A2 - Methods for the production of ansamitocins - Google Patents [patents.google.com]
- 22. CN117597450A - Purification method of anthyricin P-3 - Google Patents [patents.google.com]
Validation & Comparative
Maytansinol butyrate vs Paclitaxel microtubule inhibition comparison
An In-Depth Technical Guide: Maytansinol Butyrate vs. Paclitaxel in Microtubule Inhibition
Microtubule-targeting agents (MTAs) represent a cornerstone of modern oncology. By disrupting the dynamic instability of the cytoskeleton, these compounds halt cell division and induce apoptosis. However, the molecular mechanisms by which different MTAs achieve this disruption vary significantly.
This guide provides an objective, data-driven comparison between Maytansinol butyrate (also known as Ansamitocin P-3) and Paclitaxel . While both agents target the β-tubulin subunit and arrest cells in the G2/M phase, they represent the functional "yin and yang" of microtubule modulation: one drives catastrophic depolymerization, while the other induces rigid hyperstabilization.
Mechanistic Divergence: Destabilization vs. Stabilization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that constantly undergo polymerization (growth) and depolymerization (shrinkage). The ability to rapidly switch between these states—dynamic instability—is critical for mitotic spindle formation and chromosome segregation.
Maytansinol Butyrate (Microtubule Destabilizer) Maytansinol butyrate is a highly potent macrocyclic compound that binds to the vinca/maytansine site located at the inter-dimer interface of the β-tubulin subunit[]. By binding to this pocket, it sterically hinders the formation of longitudinal contacts between tubulin dimers[2]. This prevents the curved-to-straight conformational transition required for microtubule assembly, effectively acting as a potent depolymerizing agent that strips the cell of its microtubule network[3].
Paclitaxel (Microtubule Stabilizer) Conversely, Paclitaxel binds to the taxane site , a deep hydrophobic cleft located on the inner luminal surface of the β-tubulin subunit[4]. Binding near the M-loop of β-tubulin allosterically strengthens lateral contacts between adjacent protofilaments[5]. This interaction kinetically stabilizes the microtubule, suppressing depolymerization and resulting in the accumulation of rigid, non-functional microtubule bundles[6].
Divergent mechanisms of Maytansinol butyrate and Paclitaxel on microtubule dynamics.
Quantitative Profiling & Translational Context
Because Maytansinol butyrate is orders of magnitude more cytotoxic than Paclitaxel, it possesses a very narrow therapeutic window when administered systemically. Consequently, its primary translational application is as a highly potent payload in Antibody-Drug Conjugates (ADCs) , where it is covalently linked to tumor-targeting antibodies to ensure localized release[7]. Paclitaxel, possessing a broader therapeutic index, is widely utilized as a systemic chemotherapeutic agent.
Table 1: Comparative Pharmacological & Biochemical Profile
| Parameter | Maytansinol Butyrate (Ansamitocin P-3) | Paclitaxel (Taxol) |
| Target Protein | β-Tubulin | β-Tubulin |
| Binding Domain | Vinca / Maytansine site | Taxane site |
| Binding Location | Inter-dimer interface | Luminal surface of microtubule |
| Effect on Polymerization | Inhibits (Depolymerizer) | Promotes (Stabilizer) |
| Tubulin Binding Affinity ( | ~1.3 µM[3] | ~0.1 - 1.0 µM |
| Cellular Consequence | Loss of microtubule network | Formation of rigid microtubule bundles |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase |
| Primary Clinical Modality | ADC Cytotoxic Payload[7] | Systemic Chemotherapy[4] |
Experimental Workflows: Validating Microtubule Modulation
To empirically differentiate the stabilizing versus destabilizing effects of these compounds, researchers rely on self-validating biochemical and cellular assays. The causality behind these protocols is rooted in the physical properties of tubulin polymers.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
Causality Principle: As soluble tubulin heterodimers polymerize into massive microtubule structures, the solution's light scattering increases. This can be quantitatively measured via absorbance at 340 nm. Paclitaxel will rapidly accelerate the
Step-by-Step Methodology:
-
Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). Rationale: EGTA chelates calcium (which inhibits polymerization), while Mg is an essential cofactor for GTP binding. -
Tubulin Reconstitution: Thaw highly purified porcine or bovine brain tubulin on ice. Dilute to a final concentration of 3 mg/mL in PEM buffer supplemented with 1 mM GTP.
-
Compound Addition: Aliquot the tubulin mixture into a pre-warmed (37°C) 96-well half-area plate. Immediately add vehicle (DMSO), Paclitaxel (10 µM), or Maytansinol butyrate (10 µM).
-
Kinetic Measurement: Read absorbance at 340 nm using a microplate reader set to 37°C. Take readings every 30 seconds for 60 minutes.
-
Data Analysis: Plot Absorbance vs. Time. Calculate the maximum rate of polymerization (
) and the final steady-state polymer mass (plateau).
Step-by-step workflow for the in vitro tubulin polymerization turbidimetry assay.
Protocol B: Cell Cycle Analysis via Flow Cytometry
Causality Principle: Both compounds activate the Spindle Assembly Checkpoint (SAC) by preventing proper kinetochore-microtubule attachment, halting the cell cycle in the G2/M phase[],[6]. Propidium Iodide (PI) intercalates into DNA stoichiometrically; thus, G2/M cells (4N DNA) will emit twice the fluorescence of G1 cells (2N DNA).
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells (e.g., HeLa or A549) in 6-well plates. Treat with varying concentrations of Paclitaxel (e.g., 10 nM) or Maytansinol butyrate (e.g., 1 nM) for 24 hours. Note the concentration difference reflects the extreme potency of maytansinoids.
-
Harvesting: Collect both floating (mitotic/apoptotic) and adherent cells using Trypsin-EDTA to ensure no biased loss of the G2/M population.
-
Fixation: Wash cells with cold PBS, then fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Rationale: RNase A is critical to degrade double-stranded RNA, preventing false-positive PI intercalation.
-
Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze via flow cytometry (excitation 488 nm, emission ~620 nm), gating out doublets using PI-Area vs. PI-Width.
References
-
Prota, A. E., et al. "A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs." Proceedings of the National Academy of Sciences (PNAS).[Link]
-
PatSnap. "What is the mechanism of Paclitaxel?" PatSnap Synapse.[Link]
-
Castle, B. T., et al. "Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine." Molecular Biology of the Cell. [Link]
-
Protein Data Bank in Europe (PDBe). "Targeting tumours: putting our best foot forward." EMBL-EBI. [Link]
Sources
- 2. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Targeting tumours: putting our best foot forward | Protein Data Bank in Europe [ebi.ac.uk]
Comparative cytotoxicity of Ansamitocin P-3 vs DM1 and DM4 payloads
A Head-to-Head Comparison of Maytansinoid Payloads: Ansamitocin P-3 vs. DM1 and DM4 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent classes of payloads are the maytansinoids, which exert their anticancer effects by disrupting microtubule dynamics.[1][] This guide provides an in-depth comparative analysis of three key maytansinoids: the natural product Ansamitocin P-3 and its semi-synthetic derivatives, DM1 (Mertansine) and DM4 (Ravtansine).
This document will delve into their shared mechanism of action, explore the subtle yet impactful structural differences that dictate their cytotoxic potential, and present a quantitative comparison of their potencies across various cancer cell lines. Furthermore, we provide a detailed, field-tested protocol for conducting in vitro cytotoxicity assays, enabling researchers to generate reliable and reproducible data for their own ADC programs.
The Core Mechanism: Arresting the Cell Cycle
Ansamitocin P-3, DM1, and DM4, like all maytansinoids, are powerful anti-mitotic agents.[3] Their cytotoxic activity stems from their ability to inhibit the assembly of microtubules, which are essential components of the cellular cytoskeleton crucial for cell division.[1][]
The process unfolds as follows:
-
Binding to Tubulin: Maytansinoids bind to tubulin, specifically at or near the vinca alkaloid binding site.[3][] Ansamitocin P-3 has been shown to bind to purified tubulin with a dissociation constant (Kd) of approximately 1.3 µM.[5][6]
-
Inhibition of Microtubule Assembly: This binding prevents the polymerization of tubulin into microtubules.[1][] The dynamic instability of microtubules is severely suppressed, which is critical for the proper formation of the mitotic spindle during cell division.[][7]
-
Mitotic Arrest: Without a functional mitotic spindle, the cell is unable to segregate its chromosomes correctly. This triggers the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[5][8]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately initiates the programmed cell death pathway, or apoptosis, leading to the elimination of the cancer cell.[1]
This shared mechanism underscores the high potency of this class of compounds, which can be over 100-fold more cytotoxic than traditional chemotherapeutic agents like doxorubicin.[3][9]
Mechanism of maytansinoid-induced apoptosis.
Structural Nuances and Their Impact on Activity
While sharing a common pharmacophore, the key difference between Ansamitocin P-3 and its derivatives, DM1 and DM4, lies in the side chain at the C3 position. Ansamitocin P-3 is a natural product produced by fermentation.[10] DM1 and DM4 are semi-synthetically derived from it and are specifically engineered for conjugation to antibodies.[10][11]
-
Ansamitocin P-3: Features an isobutyrate ester at the C3 position.
-
DM1 (Mertansine): The ester group is replaced with a linker containing a thiol group (CH₂CH₂SH), which enables covalent attachment to a linker on the monoclonal antibody.[1]
-
DM4 (Ravtansine): Possesses a more sterically hindered thiol-containing linker (CH₂CH₂C(CH₃)₂SH).[1] This increased steric hindrance around the disulfide bond in an ADC can enhance stability in circulation, potentially leading to more payload reaching the tumor.[9]
These modifications are not merely for conjugation; they can influence the overall properties of the payload, including potency and hydrophobicity, which in turn affects the characteristics of the final ADC.
Comparative Cytotoxicity: A Data-Driven Analysis
The ultimate measure of a payload's effectiveness is its cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify this, representing the concentration of a drug required to inhibit cell growth by 50%. The maytansinoids are exceptionally potent, with IC50 values often in the picomolar (pM) to low nanomolar (nM) range.[9]
Below is a summary of reported cytotoxicity data for Ansamitocin P-3 across several common cancer cell lines. Direct, side-by-side comparisons of the free payloads in the same assays are less common in the literature, as DM1 and DM4 are primarily evaluated in their conjugated (ADC) form. However, the data for Ansamitocin P-3, the parent molecule, provides a strong baseline for the intrinsic potency of this class.
| Cell Line | Cancer Type | Ansamitocin P-3 IC50 | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [12] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 pM | [8][12] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 pM | [8][12] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [8][12] |
| U937 | Leukemia | 0.18 nM | [5][12] |
| HCT-116 | Colon Cancer | 0.081 nM | [12] |
| A-549 | Lung Cancer | 4 x 10⁻⁷ µg/mL | [12][13] |
| HT-29 | Colon Cancer | 4 x 10⁻⁷ µg/mL | [12][13] |
Insights from the Data:
-
Exceptional Potency: Ansamitocin P-3 demonstrates extremely high potency, with activity in the picomolar range against several cell lines, including MCF-7 and HeLa.[8] This underscores the suitability of the maytansinoid backbone for ADC development, where high potency is a prerequisite.[9]
-
Cell Line Variability: As with most cytotoxic agents, the potency varies between different cancer cell lines, reflecting differences in cellular uptake, metabolism, or intrinsic sensitivity to microtubule disruption.
-
DM1 and DM4 Potency: As derivatives, DM1 and DM4 retain this high potency. Studies on their cellular metabolites, which are the active forms released inside the cell, show they are potent inhibitors of microtubule dynamics.[7] The choice between DM1 and DM4 often comes down to the properties of the overall ADC, such as stability and the desired "bystander effect," where the payload can diffuse out and kill neighboring antigen-negative cells.[9][14]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure reproducible and comparable results, a standardized protocol is essential.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture the desired cancer cell line in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[12]
-
Harvest cells during their exponential growth phase and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well). Allow cells to adhere and recover by incubating overnight.[17]
-
-
Compound Preparation & Treatment:
-
Prepare a concentrated stock solution of the maytansinoid (Ansamitocin P-3, DM1, or DM4) in a suitable solvent like DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of desired concentrations. A 10-point, 3-fold dilution series is a common starting point.
-
Carefully remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various drug concentrations. Include "vehicle control" (medium with DMSO) and "no cell" blank wells.
-
Incubate the plate for a specified period, typically 48 to 72 hours, which allows for multiple cell doubling times.[17]
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls) and incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization & Measurement:
-
After incubation, carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[16]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells: (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis, such as a sigmoidal dose-response curve fit, to calculate the IC50 value.[16]
-
General workflow for an in vitro cytotoxicity assay.
Conclusion and Forward Outlook
Ansamitocin P-3, DM1, and DM4 represent a class of exceptionally potent microtubule inhibitors that are foundational to the success of several clinical and approved ADCs. Their ability to induce mitotic arrest and apoptosis at picomolar concentrations makes them ideal payloads for targeted cancer therapy. While Ansamitocin P-3 serves as the natural precursor, the engineered derivatives DM1 and DM4 allow for stable and efficient conjugation to antibodies, creating powerful therapeutic agents.
The choice between DM1 and DM4 for a specific ADC candidate will depend on a multi-parameter optimization that includes linker chemistry, desired stability, bystander effect, and the specific target antigen and tumor type. The experimental protocol detailed here provides a robust framework for researchers to quantitatively assess the cytotoxicity of their own maytansinoid-based ADCs, enabling data-driven decisions in the drug development process. As ADC technology continues to evolve, the maytansinoid family, with its proven track record of potent cytotoxicity, will undoubtedly remain a cornerstone of ADC payload design.
References
-
Venghateri, M., et al. (2013). Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site. PLoS ONE. Available from: [Link]
-
ADC Review. (2018). A New Maytansinoid-Payload for Antibody-drug Conjugates Development. ADC Review / Journal of Antibody-drug Conjugates. Available from: [Link]
-
Pérez-Figueroa, A., et al. (2024). Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems. Journal of Nanobiotechnology. Available from: [Link]
-
Widdison, W. C. (2019). CHAPTER 5: Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs). In Cytotoxic Payloads for Antibody – Drug Conjugates. Royal Society of Chemistry. Available from: [Link]
-
ADC Cytotoxin. (n.d.). Ansamitocin p-3 (Maytansinol isobutyrate, NSC292222). Available from: [Link]
-
Kovtun, Y. V., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry. Available from: [Link]
-
Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Available from: [Link]
-
Singh, S., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology. Available from: [Link]
-
ResearchGate. (n.d.). Semi-synthesis of DM1, DM3 and DM4 from ansamitocin P-3. Available from: [Link]
-
Vasilevich, N. I., et al. (2021). Toxicity Evaluation of 9-Thioansamitocin P3. SciBase Journals. Available from: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of huC242-SPDB-DM4 and huC242-SMCC-DM1 and their effects... Available from: [Link]
-
Zhang, W., et al. (2024). Combinatorial Biosynthesis of 3-O-Carbamoylmaytansinol by Rational Engineering of the Tailoring Steps of Ansamitocins. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Hothersall, J. D., et al. (2023). Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads. ACS Omega. Available from: [Link]
-
Lopus, M., et al. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules. Molecular Cancer Therapeutics. Available from: [Link]
-
Song, Y., et al. (2018). Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes. Oncotarget. Available from: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
-
Zhang, H., et al. (2020). The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum. Molecules. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation of Maytansinol Butyrate Efficacy in HER2-Positive Xenografts
Executive Summary & Strategic Rationale
In the landscape of Antibody-Drug Conjugates (ADCs), the choice of payload dictates not only potency but also the mechanism of tumor eradication in heterogeneous tissues. While DM1 (the payload in T-DM1/Kadcyla) remains the gold standard for HER2-positive indications, its efficacy is limited by the charged nature of its primary metabolite (Lys-SMCC-DM1), which prevents cell membrane diffusion and the "bystander effect."
Maytansinol butyrate , a hydrophobic C-3 ester derivative of maytansine, represents a class of next-generation payloads designed to overcome this limitation. By increasing lipophilicity, Maytansinol butyrate facilitates membrane permeability upon lysosomal release, enabling the killing of antigen-negative tumor cells neighboring the HER2-positive targets.
This guide provides a rigorous framework for validating Maytansinol butyrate ADCs against the T-DM1 benchmark, focusing on bystander killing efficacy in heterogeneous HER2 xenografts.
Mechanistic Comparison: The Hydrophobicity Advantage
To validate Maytansinol butyrate, one must first understand the structural causality of its superior efficacy in heterogeneous tumors compared to DM1.
Comparative Profile
| Feature | DM1 (Standard of Care) | Maytansinol Butyrate (Target) |
| Parent Molecule | Maytansine (Thiol-functionalized) | Maytansinol (C-3 Ester) |
| Linker Chemistry | Non-cleavable (SMCC) | Cleavable / Hydrophobic Ester |
| Primary Metabolite | Lys-SMCC-DM1 (Charged, Polar) | Maytansinol Butyrate (Lipophilic) |
| Membrane Permeability | Low (Trapped intracellularly) | High (Diffuses across membrane) |
| Bystander Effect | Negligible | Potent |
| Primary Indication | Homogeneous HER2+ Tumors | Heterogeneous / Low-HER2 Tumors |
Pathway Visualization
The following diagram illustrates the divergent intracellular fates of the two payloads.
Caption: Differential trafficking showing the membrane permeability of Maytansinol butyrate allowing bystander killing, unlike the trapped DM1 metabolite.
In Vitro Validation: Establishing the Bystander Potency
Before in vivo work, you must confirm that the specific butyrate ester confers permeability. Standard cytotoxicity assays (IC50) are insufficient because they only measure direct killing. You must use a Co-Culture Bystander Assay .
Protocol: Mixed Co-Culture Assay
Objective: Quantify killing of HER2-negative cells in the presence of HER2-positive cells treated with the ADC.
-
Cell Lines:
-
Ag+ (Trigger): BT-474 or NCI-N87 (High HER2).
-
Ag- (Target): MCF-7 (Low HER2) stably transfected with GFP or Luciferase.
-
-
Seeding:
-
Seed a 1:1 ratio of Ag+ and Ag- cells in 96-well plates (Total 5,000 cells/well).
-
-
Treatment:
-
Treat with serial dilutions of Maytansinol Butyrate-ADC vs. T-DM1 (Control).
-
Incubate for 96 hours.
-
-
Readout:
-
Measure GFP fluorescence or Luciferase activity (specific to Ag- cells).
-
Success Criteria: Maytansinol Butyrate ADC should show a significantly lower IC50 on the Ag- population compared to T-DM1.
-
In Vivo Xenograft Validation Protocol
This is the definitive proof-of-concept. The choice of model is critical: a standard homogeneous model validates potency, but a heterogeneous model validates the mechanism (bystander effect).
A. Experimental Design (Heterogeneous Model)
To mimic clinical resistance and heterogeneity, we utilize a mixed-tumor xenograft.
-
Host: SCID or Athymic Nude Mice (Female, 6-8 weeks).
-
Inoculum:
-
Group A (Homogeneous Control):
BT-474 cells (100% HER2+). -
Group B (Heterogeneous Test): Mix of BT-474 (HER2+) and MCF-7 (HER2-) at a 1:3 ratio .
-
-
Implantation: Subcutaneous injection into the right flank with Matrigel (1:1 v/v).
B. Treatment Workflow
Caption: Step-by-step workflow for xenograft validation, emphasizing the randomization window at 150-200 mm³.
C. Dosing Regimen & Groups
| Group | Agent | Dose | Schedule | Rationale |
| 1 | Vehicle (PBS) | - | q3w x 3 | Negative Control |
| 2 | Isotype-Maytansinol Butyrate | 5 mg/kg | q3w x 3 | Specificity Control (Non-binding) |
| 3 | T-DM1 (Benchmark) | 5 mg/kg | q3w x 3 | Validates lack of bystander effect |
| 4 | Anti-HER2-Maytansinol Butyrate | 5 mg/kg | q3w x 3 | Test Article |
Note: Dosing frequency (q3w vs q1w) depends on the linker stability. For novel esters, a pilot PK study is recommended to determine half-life.
Data Analysis & Interpretation
Quantitative Metrics
Calculate Tumor Growth Inhibition (TGI) using the formula:
Expected Outcomes (The "Trustworthiness" Check)
-
In Homogeneous Tumors (100% BT-474):
-
Both T-DM1 and Maytansinol Butyrate ADCs should achieve >90% TGI or complete regression (CR).
-
Interpretation: Confirms intrinsic potency of the payload is comparable to DM1.
-
-
In Heterogeneous Tumors (Mix 1:3):
-
T-DM1: Expect moderate efficacy (e.g., 40-50% TGI). T-DM1 will kill the HER2+ cells, but the HER2- cells will continue to grow, leading to relapse.
-
Maytansinol Butyrate: Expect high efficacy (e.g., >80% TGI). The payload released from HER2+ cells diffuses to and kills the HER2- population.
-
Critical Validation: If the Maytansinol Butyrate arm does not significantly outperform T-DM1 in the mixed model, the bystander hypothesis is failed .
-
Safety Monitoring
Maytansinoids are known for hepatotoxicity and neurotoxicity.[1]
-
Body Weight: >20% loss requires euthanasia.
-
Liver Enzymes: Measure ALT/AST at endpoint. Hydrophobic payloads (like butyrate) may have higher clearance rates or altered tissue distribution compared to hydrophilic DM1, potentially altering the toxicity profile [1].
References
-
Kovtun, Y. V., et al. (2006). "Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen." Cancer Research.[2]
- Foundational paper establishing the bystander effect difference between polar and non-polar maytansinoid metabolites.
-
Lopus, M. (2011). "Antibody-maytansinoid conjugates: mechanisms of action and clinical applications." Cancer Letters.
- Review of maytansinoid mechanisms, including tubulin binding kinetics of DM1 vs. hydrophobic analogs.
-
Oroudjev, E., et al. (2010). "Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability."[3][] Molecular Cancer Therapeutics.
- Detailed mechanistic analysis of microtubule disruption by maytansine deriv
-
Phillips, G. D., et al. (2008). "Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate." Cancer Research.[2]
- The benchmark paper for T-DM1 efficacy in BT-474 xenografts, used here as the control standard.
-
Widdison, W. C., et al. (2015). "Metabolites of antibody-maytansinoid conjugates: characteristics and in vitro evaluation." Bioconjugate Chemistry.
- Chemical analysis of linker-payload stability and metabolite hydrophobicity (C3-esters).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Ansamitocin P-3 vs. Vinblastine Binding Kinetics
Executive Summary
Ansamitocin P-3 (AP-3) and Vinblastine (VBL) are both potent microtubule-destabilizing agents (MDAs) that target the Vinca domain on
While Vinblastine is the classical benchmark for vinca alkaloids, Ansamitocin P-3 (a maytansinoid precursor to ADC payloads like DM1) exhibits a "potency paradox": it shares a similar dissociation constant (
Mechanistic Architecture: The Vinca Domain
Both compounds bind at the inter-dimer interface between two tubulin heterodimers. However, their "end-game" structural impact on microtubules is distinct.
-
Vinblastine (Indole-indoline alkaloid): Binds to the Vinca site and induces a curved conformation in protofilaments. At high concentrations, this leads to the formation of paracrystalline aggregates (spirals) .
-
Ansamitocin P-3 (Maytansinoid): Binds to a pocket that partially overlaps with the Vinblastine site (specifically the rhizoxin pocket).[1][2][3] Crucially, AP-3 does not induce tubulin aggregation . Instead, it suppresses dynamic instability by binding with high apparent affinity to microtubule ends (capping), preventing polymerization without causing the massive oligomerization seen with VBL.
Diagram 1: Mechanistic Divergence at the Vinca Site
Caption: Mechanistic divergence of Vinblastine (inducing aggregation) vs. Ansamitocin P-3 (suppressing dynamics without aggregation) despite sharing the Vinca binding domain.
Kinetic & Thermodynamic Comparison
The following data synthesizes comparative studies using intrinsic tryptophan fluorescence quenching and radioligand competition assays.
Table 1: Comparative Binding Metrics
| Parameter | Vinblastine (VBL) | Ansamitocin P-3 (AP-3) | Implication |
| Binding Site | Vinca Domain (Inter-dimer) | Vinca Domain (Rhizoxin sub-pocket) | Competitive inhibition (AP-3 displaces VBL). |
| Counter-intuitive: Soluble affinities are similar. | |||
| AP-3 has superior "end-capping" efficacy. | |||
| Cellular | AP-3 is | ||
| Thermodynamic Driver | Entropy ( | Enthalpy ( | VBL is driven by hydrophobic water release; AP-3 utilizes specific H-bonds. |
| Oligomerization | Induces Spirals | None | AP-3 has a "cleaner" depolymerization mechanism. |
The Potency Paradox
Researchers often find the similar soluble
-
Explanation: The "Apparent Affinity" of AP-3 in cells is driven by a diffusion-sequestration model . The high intracellular concentration of tubulin, combined with AP-3's inability to be pumped out by P-gp (compared to VBL) and its rapid re-binding kinetics, leads to massive intracellular accumulation.
Experimental Protocols
To validate these kinetics in your lab, use Intrinsic Tryptophan Fluorescence Quenching . This method relies on the fact that tubulin contains tryptophan residues near the Vinca site whose fluorescence is quenched upon ligand binding.
Protocol A: Determination of via Fluorescence Quenching
Objective: Calculate the equilibrium dissociation constant (
Reagents:
-
Purified Porcine Brain Tubulin (
pure). -
Buffer (PEM): 25 mM PIPES (pH 6.8), 3 mM
, 1 mM EGTA. Note: Do not use GTP for equilibrium binding if polymerization is not desired. -
Ligand stock (AP-3) in DMSO.
Workflow:
-
Preparation: Dilute tubulin to
in PEM buffer. Maintain at (or if testing physiological conditions, but be wary of polymerization). -
Blanking: Record baseline fluorescence of the buffer + tubulin.
-
Excitation: 295 nm (Selects for Trp, minimizes Tyr).
-
Emission: 335 nm.
-
-
Titration: Sequentially add AP-3 (0.1
to 20 ).-
Correction: Correct for inner filter effect if absorbance at 295 nm exceeds 0.05 OD.
-
Control: Titrate DMSO alone to account for solvent effects.
-
-
Analysis: Plot
vs. [Ligand]. Fit to the Scatchard or Hill equation to derive .
Protocol B: Competitive Binding Assay (Displacement)
Objective: Confirm AP-3 binds to the Vinca site by displacing Vinblastine.
Reagents:
- -Vinblastine (Radiolabeled tracer).
-
Sephadex G-50 spin columns (for separation).
Workflow:
-
Incubate Tubulin (
) with -Vinblastine ( ) for 30 mins at to saturate sites. -
Add increasing concentrations of unlabeled Ansamitocin P-3 (
). -
Incubate for 30 mins.
-
Separate bound vs. free ligand using Sephadex G-50 columns.
-
Measure radioactivity in the protein fraction via Liquid Scintillation Counting.
-
Result: A decrease in CPM (Counts Per Minute) indicates AP-3 is competitively displacing Vinblastine.
Diagram 2: Fluorescence Quenching Workflow
Caption: Step-by-step workflow for determining Binding Constant (
Implications for Drug Development[4]
Antibody-Drug Conjugates (ADCs)
Ansamitocin P-3 is the structural parent of DM1 (used in T-DM1/Kadcyla).
-
Why AP-3/DM1 over Vinblastine?
-
Potency: The picomolar potency of AP-3 is required for ADCs, where the actual payload delivered to the tumor cell cytoplasm is limited. Vinblastine's nanomolar potency is often insufficient for the limited payload capacity of an antibody.
-
Retention: AP-3 derivatives show higher intracellular retention due to re-binding kinetics, whereas Vinca alkaloids are often substrates for efflux pumps (P-gp), leading to resistance.
-
Formulation Stability
-
Vinblastine: Highly soluble, but sensitive to light.
-
Ansamitocin P-3: Highly hydrophobic. Requires careful formulation (often liposomal or conjugated) to prevent aggregation before reaching the target.
References
-
Venghateri, J. B., et al. (2013). "Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site."[1][2][3][4] PLOS ONE.
-
Lopus, M., et al. (2010). "Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules." Molecular Cancer Therapeutics.
-
[Link]
-
-
Prota, A. E., et al. (2014). "A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs." PNAS.[2]
-
[Link]
-
-
Kumari, A., & Panda, D. (2022). "Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy."[5][6] Methods in Molecular Biology.
-
Correia, J. J., & Lobert, S. (2001). "Physiochemical aspects of tubulin-interacting antimitotic drugs." Current Pharmaceutical Design.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Publish Comparison Guide: In Vivo Efficacy Benchmarking of Maytansinol Butyrate ADCs
This guide outlines the rigorous benchmarking of Maytansinol butyrate (Ansamitocin P-3) Antibody-Drug Conjugates (ADCs).
While the industry standards DM1 and DM4 are semi-synthetic thiol-derivatives of maytansine, Maytansinol butyrate (Ansamitocin P-3) is the potent, ester-bearing natural precursor. Developing ADCs with this payload requires distinct benchmarking strategies due to its unique lipophilicity, metabolic profile, and lack of a standard thiol conjugation handle.
Executive Summary: The Maytansinoid Landscape
To benchmark a Maytansinol butyrate (AP-3) ADC effectively, one must understand how it differs from the clinical gold standards. Unlike DM1 (thioether-linked) or DM4 (disulfide-linked), AP-3 retains the C-3 ester, conferring high membrane permeability and potential for a strong bystander effect .
Mechanism of Action (MoA)
Maytansinol butyrate binds to the vinblastine site of
Comparative Payload Profile
| Feature | Maytansinol Butyrate (AP-3) | DM1 (Mertansine) | DM4 (Ravtansine) | MMAE (Auristatin) |
| Origin | Natural Product (Actinosynnema) | Semi-synthetic (Thiol) | Semi-synthetic (Thiol) | Synthetic |
| Linker Chemistry | Ester/Amide (Non-thiol) | Thioether (Non-cleavable) | Disulfide (Cleavable) | Peptide (Cleavable) |
| Potency (IC50) | ~20–100 pM | ~20–100 pM | ~20–100 pM | ~100–1000 pM |
| Bystander Effect | High (Lipophilic) | Low (Charged metabolite) | High (Lipophilic metabolite) | High |
| Metabolism | CYP-mediated demethylation | Lysosomal degradation | Reduction & S-methylation | Proteolysis |
Visualizing the Mechanism
The following diagram illustrates the cellular processing of a Maytansinol butyrate ADC compared to a standard T-DM1 mechanism.
Caption: Intracellular trafficking and bystander potential of Maytansinol butyrate ADCs.
Experimental Design: In Vivo Benchmarking
To validate a Maytansinol butyrate ADC, you must prove it offers superior efficacy or safety over T-DM1 (Kadcyla) or free payload administration.
A. Model Selection
-
CDX (Cell Line Xenograft): Use NCI-N87 (Gastric, HER2+++) or BT-474 (Breast, HER2+++) for initial screening. These models are sensitive to microtubule inhibitors.
-
PDX (Patient-Derived Xenograft): Essential for assessing efficacy in heterogeneous tumors where the bystander effect of AP-3 is critical.
B. Control Groups (Mandatory)
-
Vehicle Control: PBS/Citrate buffer.
-
Isotype Control: Non-binding IgG conjugated to Maytansinol butyrate (assesses off-target toxicity).
-
Positive Benchmark: T-DM1 (at 3 mg/kg and 10 mg/kg).
-
Free Payload Control: Free Ansamitocin P-3 (at MTD) to demonstrate the therapeutic window expansion by conjugation.
C. Dosing Regimen
-
Route: Intravenous (IV), tail vein.
-
Schedule: QW (Weekly) x 3 or Single Dose (to test durability).
-
Dose Levels: 1, 3, and 10 mg/kg (antibody basis).
Step-by-Step Protocol: Efficacy Study
This protocol ensures data integrity and reproducibility.
Phase 1: Conjugate QC (Pre-In Vivo)
Stop if criteria are not met.
-
DAR Determination: Use HIC-HPLC.[1] Target DAR 3.5–4.0.
-
Aggregation: SEC-HPLC must show >95% monomer. Aggregates cause false toxicity.
-
Endotoxin: <1 EU/mg.
Phase 2: Tumor Inoculation
-
Harvest NCI-N87 cells (log phase).
-
Resuspend
cells in 100 µL PBS + Matrigel (1:1). -
Implant subcutaneously into the right flank of CB.17 SCID or Athymic Nude mice (6-8 weeks old).
-
Monitor growth until tumor volume (TV) reaches 150–200 mm³ .
Phase 3: Treatment & Monitoring
-
Randomization: Group mice (n=8/group) to ensure equal average TV across groups.
-
Dosing: Administer ADC/Vehicle IV. Volume: 10 mL/kg.
-
Measurement: Measure TV and Body Weight (BW) twice weekly.
-
Formula:
-
-
Endpoints:
-
TGI (Tumor Growth Inhibition):
. -
Euthanasia: If TV > 2000 mm³ or BW loss > 20%.
-
Workflow Diagram
Caption: Standardized workflow for in vivo ADC efficacy benchmarking.
Data Reporting & Interpretation
Present your data using the following structure to allow direct comparison with literature.
Table: Efficacy Summary (Example Data Structure)
| Group | Dose (mg/kg) | TGI% (Day 21) | CR (Complete Response) | PR (Partial Response) | Body Weight Nadir (%) |
| Vehicle | - | - | 0/8 | 0/8 | -2% |
| T-DM1 (Benchmark) | 3 | 65% | 1/8 | 4/8 | -5% |
| Maytansinol Butyrate ADC | 3 | 85% | 4/8 | 3/8 | -8% |
| Isotype-MBS | 3 | 5% | 0/8 | 0/8 | -4% |
Interpretation Key:
-
Superior Efficacy: If Test ADC shows significantly higher TGI or CR rate than T-DM1 (
). -
Bystander Effect: Look for regression in large, heterogeneous tumors where T-DM1 might only show stasis.
-
Toxicity Signal: If BW loss > 10% in the Test ADC group but not in T-DM1, the linker may be unstable, releasing free Ansamitocin P-3 prematurely.
References
-
Lopus, M. (2011). Antibody-DM1 conjugates as cancer therapeutics.[2] Cancer Letters. Link
-
Ootsu, K., et al. (1980). Effects of new antimitotic antibiotics, ansamitocins, on the growth of murine tumors in vivo. Cancer Research.[3] Link
-
Sun, X., et al. (2017). Design of Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry.[1][4][5][6] Link
-
Poon, K.A., et al. (2013). Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component. Toxicology and Applied Pharmacology. Link
-
Barok, M., et al. (2014). Trastuzumab emtansine: mechanism of action and resistance.[6] Breast Cancer Research. Link
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
Precision Profiling: Reproducibility of Ansamitocin P-3 IC50 Values
Executive Summary: The Picomolar Challenge
Ansamitocin P-3 (AP-3) is a potent maytansinoid antibiotic and a structural precursor to the payload DM1 used in antibody-drug conjugates (ADCs) like T-DM1.[] Unlike taxanes, which stabilize microtubules, AP-3 functions as a microtubule depolymerizing agent , binding to the rhizoxin/vinblastine site on
Reproducing IC50 values for AP-3 is notoriously difficult due to its extreme potency (picomolar range) and susceptibility to multidrug resistance (MDR) efflux pumps.[] While standard chemotherapeutics like Paclitaxel exhibit IC50 values in the nanomolar (nM) range, AP-3 often yields values in the low picomolar (pM) range (e.g., 20–50 pM in sensitive lines).[] This 1000-fold difference necessitates rigorous adherence to specific handling protocols to prevent data artifacts caused by compound adsorption, solubility issues, or biological drift.[]
This guide provides a validated framework for generating reproducible dose-response curves for Ansamitocin P-3, benchmarking it against standard microtubule inhibitors.[]
Mechanistic Profile & Signaling Pathway[1][2]
To troubleshoot IC50 variability, one must understand the molecular cascade. AP-3 binds to the vinca domain, preventing tubulin polymerization.[] This triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M arrest and subsequent apoptosis via p53-dependent or independent pathways.[]
Figure 1: Ansamitocin P-3 Mechanism of Action
Caption: AP-3 inhibits tubulin polymerization, triggering SAC-mediated G2/M arrest.[] Note the P-gp efflux liability, a primary source of IC50 variation in resistant lines.
Comparative Analysis: AP-3 vs. Alternatives
The table below benchmarks Ansamitocin P-3 against standard microtubule targeting agents (MTAs). Note the distinct shift in potency and mechanism.
Table 1: Comparative Potency and Mechanism of Action
| Feature | Ansamitocin P-3 | Paclitaxel (Taxol) | Vinblastine |
| Primary Mechanism | Depolymerizer (Vinca site) | Stabilizer (Taxane site) | Depolymerizer (Vinca site) |
| Potency (MCF-7) | ~20 ± 3 pM | ~2 – 10 nM | ~1 – 5 nM |
| Potency (HeLa) | ~50 ± 0.5 pM | ~2 – 5 nM | ~2 – 8 nM |
| MDR1 (P-gp) Substrate | Yes (High Affinity) | Yes | Yes |
| Binding Kinetics | Slow dissociation (Pseudo-irreversible) | Reversible | Reversible |
| Clinical Utility | ADC Payload (too toxic as free drug) | Free Drug / Albumin-bound | Free Drug |
Key Insight for Researchers: Do not use Paclitaxel concentration ranges for AP-3. If you treat cells with nM concentrations of AP-3, you will likely encounter a "ceiling effect" where 100% kill occurs at the lowest dilution, rendering the IC50 calculation impossible. Always start dilutions in the picomolar range.
Critical Factors Influencing Reproducibility
As a Senior Application Scientist, I have identified three specific variables that cause inter-lab variability for Ansamitocin P-3.
A. The "Sticky Compound" Effect (Adsorption)
At picomolar concentrations (e.g., 10 pM), the absolute mass of the drug is negligible. AP-3 is hydrophobic.[][2] If prepared in standard polystyrene troughs without sufficient carrier protein (FBS) or solvent, a significant fraction adsorbs to the plastic walls before reaching the cells.
-
Correction: Perform intermediate dilutions in glass vials or low-binding polypropylene. Ensure the final assay medium contains at least 5-10% FBS to act as a carrier.
B. P-glycoprotein (P-gp) Expression Levels
AP-3 is a known substrate for P-gp (ABCB1).[] Even minor passage-dependent changes in P-gp expression in cell lines like KB or MCF-7/Adr can shift IC50 values by 100-fold.[]
-
Correction: Always run a concurrent control with a known P-gp inhibitor (e.g., Verapamil) if using MDR-positive lines to validate if resistance is transporter-mediated.[]
C. Incubation Duration (Cytostatic vs. Cytotoxic)
Microtubule inhibitors require cells to enter mitosis to kill them.[] Short incubations (24h) often measure growth arrest (cytostatic effect) rather than death, yielding higher IC50s.[]
-
Correction: Standardize incubation to 72 hours (approx. 3 doubling times) to capture the full cytotoxic profile.
Standardized Experimental Protocol
This protocol is designed to minimize the variables listed above.
Reagents:
-
Ansamitocin P-3 Stock: 10 mM in anhydrous DMSO (Store at -20°C, aliquot to avoid freeze-thaw).
-
Assay Reagent: CCK-8 or MTS (Tetrazolium-based).[]
Step-by-Step Workflow:
-
Cell Seeding (Day 0):
-
Dissociate cells and count via Trypan Blue exclusion.
-
Seed 3,000 - 5,000 cells/well (cell line dependent) in 96-well plates.
-
Why? Lower density ensures cells remain in log phase for 72h; over-confluence induces contact inhibition, reducing AP-3 efficacy (as cells stop dividing).[]
-
Incubate 24h for attachment.[][5]
-
-
Compound Preparation (Day 1):
-
Treatment (Day 1):
-
Remove old media (or add 2x concentrated drug to existing media if cells are loosely adherent).[]
-
Add 100 µL of drug-containing medium.
-
Include Vehicle Control (0.1% DMSO) and Blank (Media only).
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout (Day 4):
-
Add CCK-8/MTS reagent (10% of well volume).[]
-
Incubate 1-4 hours until OD ~1.0 in control wells.
-
Read Absorbance (450 nm for CCK-8, 490 nm for MTS).[]
-
-
Analysis:
-
Normalize data:
-
Fit using 4-parameter logistic regression (4PL) .
-
Validated Workflow Diagram
Figure 2: Reproducible IC50 Assay Workflow
Caption: Step-by-step workflow emphasizing the critical 72h incubation and low-binding dilution steps.
References
-
Venghateri, J. B., et al. (2013). "Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site."[3][8] PLOS ONE. [Link][][3][9]
-
Otsuka, H., et al. (1980). "Biological activities of ansamitocins, maytansinoid antibiotics."[] Gann. [Link]
-
Lopus, M. (2011). "Antibody-maytansinoid conjugates: mechanisms of action and clinical applications."[] Cancer Letters. [Link]
-
Liu, Y., et al. (2012). "Maytansinoids: Potent payloads for antibody-drug conjugates."[] Molecular Pharmaceutics. [Link][]
-
Ambudkar, S. V., et al. (1999). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology. [Link]
Sources
- 2. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ansamitocin p-3 | Microtubule Associated | TargetMol [targetmol.com]
- 8. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plos.figshare.com [plos.figshare.com]
Comparative Stability of Butyrate vs. Isobutyrate Maytansinoid Esters
Introduction to Maytansinoid Esterification
Maytansinoids are a class of highly potent microtubule-disrupting agents widely utilized as cytotoxic payloads in antibody-drug conjugates (ADCs)[1]. The biological activity of these molecules is heavily dependent on the presence of an ester side chain at the C3 position of the macrocyclic lactam ring. While the parent compound, maytansinol, lacks this ester and exhibits weak tubulin-binding affinity, acylation at the C3 hydroxyl group restores sub-nanomolar cytotoxicity[2].
Among the naturally occurring and semisynthetic maytansinoids, the structural nature of this C3 ester—specifically whether it is a linear butyrate (as in Ansamitocin P-3') or a branched isobutyrate (as in Ansamitocin P-3)—dictates not only the molecule's lipophilicity but its fundamental chemical and enzymatic stability in systemic circulation[1].
Mechanistic Causality: The Role of Steric Hindrance
As a payload development scientist evaluating ADC stability, it is critical to understand the causality behind ester degradation. In aqueous physiological environments (such as human plasma), ester bonds are susceptible to two primary modes of cleavage:
-
Enzymatic Hydrolysis: Catalyzed by ubiquitous plasma esterases.
-
Base-Catalyzed Elimination/Hydrolysis: Occurring under mildly basic conditions, leading to the formation of the inactive α,β-unsaturated maytansinoid, maysine[2].
The comparative stability between butyrate and isobutyrate esters is governed by steric hindrance .
-
Butyrate Esters (Linear): The linear aliphatic chain of a butyrate ester provides minimal steric shielding around the electrophilic carbonyl carbon. This leaves the ester bond highly accessible to nucleophilic attack by water molecules or the active serine residues in esterase binding pockets.
-
Isobutyrate Esters (Branched): The isobutyrate group features a branched structure with two methyl groups adjacent to the carbonyl carbon. This branching creates a dense steric shield (a "steric umbrella") that physically blocks nucleophiles from approaching the optimal Bürgi-Dunitz trajectory required for carbonyl addition.
Consequently, the isobutyrate ester exhibits a drastically reduced rate of hydrolysis compared to the linear butyrate ester, ensuring that the highly toxic payload remains intact during prolonged systemic circulation prior to tumor-cell internalization[2].
Mechanistic logic of steric hindrance on maytansinoid C3 ester stability.
Comparative Quantitative Data
The following table synthesizes the physicochemical and biological performance metrics of butyrate versus isobutyrate maytansinoid esters based on standard in vitro profiling.
| Parameter | C3 Butyrate Ester (Ansamitocin P-3') | C3 Isobutyrate Ester (Ansamitocin P-3) | Causality / Impact |
| Aliphatic Structure | Linear (-CH₂CH₂CH₃) | Branched (-CH(CH₃)₂) | Determines spatial volume around the carbonyl. |
| Steric Hindrance | Low | High | Branched methyls block nucleophilic attack. |
| Relative Plasma Half-Life (t½) | ~8 - 12 hours | > 24 hours | Isobutyrate prevents premature payload shedding. |
| Susceptibility to Esterases | High | Low | Isobutyrate poorly fits standard esterase active sites. |
| In vitro Cytotoxicity (IC50) | 10 - 50 pM | 10 - 50 pM | Both maintain critical tubulin-binding conformation. |
Note: While both esters exhibit equivalent picomolar cytotoxicity against target tumor cell lines, the isobutyrate variant is vastly superior for ADC development due to its extended plasma stability.
Self-Validating Experimental Protocols
To empirically validate the stability differences between these two esters, the following self-validating workflow must be executed. This protocol utilizes a matrix-matched control system to account for non-specific binding and matrix suppression during LC-MS/MS analysis.
Protocol 1: Human Plasma Stability Assay
Objective: Determine the in vitro degradation half-life of butyrate vs. isobutyrate maytansinoid esters in human plasma.
-
Matrix Preparation: Thaw pooled human plasma (K2EDTA) in a 37°C water bath. Centrifuge at 3,000 × g for 5 minutes to remove lipid aggregates.
-
Spiking: Prepare 1 mM stock solutions of the butyrate and isobutyrate maytansinoids in DMSO. Spike the stocks into the pre-warmed human plasma to yield a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent esterase denaturation).
-
Incubation & Sampling: Incubate the spiked plasma in a shaking incubator at 37°C. At designated time points (T = 0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots.
-
Quenching (Self-Validation Step): Immediately transfer each 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile (ACN) spiked with 50 nM of an internal standard (e.g., a stable isotope-labeled maytansinoid). Causality: Cold ACN instantly precipitates plasma proteins (halting enzymatic hydrolysis) and extracts the lipophilic maytansinoids.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Extract 100 µL of the supernatant for LC-MS/MS analysis.
Experimental workflow for evaluating plasma stability of maytansinoid esters.
Protocol 2: LC-MS/MS Quantification
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the intact butyrate ester, the intact isobutyrate ester, and the cleaved maytansinol metabolite.
-
Data Analysis: Plot the natural log of the percentage remaining versus time. Calculate the half-life (t½) using the first-order decay equation: t½ = -0.693 / slope.
Conclusion
For drug development professionals engineering next-generation ADCs, the selection of the C3 ester side chain is not trivial. While both butyrate and isobutyrate maytansinoids deliver extreme cytotoxicity, the branched architecture of the isobutyrate ester provides essential steric hindrance. This structural feature drastically reduces vulnerability to plasma esterases and base-catalyzed hydrolysis, ensuring the payload reaches the tumor microenvironment intact.
References
-
Kirschning, A., Harmrolfs, K., & Knobloch, T. (2008). The chemistry and biology of the maytansinoid antitumor agents. Comptes Rendus Chimie, 11(11-12), 1523-1543.[Link]
-
Widdison, W. C., Wilhelm, S. D., Cavanagh, E. E., Whiteman, K. R., Leece, B. A., Kovtun, Y., Goldmacher, V. S., & Xie, H. (2006). Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer. Journal of Medicinal Chemistry, 49(14), 4392-4408.[Link]
Sources
Validation of apoptotic markers induced by Maytansinol butyrate treatment
Publish Comparison Guide: Validation of Apoptotic Markers Induced by Maytansinol Butyrate Treatment
Part 1: Executive Summary
Product Identity: Maytansinol Butyrate (Synonyms: Ansamitocin P-3’, Antibiotic C-15003P3)
Drug Class: Maytansinoid / Microtubule-Targeting Agent (MTA)
Primary Mechanism: High-affinity binding to the vinca domain of tubulin
Purpose of This Guide: This technical guide provides a rigorous framework for validating the apoptotic efficacy of Maytansinol Butyrate. Unlike standard taxanes (e.g., Paclitaxel) which stabilize microtubules, Maytansinol Butyrate functions as a potent destabilizer with picomolar potency.[1] This guide outlines the specific markers required to distinguish its mechanism from other cytotoxic agents and validates its downstream apoptotic signaling.
Part 2: Mechanistic Basis & Signaling Pathway[1][2][3]
Maytansinol Butyrate induces apoptosis through a distinct "mitotic catastrophe" pathway.[1] By inhibiting microtubule assembly, it activates the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M arrest.[1] This chronic stress signals the phosphorylation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and the execution of the caspase cascade.[1]
Figure 1: Mechanism of Action & Apoptotic Signaling Flow
Caption: Pathway illustrating Maytansinol Butyrate-induced microtubule destabilization leading to mitochondrial apoptosis.[1]
Part 3: Comparative Performance Profile
To objectively validate Maytansinol Butyrate, it must be benchmarked against established Microtubule-Targeting Agents (MTAs).[1]
Table 1: Comparative Efficacy & Mechanism
| Feature | Maytansinol Butyrate | Paclitaxel (Taxol) | Vinblastine |
| Mechanism | Depolymerizer (Inhibits assembly) | Stabilizer (Inhibits disassembly) | Depolymerizer (Inhibits assembly) |
| Binding Site | Maytansine Site (Vinca domain overlap) | Taxane Site (β-tubulin lumen) | Vinca Site (Inter-dimer interface) |
| Potency (IC50) | 20 – 150 pM (Picomolar) | 2 – 10 nM (Nanomolar) | 1 – 5 nM (Nanomolar) |
| MDR Susceptibility | Moderate (P-gp substrate) | High (P-gp substrate) | High (P-gp substrate) |
| Cell Cycle Effect | G2/M Arrest (Loss of spindle) | G2/M Arrest (Rigid spindle) | G2/M Arrest (Loss of spindle) |
| Apoptotic Index | High (Rapid induction <24h) | Moderate (Requires longer exposure) | High |
Key Insight: Maytansinol Butyrate is significantly more potent (100-1000x) than Paclitaxel.[1] Validation experiments must use appropriately scaled concentrations (e.g., 0.1 nM – 10 nM range) to avoid immediate necrosis which can mask apoptotic markers.[1]
Part 4: Experimental Validation Framework
This section details the self-validating protocols required to confirm the specific apoptotic mode of action.
Phase 1: Confirmation of Target Engagement (Microtubule Disruption)
Before assessing apoptosis, confirm the drug is acting via the expected mechanism.[1]
Phase 2: Cell Cycle Arrest (The Trigger)
Apoptosis by Maytansinol Butyrate is a consequence of mitotic arrest.[1]
-
Protocol: Propidium Iodide (PI) Staining / Flow Cytometry.
-
Steps:
-
Validation Criteria: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to G0/G1 control.[1] If G2/M arrest is absent, the apoptosis is likely non-specific (off-target toxicity).[1]
Phase 3: Quantitative Apoptosis Profiling (Annexin V/PI)
Differentiate between early apoptosis (mechanism-specific) and necrosis (toxicity).[1]
Figure 2: Validation Workflow Diagram
Caption: Parallel workflow to validate membrane, mitochondrial, and nuclear markers of apoptosis.
Protocol Steps:
-
Harvest: Collect floating and adherent cells (crucial as mitotic cells detach).[1]
-
Stain: Resuspend in Binding Buffer with Annexin V-FITC and Propidium Iodide (PI).[1] Incubate 15 min in dark.
-
Analyze: Flow Cytometry.
Phase 4: Molecular Execution (Western Blotting)
Confirm the biochemical cascade.[1]
-
Lysate Preparation: Use RIPA buffer with protease/phosphatase inhibitors.[1]
-
Key Markers:
-
Cleaved Caspase-3 (17/19 kDa): The executioner.[1] Must increase dose-dependently.
-
Cleaved PARP (89 kDa): Substrate of Caspase-3.[1]
-
Phospho-Bcl-2 (Ser70): Maytansinoids often induce Bcl-2 phosphorylation (band shift) due to mitotic arrest.[1]
-
Mcl-1: Often downregulated during mitotic arrest-induced apoptosis.[1]
-
Part 5: Data Interpretation & Troubleshooting
Self-Validating Check: The Z-VAD-FMK Rescue To prove that cell death is truly apoptotic and caspase-dependent (and not necrotic due to solvent/chemical burn):
-
Experiment: Pre-treat cells with Z-VAD-FMK (Pan-caspase inhibitor, 20 µM) for 1 hour before adding Maytansinol Butyrate.
-
Expected Outcome: Significant reduction in Annexin V+ population and inhibition of PARP cleavage. If Z-VAD-FMK does not rescue cells, the mechanism is non-apoptotic (e.g., ferroptosis or necrosis).[1]
Common Pitfalls:
-
Dosing too high: Maytansinol Butyrate is picomolar potent.[1] Using µM concentrations will cause instant necrosis.[1] Start titration at 10 pM.
-
Losing Mitotic Cells: Cells in G2/M arrest round up and detach loosely.[1] Do not discard the supernatant/PBS wash; spin it down to capture the apoptotic population.
References
-
Ootsu, K., et al. (1980).[1] "Effects of new antimitotic antibiotics, ansamitocins, on the growth of murine tumors in vivo and on the assembly of microtubules in vitro."[1] Cancer Research.[1] Link
-
Lopus, M., et al. (2010).[1] "Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules."[1] Molecular Cancer Therapeutics.[1] Link
-
Prota, A. E., et al. (2014).[1] "A new vinca alkaloid binding site on tubulin selected by maytansine."[1] Science. Link[1]
-
Jordan, M. A., & Wilson, L. (2004).[1] "Microtubules as a target for anticancer drugs."[1][11] Nature Reviews Cancer.[1] Link
-
Riedl, S. J., & Shi, Y. (2004).[1] "Molecular mechanisms of caspase regulation during apoptosis." Nature Reviews Molecular Cell Biology.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic Pharmacological Interaction between Sirtuin Inhibitor Cambinol and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis [mdpi.com]
- 5. PubChemLite - C32H43ClN2O9 - Explore [pubchemlite.lcsb.uni.lu]
- 6. Ansamitocin P-3 |CAS:66547-09-9 Probechem Biochemicals [probechem.com]
- 7. Cas No.66584-72-3 — TargetMol Chemicals [targetmol.com]
- 8. Medchemexpress LLC HY-15739 100mg , Ansamitocin P-3 Antibiotic C 15003P3;Maytansinol | Fisher Scientific [fishersci.com]
- 9. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
- 10. Interchim 1| Manufacturer & distributor of laboratory instruments and consumables [interchim.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. usbio.net [usbio.net]
Benchmarking Guide: Ansamitocin P-3 vs. Auristatin (MMAE) Payloads
Executive Summary
This technical guide benchmarks Ansamitocin P-3 (AP-3) , a potent maytansinoid macrolide, against Monomethyl Auristatin E (MMAE) , the industry-standard auristatin payload. While both are microtubule-destabilizing agents used in Antibody-Drug Conjugates (ADCs), they exhibit distinct physicochemical properties, potency profiles, and bystander killing capabilities.
Key Takeaway: Ansamitocin P-3 offers superior molar potency (picomolar range) compared to MMAE (nanomolar range) and binds a distinct tubulin site. However, its application requires careful linker design to manage its high hydrophobicity and bystander potential, whereas MMAE is a well-characterized standard with established, albeit P-gp-susceptible, performance.
Mechanistic Deep Dive: Tubulin Inhibition
Both payloads arrest cells in the G2/M phase by inhibiting microtubule polymerization, but they target different binding pockets on
Binding Site Distinction
-
Ansamitocin P-3 (Maytansinoid): Binds to the Maytansine site on
-tubulin. This site is distinct from the vinblastine site but located nearby. Binding inhibits the addition of tubulin dimers to the growing microtubule (+) end, effectively suppressing microtubule dynamic instability. -
MMAE (Auristatin): Binds to the Vinca/Peptide site at the interface between
- and -tubulin subunits. It inhibits polymerization by preventing the longitudinal interactions required for protofilament elongation.
Mechanism of Action Diagram
Caption: Comparative mechanism of action showing distinct tubulin binding sites leading to convergent apoptotic pathways.
Performance Benchmarking
Potency & Cytotoxicity (IC50)
Ansamitocin P-3 is generally 10-100x more potent than MMAE in in vitro proliferation assays.
| Parameter | Ansamitocin P-3 (AP-3) | Monomethyl Auristatin E (MMAE) |
| Primary Target | ||
| Potency (IC50) | Picomolar (pM) MCF-7: ~20 pMHeLa: ~50 pM | Nanomolar (nM) SKBR3: ~3.2 nMHEK293: ~4.2 nM |
| Membrane Permeability | High (Lipophilic, Neutral) | Moderate to High (Neutral) |
| Bystander Effect | Context Dependent. High if released as AP-3 or neutral metabolite.None if released as charged species (e.g., Lys-SMCC-DM1). | High. Readily crosses membranes to kill antigen-negative neighbors.[1] |
| MDR Susceptibility | High. Substrate for P-gp (MDR1).[2][3] | High. Substrate for P-gp (MDR1). |
| Linker Chemistry | Typically requires derivatization (e.g., to DM1/DM4) for thiol-maleimide conjugation. | Direct conjugation via N-terminal amine (e.g., Val-Cit-PAB). |
Bystander Killing Effect
The bystander effect is critical for heterogeneous tumors.
-
MMAE: Its chemical structure allows it to diffuse out of the target cell and kill surrounding antigen-negative cells.[1] This is a standard feature of MMAE ADCs (e.g., Brentuximab vedotin).
-
AP-3: As a parent molecule, AP-3 is membrane permeable. However, in ADCs, the released metabolite dictates the effect.
-
Cleavable Linkers (e.g., SPDB-DM4): Release neutral, lipophilic metabolites that do exhibit bystander killing.
-
Non-cleavable Linkers (e.g., SMCC-DM1): Release charged amino acid adducts (Lys-SMCC-DM1) that cannot cross membranes, resulting in no bystander effect.
-
Experimental Protocols
Protocol A: Comparative Cytotoxicity Assay (IC50 Determination)
Objective: Quantify the antiproliferative potency of AP-3 vs. MMAE.
Materials:
-
Reagents: Ansamitocin P-3 (Stock 10 mM in DMSO), MMAE (Stock 10 mM in DMSO), MTT or CellTiter-Glo reagent.
Workflow:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Prepare serial dilutions (1:10) of AP-3 (Range: 0.1 pM – 10 nM).
-
Prepare serial dilutions (1:10) of MMAE (Range: 10 pM – 1 µM).
-
Note causality: The concentration ranges differ because AP-3 is expected to be significantly more potent.
-
-
Incubation: Treat cells for 72-96 hours at 37°C, 5% CO2.
-
Readout: Add detection reagent (MTT/CellTiter-Glo). Measure absorbance (570nm) or luminescence.
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Protocol B: Bystander Killing Co-Culture Assay
Objective: Determine if the specific payload/linker combination kills antigen-negative cells.
Workflow:
-
Labeling: Stably label Antigen(+) cells with GFP and Antigen(-) cells with RFP.
-
Co-culture: Seed a 1:1 mixture of GFP(+) and RFP(-) cells in 96-well plates.
-
Treatment: Treat with the ADC (or free payload as control) at IC90 concentration for the Antigen(+) line.
-
Monitoring: Use fluorescence microscopy or flow cytometry after 72-96h.
-
Validation:
-
High Bystander: Reduction in both GFP(+) and RFP(-) populations.
-
No Bystander: Reduction in GFP(+) only; RFP(-) population remains viable.
-
Protocol C: Microtubule Polymerization Inhibition
Objective: Confirm the mechanism of action.[6][7]
Workflow:
-
Preparation: Use purified bovine brain tubulin (fluorescently labeled or monitor via turbidity at 340nm).
-
Baseline: Establish baseline polymerization kinetics with GTP and heat (37°C).
-
Inhibition: Add AP-3 or MMAE (1-5 µM) prior to polymerization initiation.
-
Result: Both agents should suppress the increase in turbidity/fluorescence, confirming inhibition of assembly (unlike Taxol, which promotes assembly).
Selection Guide: When to Use Which?
| Scenario | Recommended Payload | Rationale |
| Maximum Potency Required | Ansamitocin P-3 | For targets with low copy numbers (<10,000/cell), the pM potency of AP-3 is necessary to achieve cell kill. |
| Heterogeneous Tumors | MMAE (or Cleavable AP-3) | MMAE's established bystander effect clears antigen-negative tumor nests effectively. |
| Safety/Toxicity Profile | MMAE | Better understood clinical toxicity profile (neutropenia/neuropathy) compared to the potentially narrower therapeutic index of maytansinoids. |
| Linker Stability | AP-3 (Non-cleavable) | If using a non-cleavable linker (e.g., T-DM1 style), the resulting metabolite is trapped, reducing systemic toxicity but sacrificing bystander killing. |
References
-
Mechanism of Action of Ansamitocin P-3: Venghateri, J. B., et al. (2013).[6] "Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site."[6] PLoS ONE. Link
-
MMAE Potency & Bystander Effect: Li, H., et al. (2016).[8] "Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models." Cancer Research.[8][9] Link
-
Maytansinoid ADCs Overview: Oroudjev, E. (2021).[10] "Maytansinoid-Antibody Conjugates."[] Methods in Molecular Biology. Link
-
Comparative Potency Data: Abdollahpour-Alitappeh, M., et al. (2017). "Monomethyl Auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293." Novelty in Biomedicine. Link
-
Tubulin Binding Sites: Prota, A. E., et al. (2014). "A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs." PNAS. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Computationally accelerated identification of P-glycoprotein inhibitors | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ansamitocin P-3 - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Maytansinol butyrate proper disposal procedures
Executive Summary: The HPAPI Mandate
Maytansinol butyrate is a derivative of maytansine, a potent ansamycin antibiotic and microtubule inhibitor. In the context of drug development, it is classified as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][2][3][4]
Unlike standard chemical waste, maytansinoids possess cytotoxicity profiles where exposure to nanogram quantities can induce mitotic arrest and neurotoxicity. Standard "red bag" biohazard disposal is insufficient. This guide mandates a Capture-Deactivate-Incinerate protocol to ensure zero environmental release and absolute operator protection.
Hazard Profile & Regulatory Classification
Before disposal, you must characterize the waste stream. Maytansinol butyrate is not explicitly P-listed (acute hazardous waste) by name in federal 40 CFR 261.33, but it exhibits the lethality characteristics of P-listed waste.
Operational Rule: Treat ALL Maytansinol butyrate waste as RCRA Acute Hazardous Waste .
| Parameter | Classification | Critical Note |
| Toxicity Class | Class 6.1 (Toxic Substance) | Fatal if swallowed, inhaled, or absorbed through skin. |
| GHS Hazards | Acute Tox. 1 (H300, H310, H330) | Reproductive Toxin (H360); Suspected Carcinogen. |
| OEL (Band) | < 0.1 µg/m³ (Band 5) | Requires containment (isolator/glovebox) for all handling. |
| RCRA Status | Characteristic / Generator Knowledge | Manage as hazardous waste destined for High-Temperature Incineration . |
Personal Protective Equipment (PPE) Matrix
Disposal is the highest-risk phase due to the potential for aerosolization of dry powder or concentrated residues.
| PPE Component | Specification | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95 (minimum) under negative pressure. | Prevents inhalation of airborne particulates during waste transfer. |
| Gloves | Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff, 8 mil) or Laminate. | Maytansinoids can permeate standard latex. Change outer gloves every 30 mins. |
| Body | Tyvek® 800 or equivalent impervious gown/coverall. | Prevents dermal absorption from dust settling on clothing. |
| Eye/Face | Full face shield or tight-fitting safety goggles. | Mucous membrane protection is critical. |
Deactivation & Surface Decontamination
Do not attempt to chemically neutralize bulk Maytansinol butyrate for drain disposal. Chemical deactivation is strictly for surface decontamination (spills, glassware, isolator surfaces).
The Oxidation Protocol: Maytansinoids contain a macrocyclic ring that is susceptible to strong oxidation.
-
Agent: Sodium Hypochlorite (Bleach) at 5.25% concentration (undiluted household bleach).
-
Contact Time: Minimum 15 minutes .
-
Mechanism: Cleavage of the ester linkages and oxidation of the macrolide ring, reducing biological activity.
Visual Workflow: Spill Response & Decon
Caption: Critical decontamination workflow. The 15-minute contact time with strong oxidant is non-negotiable for ring cleavage.
Waste Stream Management & Disposal
The only acceptable final fate for Maytansinol butyrate is High-Temperature Incineration at a permitted facility.
Protocol A: Solid Waste (Vials, Powder, PPE)
-
Primary Containment: Place waste in a clear, 4-mil polyethylene bag.
-
Seal: Twist and tape the bag shut (gooseneck seal).
-
Secondary Containment: Place the sealed bag into a black (RCRA Hazardous) or yellow (Trace Chemo) container, depending on bulk vs. trace status.
-
Note: Bulk active compound MUST go to a Black Bin (RCRA Hazardous Waste).
-
-
Labeling: Affix a "High Potency / Cytotoxic" warning label.
Protocol B: Liquid Waste (Mother Liquors, Solvents)
-
Segregation: Do not mix with general organic solvents. Use a dedicated "Cytotoxic Waste" carboy.
-
Headspace: Leave 10% headspace to prevent pressurization.
-
Secondary Containment: Store carboy in a chemically resistant tray.
Visual Workflow: Disposal Decision Tree
Caption: Segregation logic. "Black Bin" indicates bulk hazardous waste requiring manifesting; "Yellow Bin" is for trace contamination.
Transport & Manifesting
When handing off waste to your disposal vendor (e.g., Stericycle, Veolia, Clean Harbors), ensure the manifest reflects the toxicity.
-
Proper Shipping Name: UN 2811, Toxic solids, organic, n.o.s. (Maytansinol butyrate) OR UN 3249, Medicine, solid, toxic, n.o.s.
-
Hazard Class: 6.1
-
Packing Group: I (High Danger) or II (Medium Danger) - Default to PG I for pure substance.
-
Destruction Method: Incineration (Fuel Blending is generally not recommended for HPAPIs due to potential for fugitive emissions).
References
-
National Institutes of Health (NIH) / PubChem. Maytansinol (Compound CID 9915934) Safety & Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Resource Conservation and Recovery Act (RCRA).[5][6][7][8] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Castegnaro, M., et al. Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Antineoplastic Agents. International Agency for Research on Cancer (IARC).[9][10] (Validated oxidation protocols).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Safe processing of highly potent active ingredients [optima-packaging.com]
- 3. Ensuring the safe handling of HPAPIs | Recipharm [recipharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 9. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gerpac.eu [gerpac.eu]
Personal protective equipment for handling Maytansinol butyrate
As a Senior Application Scientist specializing in highly potent active pharmaceutical ingredients (HPAPIs) and Antibody-Drug Conjugate (ADC) payloads, I frequently observe laboratories underestimating the logistical and safety requirements for handling maytansinoids.
Maytansinol butyrate, commonly known as Ansamitocin P-3, is not a standard cytotoxic agent. It is a highly potent microtubule depolymerizing agent that is 100 to 1,000 times more potent than traditional chemotherapeutics like vincristine[1]. Because its toxicity profile operates in the picomolar (pM) range, standard benchtop safety protocols are fundamentally inadequate.
This guide provides the authoritative, self-validating operational framework required to handle, process, and dispose of Maytansinol butyrate safely, ensuring both scientific integrity and operator survival.
Hazard Profile & The Causality of Risk
To design an effective safety protocol, we must first understand the physicochemical and biological causality of the threat. Maytansinol butyrate binds to tubulin (Kd = 1.3 µM), depolymerizing microtubules and activating spindle checkpoint proteins (Mad2 and BubR1), which catastrophically blocks cell cycling during mitosis[2].
Because ADC payloads like maytansinoids are designed to be exquisitely toxic, their Occupational Exposure Limits (OELs) are typically in the nanogram per cubic meter (ng/m³) range, placing them strictly in Occupational Exposure Band (OEB) 5 [3].
Table 1: Quantitative Hazard & Physicochemical Summary
| Parameter | Specification / Data | Operational Implication |
| Chemical Name | Maytansinol butyrate (Ansamitocin P-3) | ADC payload; requires OEB 5 containment[2][3]. |
| CAS Number | 66547-09-9 | Unique identifier for SDS cross-referencing[2]. |
| Molecular Formula | C32H43ClN2O9 | High lipophilicity; readily crosses biological membranes[4]. |
| GHS Hazards | H302, H332, H315, H319, H335 | Harmful if inhaled/swallowed; severe skin/eye irritant[5]. |
| Target Mechanism | Microtubule depolymerization | Extreme systemic toxicity upon accidental exposure[2]. |
| Primary Solvents | DMSO, Ethanol, DMF | Solvents act as transdermal carriers, accelerating skin absorption[4]. |
The Mechanisms of Exposure and Toxicity
Understanding the biological pathway of accidental exposure dictates our engineering and PPE choices. If Maytansinol butyrate powder is aerosolized during weighing, it bypasses dermal barriers and directly enters the highly vascularized pulmonary system.
Diagram 1: Systemic absorption and intracellular toxicity pathway of Maytansinol butyrate.
Personal Protective Equipment (PPE) Matrix
Because Maytansinol butyrate is often reconstituted in Dimethyl Sulfoxide (DMSO)[4], standard nitrile gloves are insufficient. DMSO acts as a chemical Trojan horse, rapidly permeating standard elastomers and carrying the dissolved toxin directly through the skin.
Mandatory PPE Specifications:
-
Respiratory Protection: Handling dry powder must occur within a closed, negative-pressure isolator (glovebox). If handled in a Class II Type B2 Biological Safety Cabinet (BSC), operators must wear a Powered Air-Purifying Respirator (PAPR) with HEPA/P100 filters. N95 masks are strictly prohibited as they do not protect against nanogram-level HPAPI aerosols[3].
-
Dermal Protection (Body): Disposable, poly-coated Tychem® suits with taped seams. Standard cotton lab coats are porous and act as a reservoir for toxic dust.
-
Dermal Protection (Hands): Double-gloving is mandatory.
-
Inner Glove: Extended-cuff Nitrile (for tactile sensitivity).
-
Outer Glove: Neoprene or specialized laminate (e.g., Silvershield) when handling DMSO solutions, as neoprene offers superior resistance to polar aprotic solvents.
-
-
Ocular Protection: If a PAPR is not used (e.g., working strictly inside a sealed isolator), indirect-vented chemical splash goggles are required. Safety glasses leave orbital gaps and are unacceptable[5].
Step-by-Step Operational Workflow
The most hazardous step in handling Maytansinol butyrate is the transfer and weighing of the dry powder. Static electricity can cause the highly potent powder to "jump" from the spatula, creating an invisible, deadly aerosol.
Phase 1: Preparation & Containment Setup
-
Verify the negative pressure isolator or Class II B2 BSC is fully operational and certified.
-
Line the work surface with absorbent, plastic-backed bench paper to catch micro-spills.
-
Pre-weigh the diluent (e.g., DMSO) in a sealed vial before introducing the toxin to the workspace.
Phase 2: Anti-Static Weighing Protocol
-
Introduce the sealed Maytansinol butyrate vial into the isolator.
-
Use an anti-static ionizer gun (Zerostat) on the vial, the micro-spatula, and the weigh boat. Causality: Neutralizing electrostatic charge prevents the powder from aerosolizing or clinging to the exterior of the vial.
-
Carefully uncap the vial and transfer the required mass using a dedicated, disposable anti-static micro-spatula.
Phase 3: In-Situ Solubilization (Risk Mitigation)
-
Do not remove dry powder from the isolator.
-
Add the pre-measured DMSO directly to the weigh boat or original vial inside the containment zone[4].
-
Seal the vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% IPA) to remove any microscopic surface contamination before transferring it out of the isolator.
Diagram 2: HPAPI operational workflow for Maytansinol butyrate handling.
Spill Response and Disposal Plan
In the event of a spill, immediate chemical deactivation is required. Maytansinoids are complex macrocyclic structures containing ester and amide bonds that can be degraded via alkaline hydrolysis.
Immediate Spill Response:
-
Evacuate & Isolate: If a powder spill occurs outside of containment, evacuate the lab immediately. Allow 30 minutes for the HVAC system to clear ambient aerosols.
-
Don Spill PPE: Re-enter only with a PAPR, Tychem suit, and heavy-duty chemical gloves.
-
Liquid Spills (DMSO solution): Cover with absorbent pads. Do not wipe, as wiping spreads the solvent.
-
Powder Spills: Gently cover the powder with a damp absorbent pad to prevent aerosolization. Never sweep or use a standard vacuum.
Chemical Deactivation & Disposal:
-
Apply a deactivating solution (e.g., 1M NaOH or a validated commercial hypochlorite-based HPAPI deactivator) to the spill area. Allow a minimum contact time of 30 minutes to hydrolyze the active maytansinoid structure.
-
Collect all absorbent materials, contaminated PPE, and disposable spatulas into a primary biohazard bag, seal it, and place it into a secondary rigid, leak-proof container.
-
Label the container explicitly: "HAZARDOUS WASTE: Contains Maytansinol butyrate (Highly Potent Cytotoxin)."
-
Dispose of strictly via high-temperature incineration through a licensed hazardous waste contractor. Do not flush down the drain or autoclave, as autoclaving can vaporize toxic residues[3][5].
References
-
The evaluation and safe handling of ADCs and their toxic payloads: Part 1. Cleanroom Technology. Available at:[Link]
-
Occupational Health and Safety Considerations for the Handling and Manufacture of Antibody–Drug Conjugate (ADC) Payloads. Royal Society of Chemistry. Available at:[Link]
-
Ansamitocin P 3′ (Maytansinol butyrate) Product Details. Immunomart. Available at:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
